Product packaging for 2-Amino-3,5-dibromotoluene(Cat. No.:CAS No. 30273-41-7)

2-Amino-3,5-dibromotoluene

Cat. No.: B189320
CAS No.: 30273-41-7
M. Wt: 264.94 g/mol
InChI Key: LOOOTYOQFFOBCI-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromotoluene serves as a versatile halogenated aromatic amine and a key synthetic intermediate in advanced organic and pharmaceutical research . Its molecular structure, featuring both a reactive amino group and bromine substituents on the toluene ring, makes it a valuable scaffold for constructing more complex molecules through various coupling reactions . Researchers utilize this compound in the synthesis of pharmaceutical intermediates, where it acts as a precursor for the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . The bromine atoms facilitate further functionalization via metal-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds to explore structure-activity relationships . This compound is also instrumental in the synthesis of functional materials, where its aromatic core and potential for derivatization are exploited . As a specialized building block, this compound provides researchers a critical starting point for innovative chemical synthesis and drug discovery programs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2N B189320 2-Amino-3,5-dibromotoluene CAS No. 30273-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOTYOQFFOBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332548
Record name 2-amino-3,5-dibromotoluene
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Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-41-7
Record name 2-amino-3,5-dibromotoluene
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Record name 30273-41-7
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Foundational & Exploratory

Synthesis of 2-Amino-3,5-dibromotoluene from o-toluidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient three-step synthesis of 2-Amino-3,5-dibromotoluene, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, o-toluidine. The synthesis strategy involves the protection of the highly activating amino group via acetylation, followed by a regioselective dibromination, and subsequent deprotection to yield the target compound. This method ensures high yields and purity by controlling the electrophilic aromatic substitution on the o-toluidine ring.

Reaction Scheme Overview

The overall synthetic pathway is depicted below:

ReactionScheme o_toluidine o-Toluidine n_acetyl N-acetyl-o-toluidine o_toluidine->n_acetyl Step 1: Acetylation Acetic Anhydride, Acetic Acid dibromo_acetyl N-(3,5-dibromo-2-methylphenyl)acetamide n_acetyl->dibromo_acetyl Step 2: Dibromination Bromine, Acetic Acid final_product This compound dibromo_acetyl->final_product Step 3: Hydrolysis HCl, Ethanol Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Dibromination cluster_step3 Step 3: Hydrolysis start1 Mix o-toluidine and glacial acetic acid add_anhydride Add acetic anhydride start1->add_anhydride reflux1 Reflux for 2 hours add_anhydride->reflux1 precipitate1 Pour into ice water reflux1->precipitate1 filter1 Filter and wash precipitate1->filter1 dry1 Dry N-acetyl-o-toluidine filter1->dry1 dissolve_acetyl Dissolve N-acetyl-o-toluidine in glacial acetic acid dry1->dissolve_acetyl add_bromine Add bromine solution dissolve_acetyl->add_bromine stir Stir at room temperature add_bromine->stir quench Quench with NaHSO3 stir->quench filter2 Filter and wash quench->filter2 recrystallize Recrystallize filter2->recrystallize suspend_dibromo Suspend dibromo-acetyl in EtOH and HCl recrystallize->suspend_dibromo reflux2 Reflux for 3 hours suspend_dibromo->reflux2 precipitate2 Pour into ice water and neutralize reflux2->precipitate2 filter3 Filter and wash precipitate2->filter3 dry2 Dry this compound filter3->dry2 Mechanism cluster_activation Bromine Activation cluster_substitution Electrophilic Attack and Resonance Stabilization cluster_deprotonation Deprotonation and Aromatization cluster_second_bromination Second Bromination Br2 Br-Br Br_plus Br+ Br2->Br_plus Polarization Br_minus Br- reactant N-acetyl-o-toluidine sigma_complex Sigma Complex (Resonance Stabilized) reactant->sigma_complex + Br+ sigma_complex_deprot Sigma Complex product Monobrominated Intermediate sigma_complex_deprot->product - H+ HBr HBr monobromo Monobrominated Intermediate dibromo_product N-(3,5-dibromo-2-methylphenyl)acetamide monobromo->dibromo_product + Br+ - H+

An In-depth Technical Guide to the Synthesis of Brominated 2-Aminotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the bromination of 2-aminotoluene (o-toluidine). It details various methodologies, experimental protocols, and the underlying chemical principles for the preparation of key brominated isomers, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction: The Significance of Brominated 2-Aminotoluenes

2-Aminotoluene and its brominated derivatives are important building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The regioselective synthesis of specific isomers is crucial for the development of targeted molecules in drug discovery and materials science.

The amino (-NH₂) and methyl (-CH₃) groups on the 2-aminotoluene ring are both activating, ortho-, para-directing groups. This inherent reactivity can lead to multiple bromination products, making regioselective synthesis a significant challenge. This guide explores strategies to control the position of bromination, primarily through direct bromination under controlled conditions and through the use of a protecting group for the highly activating amino functionality.

Key Synthetic Pathways

Two primary strategies are employed for the bromination of 2-aminotoluene: direct bromination and a protection-bromination-deprotection sequence. The choice of pathway depends on the desired isomer and the required level of selectivity.

Direct Bromination

Direct bromination of 2-aminotoluene can be achieved using various brominating agents. However, due to the high activation of the ring by the amino group, this method often leads to a mixture of products, including polybrominated species.[1][2] Careful control of reaction conditions is necessary to favor the formation of a specific isomer.

A notable method for direct ortho-bromination utilizes N-bromosuccinimide (NBS) as the brominating agent.[3] This approach can selectively introduce a bromine atom at the position ortho to the amino group.

Protection-Bromination-Deprotection Pathway

To achieve higher regioselectivity, particularly for the synthesis of 4-bromo-2-methylaniline, a three-step sequence involving the protection of the amino group is commonly employed.[4] This strategy mitigates the high reactivity of the amino group and directs the electrophilic attack of bromine to the desired position.

The most common protecting group is the acetyl group, introduced by reacting 2-aminotoluene with acetic anhydride to form N-(2-methylphenyl)acetamide.[4] The acetyl group is less activating than the amino group, allowing for more controlled bromination. Following bromination, the protecting group is removed by hydrolysis to yield the desired bromo-2-aminotoluene.

Experimental Protocols

Synthesis of 4-Bromo-2-methylaniline via Protection-Bromination-Deprotection

This pathway involves three main steps as outlined in the literature.[4]

Step 1: Acetylation of 2-Aminotoluene (Arylamine Protection)

  • Reaction: 2-Aminotoluene is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide.

  • Procedure: In a suitable flask, combine 10-11g of o-toluidine with 11-13g of acetic anhydride. The mixture is stirred and maintained at a constant temperature of 50-70°C.[4] The completion of the reaction yields white needle crystals of N-(2-methylphenyl)acetamide.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Reaction: The protected intermediate is brominated to yield N-(4-bromo-2-methylphenyl)acetamide.

  • Procedure: The N-(2-methylphenyl)acetamide is used as the raw material for the bromination reaction.[4] While specific brominating agents and solvents for this exact step are detailed for the analogous p-toluidine, a typical procedure would involve dissolving the acetamide in a solvent like glacial acetic acid and adding bromine while maintaining a controlled temperature.[5]

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • Reaction: The acetyl group is removed by hydrolysis to yield the final product, 4-bromo-2-methylaniline.

  • Procedure: The N-(4-bromo-2-methylphenyl)acetamide is subjected to a hydrolysis reaction.[4] Typically, this is achieved by refluxing with an acid, such as hydrochloric acid, in an alcoholic solvent.[5] Following hydrolysis, the reaction mixture is neutralized with a base, such as ammonia, to a pH of 8-10.[4] The product is then isolated through extraction and purified by recrystallization from ethanol to obtain 4-bromo-2-methylaniline as a brown crystallization.[4]

Synthesis of 2-Bromo-o-toluidine via Direct Bromination

This method provides a direct route to the ortho-brominated product.[3]

  • Reaction: o-Toluidine is reacted with N-bromosuccinimide (NBS) in an inert solvent.

  • Procedure: To a solution of 150 g (1.4 mol) of o-toluidine in 4 liters of benzene, 250 g (1.4 mol) of N-bromosuccinimide is added at once. The mixture is stirred for 6 hours. Gas-liquid chromatography (GLC) can be used to monitor the reaction's completion. The resulting product mixture is then worked up to isolate the 2-bromo-o-toluidine.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic pathways described.

Table 1: Synthesis of 4-Bromo-2-methylaniline via Protection-Bromination-Deprotection
Step Reagents and Conditions
1. Acetylation o-Toluidine (10-11g), Acetic Anhydride (11-13g), 50-70°C[4]
2. Bromination N-(2-methylphenyl)acetamide, Brominating Agent (e.g., Br₂)[4]
3. Hydrolysis N-(4-bromo-2-methylphenyl)acetamide, Acid (e.g., HCl), Base (e.g., NH₃ to pH 8-10)[4]
Purification Recrystallization from ethanol[4]
Table 2: Synthesis of 2-Bromo-o-toluidine via Direct Bromination
Reactants o-Toluidine (150 g, 1.4 mol), N-bromosuccinimide (250 g, 1.4 mol)[3]
Solvent Benzene (4 liters)[3]
Reaction Time 6 hours[3]
Product Distribution 69% 2-bromo-o-toluidine, 22% 4-bromo-o-toluidine, 4% 2,4-dibromo-o-toluidine, 6% starting material[3]
Purification The product mixture is taken up in pentane, washed, and the solvent removed in vacuo. The resulting oil is then vacuum distilled.[3]
Yield 14-19% of purified 2-bromo-o-toluidine[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic pathways for the bromination of 2-aminotoluene.

G cluster_0 Pathway 1: Synthesis of 4-Bromo-2-methylaniline A 2-Aminotoluene B N-(2-methylphenyl)acetamide (Protection) A->B Acetic Anhydride C N-(4-bromo-2-methylphenyl)acetamide (Bromination) B->C Brominating Agent D 4-Bromo-2-methylaniline (Deprotection) C->D Hydrolysis (Acid/Base)

Caption: Protection-Bromination-Deprotection pathway for 4-bromo-2-methylaniline.

G cluster_1 Pathway 2: Direct Bromination for 2-Bromo-o-toluidine E 2-Aminotoluene F Product Mixture (2-bromo, 4-bromo, 2,4-dibromo isomers) E->F N-Bromosuccinimide (NBS) in Benzene G 2-Bromo-o-toluidine (Purified Product) F->G Purification (Distillation)

Caption: Direct bromination pathway for 2-bromo-o-toluidine.

Reaction Mechanisms

The bromination of 2-aminotoluene proceeds via an electrophilic aromatic substitution mechanism.[1][6] The lone pair of electrons on the nitrogen atom of the amino group strongly activates the benzene ring by donating electron density, particularly at the ortho and para positions.[6] This increased electron density makes the ring more susceptible to attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.

The mechanism involves the following key steps:

  • Generation of the electrophile: The brominating agent generates the electrophilic bromine species.

  • Electrophilic attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product.[6]

When the amino group is protected as an acetamide, its activating effect is diminished because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group. This moderation of reactivity allows for more selective bromination.

Conclusion

The synthesis of brominated 2-aminotoluene derivatives can be achieved through several strategic pathways. For the synthesis of 4-bromo-2-methylaniline, a protection-bromination-deprotection sequence offers high regioselectivity. In contrast, direct bromination using reagents like N-bromosuccinimide can provide a more direct route to the 2-bromo isomer, albeit with the potential for side products. The choice of methodology will ultimately depend on the desired isomer, required purity, and scalability of the process. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful synthesis of these valuable chemical intermediates.

References

2-Amino-3,5-dibromotoluene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial request specified "2-Amino-3,5-dibromotoluene." However, publicly available scientific data and literature predominantly refer to "2-Amino-3,5-dibromobenzaldehyde." This guide will focus on the latter, as it is a widely used pharmaceutical intermediate and the likely subject of interest.

Introduction

2-Amino-3,5-dibromobenzaldehyde is a key organic compound utilized extensively as a pharmaceutical intermediate, particularly in the synthesis of mucolytic agents like Ambroxol and Bromhexine metabolites.[1][2][3] Its chemical structure, featuring a bromine-substituted aromatic aldehyde, imparts specific reactivity that is valuable in various chemical and pharmaceutical applications.[3] This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of 2-Amino-3,5-dibromobenzaldehyde consists of a benzene ring substituted with an amino group, two bromine atoms, and a formyl (aldehyde) group.

Caption: Chemical structure of 2-Amino-3,5-dibromobenzaldehyde.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₂NO[1][4][5][6][7]
Molecular Weight 278.93 g/mol [1][4][6][7][8]
Appearance Light yellow to off-white crystalline powder[9][10]
Melting Point 136-139 °C[1][8]
Boiling Point 319.9 ± 42.0 °C at 760 mmHg[8]
Density 2.1 ± 0.1 g/cm³[8]
Solubility Soluble in Tetrahydrofuran (THF)[10]
CAS Number 50910-55-9[4][5][6][9]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-3,5-dibromobenzaldehyde.

Table 2: Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityAssignment
H-α9.75sAldehyde (-CHO)
H-67.90dAromatic CH
H-47.65dAromatic CH
NH₂5.90s (broad)Amino (-NH₂)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)[11]

Table 3: Predicted ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)
C=O~190.5
Aromatic Carbons6 signals in the aromatic region
Proton decoupled[11]

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzaldehyde

A common method for the synthesis of 2-Amino-3,5-dibromobenzaldehyde involves the reduction of o-nitrobenzaldehyde followed by bromination.[2]

Materials:

  • o-Nitrobenzaldehyde

  • Ethanol/water mixed solvent

  • Iron powder

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Bromine

Procedure:

  • Dissolve o-nitrobenzaldehyde in an ethanol/water mixed solvent in a reaction vessel.

  • Add iron powder and glacial acetic acid to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux (95-105 °C) for 40-60 minutes to reduce the nitro group to an amino group, forming o-aminobenzaldehyde.

  • Cool the reaction mixture to -10 to 5 °C.

  • Slowly add a slight excess of bromine to the cooled mixture.

  • Allow the reaction to proceed at room temperature for 120-150 minutes.

  • Filter the resulting solid to obtain 2-Amino-3,5-dibromobenzaldehyde.[2]

G A 1. Dissolve o-Nitrobenzaldehyde in Ethanol/Water B 2. Add Iron Powder, Acetic Acid, and conc. HCl A->B C 3. Reflux at 95-105°C (40-60 min) B->C D 4. Cool to -10 to 5°C C->D E 5. Add Bromine D->E F 6. React at Room Temp (120-150 min) E->F G 7. Filter Product F->G

Caption: Synthesis workflow for 2-Amino-3,5-dibromobenzaldehyde.

Applications in Research and Drug Development

2-Amino-3,5-dibromobenzaldehyde is a vital building block in the synthesis of various pharmaceutical compounds.[3]

  • Ambroxol Synthesis: It is a key intermediate in the production of Ambroxol, a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.[1][2]

  • Bromhexine Metabolites: It is also used in the synthesis of metabolites of Bromhexine, another mucolytic drug.[3]

  • Schiff Base Ligands: This compound can undergo condensation reactions with aliphatic diamines to form tetradentate Schiff base ligands. These ligands can then be complexed with metal ions like nickel(II) and oxovanadium(IV) to create complexes with potential applications in catalysis and material science.[8]

  • Biochemical Reagent: It is also utilized as a biochemical reagent in life science research.[8]

Safety and Handling

2-Amino-3,5-dibromobenzaldehyde is classified as an irritant.[12] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][9]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling.[4][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents.[4][12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][12]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][12]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][12]

Conclusion

2-Amino-3,5-dibromobenzaldehyde is a chemical compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an essential intermediate in the synthesis of important drugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. This guide has provided a comprehensive overview of these aspects to support the work of scientists and professionals in the field.

References

Technical Guide: Physical Properties of 2-Amino-3,5-dibromotoluene and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the physical properties of 2-Amino-3,5-dibromotoluene. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the melting point and solubility of this compound. In the interest of providing valuable information to the research community, this guide presents available data for a closely related structural isomer, 2,6-Dibromo-4-methylaniline (CAS No. 6968-24-7). It is crucial to note that while these compounds share the same molecular formula, their differing structures will result in distinct physical properties.

Structural Isomerism

This compound and 2,6-Dibromo-4-methylaniline are structural isomers, meaning they have the same molecular formula (C₇H₇Br₂N) but different arrangements of atoms. This structural difference is illustrated in the diagram below. Due to these structural variations, their physical and chemical properties are not interchangeable.

G cluster_0 Requested Compound cluster_1 Isomer with Available Data This compound This compound 2,6-Dibromo-4-methylaniline 2,6-Dibromo-4-methylaniline This compound->2,6-Dibromo-4-methylaniline Structural Isomers

Caption: Structural relationship between the requested compound and its isomer.

Physical Properties of 2,6-Dibromo-4-methylaniline

The following table summarizes the available quantitative data for the physical properties of 2,6-Dibromo-4-methylaniline.

PropertyValueSource(s)
Melting Point 74-76 °C[1]
72.0 to 76.0 °C[2]
70.5-76.5 °C[3][4]
79 °C[5]
Solubility Insoluble in water[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of 2,6-Dibromo-4-methylaniline are not explicitly available. However, standard methodologies for determining the melting point and solubility of organic compounds are applicable.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

G start Start prep Prepare Sample in Capillary Tube start->prep setup Place in Melting Point Apparatus prep->setup heat Heat Slowly (1-2 °C/min) setup->heat observe Observe Melting heat->observe record Record Melting Point Range observe->record end End record->end G start Start weigh Weigh Solute start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent mix Agitate Mixture add_solvent->mix observe Observe for Dissolution mix->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No end End soluble->end insoluble->end

References

A Technical Guide to the Spectroscopic Data of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, a significant intermediate in pharmaceutical synthesis, notably in the production of Ambroxol.[1][2] While the initial query specified 2-Amino-3,5-dibromotoluene, the preponderance of scientific literature and chemical data points to 2-Amino-3,5-dibromobenzaldehyde as the compound of primary interest in research and development. This document will focus on the well-documented spectroscopic characteristics of the benzaldehyde derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, along with the relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, crucial for its structural elucidation and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-α~9.75Singlet-Aldehyde (-CHO)
H-6~7.90Doublet~2.5Aromatic CH
H-4~7.65Doublet~2.5Aromatic CH
NH₂~5.90Broad Singlet-Amino (-NH₂)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)[3]

The downfield singlet at approximately 9.75 ppm is characteristic of a highly deshielded aldehyde proton.[3] The two doublets in the aromatic region are indicative of the two aromatic protons, with their meta-coupling constant of approximately 2.5 Hz confirming their 1,3-relationship on the benzene ring.[3] The broad singlet around 5.90 ppm is typical for the protons of an amino group.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

SignalChemical Shift (δ, ppm)Assignment
C-α~190.5Aldehyde Carbonyl (C=O)
C-2-Aromatic C-N
C-3-Aromatic C-Br
C-5-Aromatic C-Br
C-1, C-4, C-6-Aromatic CH and C-C
Solvent: CDCl₃[3]

The signal at approximately 190.5 ppm is characteristic of an aldehyde carbonyl carbon.[3] The remaining signals in the aromatic region correspond to the six carbons of the benzene ring. The chemical shifts of the carbons attached to bromine and nitrogen are influenced by the interplay of inductive and resonance effects.[3]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wave Number (cm⁻¹)Assignment
3456, 3240N-H stretching (Amino group)
1733C=O stretching (Aldehyde)
1526, 1450C=C stretching (Aromatic ring)
681C-Br stretching
Technique: KBr Pellet or ATR-Neat[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.[3]

  • Sample Preparation : The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

  • ¹H NMR Parameters :

    • Pulse Angle : 30-45 degrees

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16

  • ¹³C NMR Parameters :

    • Pulse Angle : 45 degrees

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)

    • Decoupling : Proton decoupling is employed to simplify the spectrum by removing C-H coupling.[3]

IR Spectroscopy

  • FT-IR Spectroscopy : The IR spectra are typically recorded on an FT-IR spectrophotometer.[4]

    • Technique : The analysis can be performed using a KBr pellet or the Attenuated Total Reflectance (ATR) technique with a neat sample.[5]

    • Instrument : A common instrument used is the Bruker Tensor 27 FT-IR.[5]

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of 2-Amino-3,5-dibromobenzaldehyde.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Raw_Materials o-Nitrobenzaldehyde Reduction Reduction (e.g., Iron powder/Acetic Acid) Raw_Materials->Reduction Bromination Bromination (e.g., Bromine) Reduction->Bromination Crude_Product Crude 2-Amino-3,5- dibromobenzaldehyde Bromination->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 2-Amino-3,5- dibromobenzaldehyde Purification->Final_Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR_Spectroscopy Structural Elucidation IR_Spectroscopy IR Spectroscopy Final_Product->IR_Spectroscopy Functional Group ID Mass_Spectrometry Mass Spectrometry Final_Product->Mass_Spectrometry Molecular Weight

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Spectroscopic Analysis of 2-Amino-3,5-dibromotoluene: A Deep Dive into ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3,5-dibromotoluene. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural characterization is paramount for quality control and process development. This document outlines predicted spectral data, detailed experimental protocols for acquiring high-resolution spectra, and a visual representation of the molecular structure with corresponding NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated using advanced computational algorithms and serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-67.35d~2.0Aromatic CH
H-47.10d~2.0Aromatic CH
NH₂4.50s (broad)-Amino (-NH₂)
CH₃2.20s-Methyl (-CH₃)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)
C-2145.0
C-1138.0
C-4133.0
C-6125.0
C-3115.0
C-5112.0
CH₃20.0
Solvent: CDCl₃, Reference: TMS (77.16 ppm)

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. The sample should be completely dissolved in approximately 0.6-0.7 mL of the solvent.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, it is crucial to remove any particulate matter. The sample solution should be filtered through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

¹H NMR Parameters:

  • Pulse Angle: A 30-45 degree pulse angle is typically used.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons.

  • Number of Scans: 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.

¹³C NMR Parameters:

  • Pulse Angle: A 45-degree pulse angle is standard.

  • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is necessary due to the longer relaxation times of carbon nuclei.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required.

  • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the standard numbering convention used for NMR signal assignment.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 CH3 CH₃ C1->CH3 C3 C3 C2->C3 NH2 NH₂ C2->NH2 C4 C4 C3->C4 Br3 Br C3->Br3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 Br5 Br C5->Br5 C6->C1 H6 H C6->H6

Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.

workflow A Sample Preparation (Dissolution & Filtration) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) C->D E ¹³C Spectrum Analysis (Chemical Shift) C->E F Spectral Assignment (Correlation of Signals to Structure) D->F E->F G Structural Confirmation F->G

Figure 2. Workflow for NMR-based structural elucidation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-3,5-dibromotoluene. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. In the absence of publicly available experimental mass spectral data for this compound, this guide outlines the expected fragmentation pathways based on established principles of mass spectrometry for analogous molecules.

Molecular Ion and Isotopic Pattern

This compound (C₇H₇Br₂N) has a monoisotopic mass of approximately 264.89 g/mol . A key characteristic of bromine-containing compounds in mass spectrometry is the distinctive isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] Consequently, the molecular ion region of the mass spectrum for a dibrominated compound like this compound will exhibit a characteristic triplet of peaks:

  • M+ : The molecular ion containing two ⁷⁹Br isotopes.

  • M+2 : The molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will have an intensity approximately twice that of the M+ peak.

  • M+4 : The molecular ion containing two ⁸¹Br isotopes. This peak will have an intensity similar to the M+ peak.

This prominent 1:2:1 isotopic cluster serves as a definitive indicator for the presence of two bromine atoms within the molecule or a fragment.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several logical pathways, primarily driven by the stability of the resulting fragment ions. The presence of the amino group, methyl group, and bromine atoms on the aromatic ring will influence the fragmentation cascade.

The most probable primary fragmentation events involve the loss of a bromine atom, a methyl radical, or hydrogen cyanide. Subsequent fragmentations would then proceed from these initial product ions.

Fragmentation_Pathway M C₇H₇Br₂N⁺˙ m/z 265/267/269 F1 C₇H₇BrN⁺˙ m/z 186/188 M->F1 - Br• F2 C₆H₄Br₂N⁺ m/z 249/251/253 M->F2 - CH₃• F3 C₆H₄BrN⁺ m/z 171/173 F1->F3 - CH₃• F5 C₆H₅N⁺˙ m/z 91 F1->F5 - HBr F2->F3 - Br• F4 C₅H₄Br⁺ m/z 155/157 F3->F4 - HCN

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted prominent fragment ions for this compound, their mass-to-charge ratios (m/z), and the proposed neutral losses.

m/z (Isotopic Peak)Proposed FormulaNeutral LossFragmentation Pathway
265/267/269[C₇H₇Br₂N]⁺˙-Molecular Ion (M⁺˙)
186/188[C₇H₇BrN]⁺˙Br•Loss of a bromine radical from the molecular ion.
250/252/254[C₆H₄Br₂N]⁺CH₃•Loss of a methyl radical from the molecular ion.
171/173[C₆H₄BrN]⁺CH₃• from F1 or Br• from F2Secondary fragmentation.
155/157[C₅H₄Br]⁺HCNLoss of hydrogen cyanide from the [C₆H₄BrN]⁺ ion.
91[C₆H₅N]⁺˙HBrLoss of hydrogen bromide from the [C₇H₇BrN]⁺˙ ion.

Experimental Protocols

While specific experimental data for this compound is not available, a standard protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be as follows.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to achieve the desired concentration range for analysis (e.g., 1-100 µg/mL).

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, typically operated in splitless mode for enhanced sensitivity.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (1-100 µg/mL) Stock->Working Serial Dilution GC Gas Chromatography Separation Working->GC MS Mass Spectrometry Detection (EI) GC->MS Spectrum Mass Spectrum Acquisition MS->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a prominent molecular ion peak with a distinctive 1:2:1 isotopic pattern, confirming the presence of two bromine atoms. The primary fragmentation pathways are expected to involve the loss of a bromine atom and a methyl radical, followed by further fragmentation to yield characteristic ions. The experimental protocols outlined in this guide provide a robust starting point for the analysis of this and similar halogenated aromatic amines. This in-depth guide serves as a valuable resource for the structural elucidation and identification of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: The following guide provides information on 2-Amino-3,5-dibromobenzaldehyde. While the initial request specified "2-Amino-3,5-dibromotoluene," publicly available scientific literature and chemical databases predominantly feature data on the benzaldehyde derivative, a significant pharmaceutical intermediate. It is presumed that the query intended to address this more extensively documented compound.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical properties, synthesis, and applications of 2-Amino-3,5-dibromobenzaldehyde.

Core Compound Data

2-Amino-3,5-dibromobenzaldehyde is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of mucolytic agents.[1] Its versatile reactivity, stemming from its amino and aldehyde functional groups, makes it a valuable component in the development of various pharmaceutical compounds.

Quantitative Data Summary
PropertyValueSource
CAS Number 50910-55-9[2][3][4]
Molecular Formula C₇H₅Br₂NO[2][3][4]
Molecular Weight 278.93 g/mol [2][4]
Appearance Light yellow to off-white crystalline powder[3]
Melting Point 130-140 °C[3]
Purity >98.0% (GC)
Solubility Sparingly soluble in water; soluble in many organic solvents[3]

Experimental Protocols

The synthesis of 2-Amino-3,5-dibromobenzaldehyde is a critical process for its application in the pharmaceutical industry, notably as a precursor to Ambroxol and Bromhexine.[1] Various synthetic routes have been developed to optimize yield and purity.

Synthesis from o-Nitrobenzaldehyde via Reduction and Bromination

A common and effective method involves a two-step process starting from o-nitrobenzaldehyde.[5] The initial step is the reduction of the nitro group to an amine, followed by the bromination of the aromatic ring.

Experimental Procedure:

  • Reduction of o-Nitrobenzaldehyde:

    • o-Nitrobenzaldehyde is dissolved in a mixed solvent system of ethanol and water.[5]

    • Iron powder and glacial acetic acid are added to the solution. A few drops of concentrated hydrochloric acid can be used as a catalyst.[5]

    • The mixture is refluxed for 40-60 minutes at 95-105 °C to yield a mixture containing o-aminobenzaldehyde.[5]

  • Bromination:

    • The resulting mixture from the reduction step is cooled to -10 to 5 °C without purification.[5]

    • A slight excess of bromine is added dropwise to the cooled mixture.[5]

    • The reaction is allowed to proceed for 120-150 minutes at room temperature.[5]

    • The final product, 2-Amino-3,5-dibromobenzaldehyde, is then isolated by filtration.[5] This method is reported to yield a product with a purity greater than 99.0%.[5]

Synthesis using Hydrogen Peroxide

An alternative synthesis method utilizes hydrogen peroxide to improve the utilization of bromine.[6]

Experimental Procedure:

  • o-Aminobenzaldehyde and ethanol are mixed in a 1:5 molar ratio.[6]

  • A solution of bromine and 30% hydrogen peroxide is added dropwise over 10 to 30 minutes while stirring. The molar ratio of o-Aminobenzaldehyde to bromine to potassium bromide is approximately 1:1.93:9.5, and the molar ratio of bromine to hydrogen peroxide is 1.2:1.[6]

  • The reaction is stirred for 30 minutes at a temperature of 5-20 °C.[6]

  • The progress of the reaction is monitored using high-performance liquid chromatography (HPLC).[6]

Applications in Drug Development

2-Amino-3,5-dibromobenzaldehyde is a key starting material in the synthesis of several pharmaceuticals, most notably the mucolytic agent Ambroxol.[1][5]

Synthesis of Ambroxol

The synthesis of Ambroxol hydrochloride involves the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form an intermediate imine product.[6] This intermediate is then reduced and acidified to yield Ambroxol hydrochloride.[6]

Visualized Synthesis Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde.

Synthesis_Workflow Start o-Nitrobenzaldehyde Step1 Reduction (Iron powder, Acetic Acid) Start->Step1 Intermediate o-Aminobenzaldehyde (in situ) Step1->Intermediate Step2 Bromination (Bromine) Intermediate->Step2 Product 2-Amino-3,5-dibromobenzaldehyde Step2->Product

Caption: Synthesis workflow of 2-Amino-3,5-dibromobenzaldehyde.

References

A Technical Guide to the Theoretical and Experimental Properties of Brominated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of brominated toluenes. These compounds are critical intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of their physicochemical properties, spectroscopic characteristics, and reaction pathways is essential for their effective application in research and development. This document contrasts theoretical predictions with experimental data, offers detailed protocols for key laboratory procedures, and visualizes complex workflows and relationships to support advanced chemical synthesis and analysis.

Physicochemical Properties of Brominated Toluenes

The location of the bromine atom(s) on the toluene molecule significantly influences its physical and chemical properties. Toluene can be brominated on the aromatic ring (ortho-, meta-, para- positions) or on the methyl group (benzylic position). The resulting isomers exhibit distinct properties, as summarized below.

Monobromotoluene Isomers

There are three primary isomers of monobromotoluene where a single bromine atom is substituted on the aromatic ring. A fourth isomer, benzyl bromide (or α-bromotoluene), has the bromine on the methyl group.[2]

Propertyo-Bromotoluene (2-Bromotoluene)m-Bromotoluene (3-Bromotoluene)p-Bromotoluene (4-Bromotoluene)
Molecular Formula C₇H₇BrC₇H₇BrC₇H₇Br
Molar Mass 171.03 g/mol [2]171.03 g/mol [2]171.03 g/mol [2]
Appearance Colorless liquid[2]Colorless liquid[2]White crystalline solid[2]
Density 1.431 g/mL[2]1.4099 g/mL[2]1.3995 g/mL[2]
Melting Point -27.8 °C[2]-39.8 °C[2]28.5 °C[2]
Boiling Point 181.7 °C[2]183.7 °C[2]184.5 °C[2]
Solubility in Water Practically insoluble[2]Practically insoluble[2]Practically insoluble[2]
Other Solubilities Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2]Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2]Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2]
Dibromotoluene Isomers

Dibromotoluenes are valuable as building blocks in more complex syntheses, such as for the antiviral drug Elbasvir and the antihypertensive candesartan cilexetil.[1][3] Their properties vary significantly based on the positions of the two bromine atoms.

Property2,5-Dibromotoluene3,5-Dibromotolueneα,α-Dibromotoluene
Molecular Formula C₇H₆Br₂[3]C₇H₆Br₂[1]C₇H₆Br₂[4]
Molar Mass 249.93 g/mol [3]249.96 g/mol [1]249.93 g/mol
Appearance Colorless to pale yellow transparent liquid[3]Colorless to pale yellow liquid[1]Liquid[4]
Density ~1.8 g/cm³[3]Not specified1.51 g/mL at 25 °C[4]
Melting Point 5-6 °C[3]Not specifiedNot specified
Boiling Point 236.0 °C[3]Not specified156 °C / 23 mmHg[4]
Flash Point 107.9 °C[3]Not specified109 °C (closed cup)[4]
Refractive Index Not specifiedNot specifiedn20/D 1.614[4]

Theoretical vs. Experimental Reactivity

The bromination of toluene can proceed via two primary mechanisms, leading to different products. The choice of reaction conditions dictates the outcome.

  • Electrophilic Aromatic Substitution (Ring Bromination): This reaction occurs in the presence of a Lewis acid catalyst (e.g., FeBr₃). The methyl group is an ortho-, para-director, making toluene more reactive than benzene.

  • Free Radical Substitution (Benzylic Bromination): This reaction occurs on the methyl group under UV light or with a radical initiator like AIBN, typically using N-bromosuccinimide (NBS).[5] The C-H bonds of the methyl group are benzylic and thus weaker than other C-H bonds.[5]

Quantum chemical methods have been employed to model the reaction of bromine atoms with toluene.[6] Theoretical calculations suggest that the abstraction of a hydrogen atom from the methyl group is the most energetically favorable pathway, proceeding through a complex-forming mechanism.[6] These computational models allow for the calculation of standard enthalpies of formation for product radicals, which show excellent agreement with available literature data.[6] Furthermore, kinetic studies combining experimental measurements with theoretical calculations have been used to determine the temperature dependence and rate coefficients for the reactions of bromine atoms with toluene and related xylenes.[7]

G Logical Diagram of Toluene Bromination Pathways cluster_ring Electrophilic Aromatic Substitution cluster_sidechain Free Radical Substitution Toluene Toluene Ring_Bromination Ring Bromination Toluene->Ring_Bromination  Conditions:  Br₂, FeBr₃ (Lewis Acid) SideChain_Bromination Benzylic (Side-Chain) Bromination Toluene->SideChain_Bromination  Conditions:  NBS, AIBN / UV Light Ring_Products o-Bromotoluene & p-Bromotoluene Ring_Bromination->Ring_Products SideChain_Product Benzyl Bromide (α-Bromotoluene) SideChain_Bromination->SideChain_Product

Caption: Logical diagram of competing toluene bromination pathways.

Spectroscopic Analysis and Characterization

Distinguishing between bromotoluene isomers is critical and is reliably achieved using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating isomers. The chemical shifts and splitting patterns of the aromatic protons are unique for the ortho-, meta-, and para-isomers.[8]

  • Infrared (IR) Spectroscopy: The C-Br bond and the substitution pattern on the aromatic ring give rise to characteristic peaks in the IR spectrum, aiding in identification.[8] For example, C-Br stretching frequencies are typically observed in the low-frequency region.[9]

  • Mass Spectrometry (MS): While all monobromotoluene isomers have the same molecular weight, their fragmentation patterns upon electron impact can differ, providing another method for differentiation.[8]

G Workflow for Spectroscopic Characterization cluster_analysis Analytical Techniques start Purified Bromotoluene Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir gcms GC-MS Analysis start->gcms data_analysis Data Interpretation (Comparison of Spectra) nmr->data_analysis ir->data_analysis gcms->data_analysis result Structure Confirmation & Purity Assessment data_analysis->result

Caption: General workflow for the spectroscopic characterization of bromotoluenes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of brominated toluenes.

Protocol 1: Lewis Acid-Catalyzed Benzylic Bromination

This protocol describes a method for the selective bromination of the benzylic position on a toluene derivative using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and zirconium(IV) chloride as a Lewis acid catalyst.[10]

Materials:

  • Aromatic Substrate (e.g., Toluene, 0.5 mmol)[10]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol)[10]

  • Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)[10]

  • Anhydrous Dichloromethane (CH₂Cl₂)[10]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[10]

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried glassware, magnetic stirrer, argon or nitrogen atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon).

  • To the flask, add the aromatic substrate (0.5 mmol), DBDMH (0.25 mmol), and anhydrous dichloromethane (2 mL).[10]

  • In a separate dry vial, dissolve the zirconium(IV) chloride catalyst (0.05 mmol) in anhydrous dichloromethane (1 mL) and add it to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • Upon completion (typically 2 hours), quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[10]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[10]

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[10]

  • If necessary, purify the product by flash column chromatography.[10]

Safety Precautions:

  • DBDMH is a brominating agent and should be handled with care in a well-ventilated fume hood.[10]

  • Anhydrous solvents and an inert atmosphere are crucial for optimal results, as the Lewis acid catalyst is moisture-sensitive.[10]

G Experimental Workflow for Synthesis and Purification reagents 1. Combine Reactants (Toluene, Brominating Agent, Catalyst, Solvent) reaction 2. Reaction (Stir at specified temp) reagents->reaction monitoring 3. Monitor Progress (TLC / GC) reaction->monitoring monitoring->reaction Incomplete quench 4. Quench Reaction (e.g., aq. NaHCO₃) monitoring->quench Reaction Complete extract 5. Workup (Extraction & Washing) quench->extract dry 6. Dry & Concentrate (Dry over MgSO₄, Rotary Evaporation) extract->dry purify 7. Purification (e.g., Column Chromatography) dry->purify product 8. Pure Product (Characterize) purify->product

Caption: A typical experimental workflow for the synthesis and purification of a bromotoluene.

Protocol 2: General Procedure for Spectroscopic Characterization

This protocol outlines the general steps for preparing a purified bromotoluene sample for analysis by NMR, IR, and GC-MS.

A. ¹H NMR Spectroscopy

  • Accurately weigh approximately 5-10 mg of the purified bromotoluene sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

B. IR Spectroscopy

  • For Liquids: Place a small drop of the neat liquid sample between two KBr or NaCl salt plates.

  • For Solids: Prepare a KBr pellet by grinding ~1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a pellet press.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and record the spectrum in a solution cell.[9]

  • Place the sample/pellet in the spectrometer and acquire the IR spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on the GC column based on boiling point and polarity.

  • The separated components enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on the mass-to-charge ratio and comparison to spectral libraries.

Toxicology and Safety

Toluene itself is a well-documented toxicant, with exposure causing irritation to the eyes, skin, and respiratory tract, as well as central nervous system effects such as dizziness, confusion, and memory loss.[5][11] While it is less toxic than benzene, chronic exposure can lead to significant health issues.[5][12] Brominated toluenes, such as α,α-dibromotoluene, can be acutely toxic if ingested, inhaled, or absorbed through the skin and may cause severe skin burns and eye damage.[4] Therefore, all brominated toluenes should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, within a certified chemical fume hood.

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromotoluene, a substituted aniline, presents a unique platform for synthetic chemistry, largely dictated by the interplay of its functional groups. The reactivity of the amino group is central to its utility as a chemical intermediate. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amino moiety in this molecule and explores its synthetic potential in key chemical transformations.

The core structure of this compound features an amino group (-NH₂) and a methyl group (-CH₃) positioned ortho to each other on a benzene ring, which is further substituted with two bromine atoms at the 3 and 5 positions. The spatial arrangement and electronic nature of these substituents—the electron-donating methyl group, the electron-donating (by resonance) but also inductively withdrawing amino group, and the strongly electron-withdrawing bromine atoms—create a nuanced reactivity profile for the amino group. The methyl group, being ortho to the amino group, also introduces significant steric hindrance, which can modulate the accessibility of the nitrogen lone pair.

Electronic and Steric Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is a balance of the following factors:

  • Electron-Donating Groups: The amino group itself and the ortho-methyl group are electron-donating, which increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This enhances its nucleophilicity compared to aniline.

  • Electron-Withdrawing Groups: The two bromine atoms are strongly electronegative and exert a significant electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amino group.

  • Steric Hindrance: The presence of a methyl group and a bromine atom ortho to the amino group creates considerable steric bulk. This hindrance can impede the approach of bulky reagents to the nitrogen atom, thereby slowing down or preventing certain reactions. In the isomeric compound 2,6-Dibromo-4-methylaniline, the amino group is situated between two bromine atoms, leading to short intramolecular N—H⋯Br contacts which can influence its reactivity.[1] A similar, albeit less pronounced, steric environment is expected for this compound.

The net effect of these competing influences is a moderately reactive amino group, whose utility in synthesis can be harnessed through careful selection of reaction conditions.

Key Reactions of the Amino Group

The amino group of this compound is expected to undergo a variety of classical reactions typical of aromatic amines, including diazotization, acylation, and alkylation.

Diazotization

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts. These salts are versatile intermediates in organic synthesis, enabling the replacement of the amino group with a wide range of other functionalities via Sandmeyer-type reactions.

The diazotization of this compound is anticipated to proceed readily under standard conditions. The resulting diazonium salt can then be used to introduce various substituents at the 2-position.

Diazotization of this compound.

Experimental Protocol (General):

  • Dissolve this compound in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a further 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution can be used directly in subsequent reactions, such as Sandmeyer or Schiemann reactions.

Acylation

The reaction of the amino group with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile. The steric hindrance around the amino group in this compound may necessitate more forcing reaction conditions or the use of less bulky acylating agents. The acylation of amines is a common strategy to protect the amino group during other transformations.[2]

Acylation of this compound.

Experimental Protocol (General):

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

  • Add a base (e.g., pyridine or triethylamine) to act as a scavenger for the acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with dilute acid, water, and brine, followed by drying and evaporation of the solvent. The product can be purified by recrystallization or column chromatography.

Alkylation

Similar to acylation, the amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2] The steric hindrance in this compound might favor mono-alkylation, especially with bulky alkylating agents. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

Reductive Amination of this compound.

Experimental Protocol (Reductive Amination - General):

  • Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.

  • Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with water or a dilute aqueous base.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product, which can be purified by chromatography.

Reactivity in the Synthesis of Heterocyclic Compounds

The presence of the ortho-amino and methyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and benzodiazepines, which are important scaffolds in medicinal chemistry. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.

Summary of Reactivity

The following table summarizes the expected reactivity of the amino group in this compound and the key factors influencing it.

Reaction TypeExpected ReactivityInfluencing FactorsPotential Applications
Diazotization GoodElectron-withdrawing bromines may slightly deactivate the ring but the reaction should proceed under standard conditions.Introduction of a wide range of substituents at the 2-position.
Acylation ModerateSteric hindrance from the ortho-methyl and -bromo groups. Electron-withdrawing bromines reduce nucleophilicity.Protection of the amino group, synthesis of amides.
Alkylation ModerateSteric hindrance may favor mono-alkylation. Reduced nucleophilicity.Synthesis of secondary and tertiary amines.
Heterocycle Formation GoodThe ortho-relationship of the amino and methyl groups is conducive to cyclization reactions.Synthesis of quinolines, benzodiazepines, and other fused heterocycles.

Conclusion

The amino group in this compound exhibits a nuanced reactivity profile governed by a combination of electronic and steric effects. While the electron-donating methyl group enhances its nucleophilicity, the electron-withdrawing bromine atoms and significant steric hindrance from the ortho substituents temper this reactivity. A thorough understanding of these factors is crucial for harnessing the synthetic potential of this molecule. By carefully selecting reagents and reaction conditions, this compound can serve as a versatile building block for the synthesis of a wide array of functionalized aromatic compounds and complex heterocyclic systems of interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of electrophilic aromatic substitution (EAS) reactions on 2-amino-3,5-dibromotoluene. The reactivity of the aromatic ring in this molecule is governed by the interplay of a strongly activating amino group, a moderately activating methyl group, and two deactivating bromo substituents. This document elucidates the directing effects of these groups, predicts the regiochemical outcomes of common EAS reactions, and provides representative experimental protocols. Due to a scarcity of published experimental data specifically for electrophilic substitutions on this compound, this guide combines established principles of organic chemistry with data from analogous structures to offer a predictive framework for researchers in synthetic and medicinal chemistry.

Theoretical Framework: Regioselectivity in this compound

The orientation of electrophilic attack on the this compound ring is determined by the cumulative electronic effects of its four substituents. The positions available for substitution are C4 and C6.

  • Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic π-system via resonance. This effect is most pronounced at the ortho and para positions. In this molecule, the para position (C5) is blocked by a bromine atom, and one ortho position (C3) is also blocked. Therefore, the amino group strongly directs electrophiles to the other ortho position, C6.

  • Methyl Group (-CH₃): The methyl group is a moderately activating group that directs incoming electrophiles to its ortho and para positions through an inductive effect and hyperconjugation. Its para position (C4) is open for substitution, and its ortho position (C6) is also available.

  • Bromo Groups (-Br): Halogens are deactivating groups due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, they are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate. In this compound, the bromine atoms at C3 and C5 further deactivate the ring but their directing influence is less significant compared to the powerful activating groups.

Overall Directing Effect: The directing effects of the amino and methyl groups are synergistic in directing electrophiles to the C6 position. The methyl group also directs to the C4 position. The powerful activating and directing effect of the amino group to the C6 position is expected to be the dominant factor. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products, with the major product resulting from substitution at the C6 position and the minor product from substitution at the C4 position. The high degree of substitution and the presence of deactivating bromo groups suggest that forcing reaction conditions may be necessary.

Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major and minor products for common electrophilic aromatic substitution reactions on this compound.

Reaction TypeElectrophile (E⁺)Predicted Major Product (Substitution at C6)Predicted Minor Product (Substitution at C4)
Nitration NO₂⁺2-Amino-3,5-dibromo-6-nitrotoluene2-Amino-3,5-dibromo-4-nitrotoluene
Halogenation Br⁺, Cl⁺2-Amino-3,5,6-tribromotoluene2-Amino-3,4,5-tribromotoluene
Sulfonation SO₃This compound-6-sulfonic acidThis compound-4-sulfonic acid
Friedel-Crafts Acylation RCO⁺2-Amino-6-acyl-3,5-dibromotoluene2-Amino-4-acyl-3,5-dibromotoluene

Experimental Protocols (Representative Examples)

Disclaimer: The following protocols are generalized procedures for electrophilic aromatic substitution on substituted aromatic rings. Due to the lack of specific literature for this compound, these protocols should be considered as starting points and require optimization for this particular substrate. The reactivity of the amino group may necessitate the use of a protecting group (e.g., acetylation) prior to carrying out these reactions to prevent side reactions.

Nitration
  • Protection of the Amino Group (Optional but Recommended): To a solution of this compound in acetic anhydride, add a catalytic amount of sulfuric acid. Stir at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated acetanilide derivative by filtration.

  • Nitration: Dissolve the protected starting material in concentrated sulfuric acid at 0°C. Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice. Collect the solid product by filtration and wash with cold water until neutral.

  • Deprotection: Reflux the nitrated acetanilide with aqueous hydrochloric acid to hydrolyze the amide and yield the nitrated this compound derivative.

Halogenation (Bromination)
  • Dissolution: Dissolve this compound in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Addition of Bromine: Add a solution of bromine in the same solvent dropwise to the stirred solution at room temperature. The reaction may require a Lewis acid catalyst such as FeCl₃ or FeBr₃ if the ring is significantly deactivated.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Sulfonation
  • Reaction: Add this compound to fuming sulfuric acid (oleum) at room temperature with stirring.

  • Heating: Gently heat the reaction mixture to 40-60°C and maintain for several hours. The progress of the reaction can be monitored by the solubility of a sample in water.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate out of solution and can be collected by filtration.

Friedel-Crafts Acylation
  • Protection of the Amino Group: The amino group must be protected (e.g., as an acetanilide) to prevent reaction with the Lewis acid catalyst.

  • Reaction Setup: Suspend the protected starting material and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0°C.

  • Addition of Acylating Agent: Add the acyl chloride or acid anhydride dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Deprotection: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash, dry, and concentrate. The protecting group can then be removed by acid or base hydrolysis.

Visualizations

Predicted Electrophilic Aromatic Substitution Pathway

G start This compound intermediate1 Arenium Ion (Attack at C6) start->intermediate1 Major Pathway intermediate2 Arenium Ion (Attack at C4) start->intermediate2 Minor Pathway electrophile Electrophile (E⁺) electrophile->intermediate1 electrophile->intermediate2 product1 C6-Substituted Product (Major) intermediate1->product1 -H⁺ product2 C4-Substituted Product (Minor) intermediate2->product2 -H⁺

Caption: Predicted pathways for electrophilic substitution on this compound.

Experimental Workflow for Nitration

G cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection start This compound protect React with Acetic Anhydride start->protect protected_sm Protected Starting Material protect->protected_sm nitration_step Add HNO₃/H₂SO₄ at 0-10°C protected_sm->nitration_step workup1 Quench with Ice & Filter nitration_step->workup1 nitrated_intermediate Nitrated Intermediate workup1->nitrated_intermediate deprotection_step Hydrolyze with aq. HCl nitrated_intermediate->deprotection_step final_product Final Nitrated Product deprotection_step->final_product

Caption: General experimental workflow for the nitration of this compound.

Conclusion

While direct experimental data on the electrophilic substitution reactions of this compound is limited in the accessible literature, a theoretical analysis based on the directing effects of its substituents provides a robust predictive model for its reactivity. The synergistic directing effects of the amino and methyl groups are expected to favor substitution at the C6 position, with minor substitution at the C4 position. The presence of the strongly activating amino group suggests that protection-deprotection strategies will be crucial for successful synthetic outcomes, particularly for nitration and Friedel-Crafts reactions. This guide provides a foundational framework for researchers to design and execute electrophilic substitution reactions on this and structurally related molecules. Further experimental validation is necessary to confirm these predictions and to fully elucidate the synthetic utility of this compound as a building block in drug discovery and development.

Starting materials for 2-Amino-3,5-dibromotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 2-Amino-3,5-dibromotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the most suitable methodology for their applications.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategies: the direct bromination of an amino-substituted toluene derivative or the reduction of a nitrotoluene precursor. The choice of starting material significantly influences the reaction conditions, overall yield, and purity of the final product.

Route 1: Bromination of o-Toluidine

A common and direct approach involves the electrophilic bromination of o-toluidine. The amino group is a strong activating group, directing the incoming bromine atoms to the ortho and para positions. To achieve the desired 3,5-dibromo substitution pattern, careful control of reaction conditions is necessary.

Experimental Protocol: Bromination of o-Toluidine

Materials:

  • o-Toluidine

  • Bromine

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Water

Procedure:

  • Dissolve o-toluidine in glacial acetic acid within a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled o-toluidine solution while maintaining the temperature below 0°C. The reaction is exothermic and requires careful temperature control.

  • After the addition of bromine is complete, continue stirring the mixture at the same temperature for a specified duration to ensure complete reaction.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any acid residues, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Route 2: Reduction of 3,5-Dibromo-2-nitrotoluene

An alternative strategy involves the synthesis of the corresponding nitro-analogue, 3,5-Dibromo-2-nitrotoluene, followed by its reduction to the target amine. This multi-step process can offer advantages in terms of regioselectivity and may be preferable when the direct bromination of o-toluidine leads to undesired side products.

The synthesis of the intermediate 3,5-Dibromo-2-nitrotoluene can be achieved through the nitration of 3,5-dibromotoluene. The subsequent reduction of the nitro group is a critical step.

Experimental Protocol: Reduction of 3,5-Dibromo-2-nitrotoluene

Materials:

  • 3,5-Dibromo-2-nitrotoluene

  • Iron powder (activated)

  • Hydrochloric acid or Acetic Acid

  • Toluene or Ethanol

  • Sodium Carbonate solution (5%)

Procedure:

  • In a reaction flask, create a stirred suspension of activated iron powder in water or an acidic solution (e.g., dilute hydrochloric acid).

  • Add a solution of 3,5-Dibromo-2-nitrotoluene in a suitable solvent like toluene or ethanol to the iron suspension.

  • Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture and neutralize the acid with a 5% aqueous solution of sodium carbonate to a pH of 7-9.

  • Filter the hot reaction mixture to remove the iron sludge.

  • Separate the organic layer from the filtrate. The product, this compound, will be in the organic phase.

  • The organic solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for this compound and its closely related analogue, 2-Amino-3,5-dibromobenzaldehyde, for comparative purposes. It is important to note that the synthesis of the benzaldehyde is more frequently reported in the literature.

Starting MaterialProductKey ReagentsReaction TimeYield (%)Purity (%)Reference
o-Nitrodibromobenzylo-AminodibromobenzyltolueneActive iron powder, HCl, Toluene2-3 hours-95.0 - 96.8[1]
o-Nitrobenzaldehyde2-Amino-3,5-dibromobenzaldehydeIron powder, Glacial acetic acid, BromineReduction: 40-60 min; Bromination: 120-150 min91.1 - 92.899.2 - 99.4[2][3]
p-Toluidine4-Amino-3,5-dibromotolueneBromine, Glacial acetic acid1.5 hours (bromination)15.66-[4]
2,6-Dibromo-4-methylaniline3,5-DibromotolueneSodium nitrite, HCl, Sodium hypophosphiteDiazotization: 0.5 h; Reduction: 21 h9394[5]

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

G cluster_0 Route 1: Bromination of o-Toluidine o_toluidine o-Toluidine bromination Bromination (Br2, Acetic Acid) o_toluidine->bromination product This compound bromination->product

Caption: Synthetic pathway for this compound starting from o-toluidine.

G cluster_1 Route 2: Reduction of 3,5-Dibromo-2-nitrotoluene start 2-Nitrotoluene dibromination Dibromination start->dibromination intermediate 3,5-Dibromo-2-nitrotoluene dibromination->intermediate reduction Reduction (Fe, HCl) intermediate->reduction product This compound reduction->product

Caption: Multi-step synthesis of this compound via a nitrotoluene intermediate.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of starting material being a critical factor. Direct bromination of o-toluidine offers a more concise pathway, while the reduction of a pre-formed 3,5-dibromo-2-nitrotoluene intermediate can provide better control over regioselectivity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of pharmaceutical development and organic synthesis, enabling informed decisions for the efficient production of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-3,5-dibromotoluene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-3,5-dibromotoluene as a versatile synthetic intermediate. This document details its synthesis, key applications, and experimental protocols for its use in the preparation of biologically active molecules.

Introduction

This compound is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its structure, featuring an amino group and two bromine atoms on a toluene scaffold, offers multiple reactive sites for a variety of chemical transformations. The amino group can be readily diazotized or participate in condensation and coupling reactions, while the bromine atoms are amenable to substitution and metal-catalyzed cross-coupling reactions. This unique combination of functional groups makes this compound a key intermediate in the synthesis of a diverse range of complex molecules, including pharmaceuticals and materials with novel properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2-aminotoluene. The electron-donating amino group activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, selective dibromination can be achieved.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminotoluene

  • Bromine

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.7 g (0.1 mol) of 2-aminotoluene in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of 32.0 g (0.2 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Summary of Synthetic Data
ParameterValue
Starting Material 2-Aminotoluene
Reagent Bromine in Glacial Acetic Acid
Reaction Type Electrophilic Aromatic Substitution
Typical Yield 75-85%
Purity (after recrystallization) >98%
Appearance Off-white to pale yellow crystalline solid

Application as a Synthetic Intermediate: Synthesis of Bioactive Benzimidazoles

This compound is a key precursor for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis typically involves the condensation of the diamine functionality (generated in situ or in a subsequent step) with an appropriate carbonyl compound.

Experimental Protocol: Synthesis of a 2-Substituted-5,7-dibromo-4-methyl-1H-benzimidazole

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium dithionite (Na2S2O4)

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In situ reduction and condensation: In a 100 mL round-bottom flask, suspend 2.65 g (0.01 mol) of this compound and 1.41 g (0.01 mol) of 4-chlorobenzaldehyde in 30 mL of ethanol.

  • Add 3.48 g (0.02 mol) of sodium dithionite to the mixture.

  • Acidify the reaction mixture with a few drops of concentrated hydrochloric acid and reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the desired 2-(4-chlorophenyl)-5,7-dibromo-4-methyl-1H-benzimidazole.

Summary of Benzimidazole Synthesis Data
ParameterValue
Starting Material This compound
Reagent 4-Chlorobenzaldehyde, Sodium Dithionite
Reaction Type Reductive Cyclization
Typical Yield 60-70%
Purity (after recrystallization) >97%
Appearance White to off-white solid

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in Benzimidazole Synthesis 2-Aminotoluene 2-Aminotoluene Bromination Bromination 2-Aminotoluene->Bromination Glacial Acetic Acid, Br2 This compound This compound Bromination->this compound Condensation Condensation This compound->Condensation Na2S2O4, Ethanol Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Bioactive_Benzimidazole Bioactive Benzimidazole Condensation->Bioactive_Benzimidazole

Caption: Synthetic workflow for this compound and its application.

Potential Signaling Pathway Inhibition by Derived Benzimidazoles

Many benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Benzimidazole_Derivative Benzimidazole Derivative (from this compound) Benzimidazole_Derivative->PI3K Benzimidazole_Derivative->Akt Benzimidazole_Derivative->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Diazotization of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diazotization is a fundamental chemical process for converting primary aromatic amines into diazonium salts. These salts are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of functional groups that cannot be introduced directly. This document provides a detailed protocol for the diazotization of 2-Amino-3,5-dibromotoluene to form 2,6-dibromo-4-methylbenzenediazonium salt. The resulting diazonium salt is a valuable reagent for introducing the 2,6-dibromo-4-methylphenyl moiety in the development of novel pharmaceutical compounds and other advanced materials. The protocol emphasizes safety, reproducibility, and purity of the intermediate.

The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[1] This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric or sulfuric acid.[2] The reaction is performed at low temperatures, generally between 0 and 5°C, because diazonium salts are often unstable at higher temperatures and can decompose.[2] The resulting diazonium salt can then be used in a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of substituents onto the aromatic ring.[3][4]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture to ensure a fine suspension.

  • Cooling: Cool the suspension to a temperature between 0°C and 5°C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the resulting diazonium salt.[2]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold suspension of the amine salt. The addition should be slow enough to maintain the reaction temperature below 5°C. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

  • Use of the Diazonium Salt: The resulting solution of 2,6-dibromo-4-methylbenzenediazonium chloride is typically used immediately in the next synthetic step without isolation.

Data Presentation

The following table summarizes the key reaction parameters for the diazotization of a related compound, 2-bromo-4-methylaniline, which serves as a model for the target protocol.

ParameterValueReference
Starting Material2-bromo-4-methylaniline[5]
Moles of Amine0.25 mole[5]
AcidConcentrated Hydrochloric Acid[5]
Moles of Sodium Nitrite0.25 mole[5]
Reaction Temperature-5° to +5°C[5]
SolventWater[5]

Mandatory Visualization

Diazotization_Workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Suspend this compound in HCl and Water C Cool amine suspension to 0-5 °C A->C B Prepare aqueous Sodium Nitrite solution D Slowly add NaNO2 solution to the amine suspension B->D C->D E Maintain temperature below 5 °C D->E F Formation of 2,6-dibromo-4-methylbenzenediazonium chloride solution E->F G Immediate use in subsequent reaction F->G

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols: The Role of 2-Amino-3,5-dibromotoluene and its Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-3,5-dibromotoluene and its closely related derivative, 2-Amino-3,5-dibromobenzaldehyde, in the preparation of valuable pharmaceutical compounds. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows and relevant biological pathways to support research and development in medicinal chemistry.

While direct pharmaceutical syntheses starting from this compound are not extensively documented in readily available literature, its chemical structure makes it a logical precursor to 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). The methyl group of the toluene can be oxidized to an aldehyde functionality, thus providing a pathway to these important compounds.

This document will focus on the well-established synthesis of the mucolytic agent Ambroxol from 2-Amino-3,5-dibromobenzaldehyde, providing a detailed experimental protocol. Furthermore, it will explore the broader context of related structures in the development of other therapeutic agents, such as CETP and HIV protease inhibitors, and visualize their mechanisms of action.

Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde

Ambroxol is a widely used mucolytic drug that is effective in the treatment of respiratory disorders associated with excessive mucus.[1] A common and efficient synthetic route to Ambroxol involves the reductive amination of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1][2]

Experimental Workflow: Synthesis of Ambroxol

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Amino-3,5-dibromobenzaldehyde C Schiff Base Intermediate A->C B trans-4-Aminocyclohexanol B->C E Ambroxol Base C->E D Sodium Borohydride D->E G Ambroxol Hydrochloride E->G F Hydrochloric Acid F->G

Caption: One-pot synthesis of Ambroxol Hydrochloride.

Quantitative Data: Ambroxol Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Condensation 2-Amino-3,5-dibromobenzaldehyde (1.0 eq), trans-4-aminocyclohexanol (1.2 eq)Methanol60-65 (Reflux)3-8--
Reduction Schiff Base IntermediateSodium Borohydride (1.2-1.5 eq)20-30~6--
Salification Ambroxol BaseHydrochloric Acid0-52-481.4 - 87.599.30 - 99.48

Data compiled from representative synthetic protocols.[3]

Detailed Experimental Protocol: Synthesis of Ambroxol Hydrochloride

This protocol is adapted from established methods for the one-pot synthesis of Ambroxol hydrochloride.[2][3]

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • trans-4-Aminocyclohexanol

  • Methanol

  • Sodium Borohydride

  • Hydrochloric Acid

Procedure:

  • Condensation: In a suitable reaction vessel, charge 2-Amino-3,5-dibromobenzaldehyde (1.0 equivalent) and trans-4-aminocyclohexanol (1.2 equivalents). Add methanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 60-65°C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 3-8 hours).

  • Reduction: Once the condensation is complete, cool the reaction mixture to 20-30°C.

  • Carefully add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature.

  • Continue stirring at this temperature for approximately 6 hours. Monitor the disappearance of the Schiff base intermediate by TLC or HPLC.

  • Salification and Isolation: After the reduction is complete, cool the reaction mixture to 10-20°C.

  • Slowly add hydrochloric acid to adjust the pH of the solution to 1-2.

  • Further cool the mixture to 0-5°C and stir for 2-4 hours to facilitate the crystallization of the product.

  • Filter the resulting precipitate and wash with cold methanol.

  • Dry the collected solid under vacuum to yield Ambroxol hydrochloride.

Application in the Synthesis of CETP Inhibitors

Cholesteryl Ester Transfer Protein (CETP) inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels and reduce the risk of cardiovascular diseases.[4][5] While a direct synthesis from this compound is not explicitly detailed, the core structures of some CETP inhibitors, such as Anacetrapib, contain substituted aromatic rings that could potentially be synthesized using brominated toluene derivatives through cross-coupling reactions like the Suzuki coupling.

Signaling Pathway: Mechanism of CETP Inhibition

G CETP CETP CE_Transfer Cholesteryl Ester Transfer TG_Transfer Triglyceride Transfer Increased_HDL Increased HDL-C CETP->Increased_HDL Leads to Decreased_LDL Decreased LDL-C CETP->Decreased_LDL Leads to HDL HDL HDL->CE_Transfer HDL->TG_Transfer VLDL_LDL VLDL/LDL VLDL_LDL->CE_Transfer VLDL_LDL->TG_Transfer Anacetrapib Anacetrapib (CETP Inhibitor) Anacetrapib->CETP Inhibits CE_Transfer->VLDL_LDL to TG_Transfer->HDL to

Caption: Anacetrapib inhibits CETP, preventing lipid transfer.

CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides.[4][5] By inhibiting CETP, drugs like anacetrapib block this transfer, leading to an increase in HDL cholesterol ("good cholesterol") and a decrease in LDL cholesterol ("bad cholesterol").[6][7]

Application in the Synthesis of HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral maturation.[6][7][8][9][10] HIV protease inhibitors are a class of antiretroviral drugs that block the active site of this enzyme, preventing viral replication.[6][7][8][9][10] Bromo-substituted aromatic compounds can serve as building blocks in the synthesis of these complex inhibitor molecules.

Signaling Pathway: Mechanism of HIV Protease Inhibition

G HIV_Protease HIV Protease (Active Site) Cleavage Cleavage HIV_Protease->Cleavage Polyprotein Viral Polyprotein Polyprotein->Cleavage Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease Binds to and Inhibits Non_Infectious_Virion Non-Infectious Virion Protease_Inhibitor->Non_Infectious_Virion Leads to Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Infectious_Virion Infectious HIV Virion Mature_Proteins->Infectious_Virion

References

Application Notes: 2-Amino-3,5-dibromotoluene as a Versatile Building Block for Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dibromotoluene is a substituted aromatic amine that holds significant potential as a precursor for the synthesis of a diverse range of azo dyes. The presence of two bromine atoms and a methyl group on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting dye molecules. This, in turn, influences their color, fastness, and affinity for various substrates. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the most widely used class of synthetic colorants in the textile, leather, and paper industries due to their straightforward synthesis, cost-effectiveness, and broad color palette.[1]

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by an azo coupling reaction.[2] The diazotization step involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[2][3] The subsequent azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.[4] The choice of the coupling component is crucial as it largely determines the final color of the dye.

This application note provides a general framework and detailed protocols for utilizing this compound as a building block for the synthesis of novel azo dyes. It is intended to guide researchers, scientists, and drug development professionals in exploring the potential of this versatile intermediate.

Data Presentation: Representative Spectroscopic Data

Diazo Component (from Amine)Coupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Yield (%)
2,5-DichloroanilinePhenolEthanol41025,00085
2,5-Dichloroanilineβ-NaphtholEthanol48532,00090
4-BromoanilineN,N-DimethylanilineEthanol42528,00088
2-Methyl-4-nitroanilineResorcinolMethanol44030,00082
2-Chloro-4-nitroanilineSalicylic AcidDMF45527,50087

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using this compound as the starting material.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Stirring bar

  • Beakers

  • Magnetic stirrer with cooling capabilities

Procedure:

  • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound while maintaining the temperature between 0-5 °C and stirring vigorously.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt of this compound, which should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 500 mL beaker, dissolve 0.01 mol of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the β-naphthol solution to 0-5 °C in an ice-water bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with several portions of cold distilled water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization: The synthesized dye can be characterized by standard analytical techniques such as:

  • Melting Point Determination: To assess the purity of the compound.

  • UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the -N=N- azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the dye molecule.

Mandatory Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B Diazonium Salt A->B  NaNO₂, HCl  0-5 °C D Azo Dye B->D C Coupling Component (e.g., β-Naphthol) C->D

Caption: Synthetic workflow for an azo dye from this compound.

Structure_Property_Relationship cluster_substituents Substituents on Diazo Component cluster_coupling_substituents Substituents on Coupling Component A This compound (Diazo Component) B Bromine atoms (Br) A->B C Methyl group (CH₃) A->C G Resulting Azo Dye Properties B->G Bathochromic shift (deeper color) C->G Slight hypsochromic shift (lighter color) D Coupling Component E Electron-donating groups (e.g., -OH, -NH₂) D->E F Electron-withdrawing groups (e.g., -NO₂, -SO₃H) D->F E->G Bathochromic shift (deeper color) F->G Hypsochromic shift (lighter color)

Caption: Influence of substituents on the color of the resulting azo dye.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono- and double Suzuki-Miyaura cross-coupling reactions of 2-Amino-3,5-dibromotoluene with various arylboronic acids. This compound serves as a versatile building block for the synthesis of complex diaryl and triaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar substrates and provide a robust starting point for optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboronic acids and organic halides. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis.

This compound offers two reactive sites for Suzuki coupling. The electronic and steric environment of the bromine atoms, influenced by the amino and methyl groups, allows for potential regioselective mono-arylation, followed by a second coupling to introduce a different aryl group, leading to the synthesis of unsymmetrical triaryl derivatives. Alternatively, a double coupling can be performed to generate symmetrical 3,5-diaryl-2-aminotoluene compounds.

Key Considerations for Suzuki Coupling of this compound

  • Regioselectivity of Mono-Coupling: In many cases of Suzuki couplings with non-symmetric dibromobenzenes, the regioselectivity is governed by a combination of steric and electronic effects. The bromine atom at the 5-position is less sterically hindered than the bromine at the 3-position, which is ortho to the methyl group. Therefore, the initial coupling is expected to preferentially occur at the 5-position.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Catalysts with bulky, electron-rich phosphine ligands are often effective for cross-coupling of aryl bromides.

  • Base and Solvent System: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water, is important for dissolving both the organic and inorganic reagents.

Experimental Protocols

Protocol 1: Regioselective Mono-Suzuki Coupling

This protocol is designed to favor the mono-arylation of this compound, primarily at the less sterically hindered 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-5-aryl-3-bromotoluene.

Protocol 2: Double Suzuki Coupling

This protocol is optimized for the synthesis of symmetrical 3,5-diaryl-2-aminotoluene derivatives.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2-5 mol%)

  • Triethylamine (Et₃N) (4 equivalents)

  • Kolliphor EL

  • Toluene

  • Water

  • Schlenk flask

Procedure:

  • Prepare a 1.97% (w/v) solution of Kolliphor EL in a 9:1 mixture of water and toluene.

  • To a Schlenk flask, add this compound (0.5 mmol), the arylboronic acid (1.2 mmol), and Pd(dtbpf)Cl₂ (0.01 mmol).

  • Add the Kolliphor EL/water/toluene mixture (2 mL) and triethylamine (2 mmol).

  • Stir the reaction mixture vigorously at 60 °C for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol (approximately 10 mL) until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,5-diaryl-2-aminotoluene.[1]

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound. These can be used as a guide for expected yields.

Table 1: Representative Data for Double Suzuki Coupling of Dibromoanilines with Thienylboronic Acids [1]

Dibromoaniline SubstrateBoronic AcidProductYield (%)
2,4-Dibromoaniline2-Thienylboronic acid2,4-di-(2-Thienyl)aniline81
3,5-Dibromoaniline2-Thienylboronic acid3,5-di-(2-Thienyl)aniline96
2,4-Dibromoaniline3-Thienylboronic acid2,4-di-(3-Thienyl)aniline88
3,5-Dibromoaniline3-Thienylboronic acid3,5-di-(3-Thienyl)aniline94

Reaction Conditions: Dibromoaniline (0.5 mmol), Thienylboronic acid (1.2 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), Et₃N (2 mmol), Kolliphor EL (1.97% in H₂O/Toluene 9:1), 60 °C.

Table 2: General Yield Expectations for Mono-Suzuki Coupling of Bromoanilines

Substrate TypeBoronic Acid PartnerExpected Yield Range (%)
Ortho-bromoanilinesArylboronic esters60 - 97
Ortho-bromoanilinesAlkenylboronic esters70 - 85
Ortho-bromoanilinesHeteroaromatic boronic esters50 - 90

Yields are highly dependent on the specific substrates, catalyst, and reaction conditions employed.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) A->B C Inert Atmosphere: Evacuate and backfill with N2 or Ar B->C D Add Solvents: - Organic (e.g., Dioxane) - Aqueous (e.g., H2O) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Concentrate Under Vacuum H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 cis-R1-Pd(II)(X)L2 cis-R1-Pd(II)(X)L2 Pd(0)L2->cis-R1-Pd(II)(X)L2 R1-X Reductive\nElimination Reductive Elimination Oxidative\nAddition Oxidative Addition R1-X R1-X trans-R1-Pd(II)(X)L2 trans-R1-Pd(II)(X)L2 cis-R1-Pd(II)(X)L2->trans-R1-Pd(II)(X)L2 Isomerization R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 trans-R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 R2-B(OR)3- (Base assisted) Transmetalation Transmetalation R2-B(OR)3- R2-B(OR)3- R1-Pd(II)(R2)L2->Pd(0)L2 R1-R2 R1-R2 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful methodology is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of substituted anilines from aryl halides and primary or secondary amines is a key application of this reaction.[1][3]

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Amino-3,5-dibromotoluene. This substrate presents unique challenges due to the presence of two bromine atoms, offering the potential for mono- or di-amination, and the inherent steric hindrance and electronic properties of the starting material. The successful amination of such polyhalogenated and sterically demanding aryl halides often requires highly active and sterically demanding catalyst systems.

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong base is then used to deprotonate the coordinated amine, forming an amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.[2]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide. The choice of an appropriate bulky and electron-rich phosphine ligand is critical to promote the desired reductive elimination and minimize side reactions.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ar_x L-Pd(II)(Ar)(Br) oxidative_addition->pd_ar_x amine_coordination Amine Coordination + Base pd_ar_x->amine_coordination pd_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido base_hbr Base-HBr amine_coordination->base_hbr reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product ar_x Ar-Br ar_x->oxidative_addition amine HNR'R'' amine->amine_coordination

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for the Amination of this compound

  • Regioselectivity: The two bromine atoms on the toluene ring are inequivalent. The bromine at the 3-position is ortho to the amino group, while the bromine at the 5-position is para. The electronic and steric environment of each bromine will influence the relative rates of oxidative addition, potentially allowing for selective mono-amination.

  • Mono- vs. Di-amination: Depending on the reaction conditions and the stoichiometry of the amine, either mono- or di-amination may be favored. Careful control of the reaction time, temperature, and equivalents of the coupling partners is crucial to achieve the desired product.

  • Catalyst and Ligand Selection: For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich biaryl phosphine ligands are often required. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are recommended.

  • Base Selection: A strong, non-nucleophilic base is essential for efficient reaction. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be effective.

Hypothetical Quantitative Data

The following table presents a summary of hypothetical reaction conditions and expected outcomes for the mono-amination of this compound with a generic primary amine (R-NH₂). These values are based on literature precedents for similar dihaloanilines and sterically hindered aryl bromides. Optimization will be necessary for specific substrates.

EntryAmine (R-NH₂)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001275-85
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102460-70
3MorpholinePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (1.5)t-BuOH901880-90
4BenzylaminePdCl₂(dppf) (3)-NaOtBu (1.4)Toluene1001670-80

Experimental Protocol: General Procedure for Mono-amination

This protocol provides a general starting point for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky biaryl phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Experimental_Workflow start Start setup Reaction Setup start->setup reagents Add solid reagents: - this compound - Pd source - Ligand - Base setup->reagents atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvents Add anhydrous, degassed solvent and amine atmosphere->solvents reaction Heat reaction mixture with stirring solvents->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up monitoring->workup Complete cool Cool to room temperature workup->cool filter Filter through Celite cool->filter extract Aqueous work-up/extraction filter->extract dry Dry organic layer and concentrate extract->dry purify Purification dry->purify chromatography Column chromatography purify->chromatography end Characterize product chromatography->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.2 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Amine: Add the anhydrous, degassed solvent (5-10 mL) via syringe, followed by the amine (1.0-1.2 mmol).

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aminated product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Disclaimer

The provided protocols and data are intended as a general guide for research purposes only. The reaction conditions may require optimization for specific amines and desired outcomes (mono- vs. di-amination). All experiments should be conducted by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.

References

Application Note: HPLC Method for Monitoring the Synthesis of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromotoluene is a key intermediate in the synthesis of various pharmaceutical compounds. The monitoring of its synthesis is crucial to ensure reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides a rapid and reliable method for the quantitative analysis of the reaction progress. This application note details a robust HPLC method for monitoring the synthesis of this compound, for instance, through the bromination of 2-aminotoluene (o-toluidine).

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phosphoric acid (analytical grade)

  • Standards: this compound (reference standard, >98% purity), 2-aminotoluene (o-toluidine, starting material), and any potential intermediates or byproducts if available.

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation of this compound from its starting material and potential byproducts.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Sample Preparation
  • Reaction Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to stop the reaction.

  • Dilution: Further dilute the quenched sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Calibration Curve Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and 2-aminotoluene in methanol or acetonitrile (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Analysis: Inject each working standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The progress of the reaction can be monitored by quantifying the decrease in the starting material (2-aminotoluene) and the increase in the product (this compound) over time.

Table 3: Hypothetical Reaction Progress Data

Reaction Time (hours)Peak Area of 2-aminotolueneConcentration of 2-aminotoluene (µg/mL)Peak Area of this compoundConcentration of this compound (µg/mL)
01,250,000100.000.0
1875,00070.0350,00028.0
2500,00040.0625,00050.0
4125,00010.0937,50075.0
625,0002.01,187,50095.0
8< 1,000 (Below LOQ)Not Quantifiable1,237,50099.0

Concentrations are calculated based on the calibration curves.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report Logical_Relationship cluster_inputs Method Inputs cluster_hplc HPLC Method cluster_outputs Method Outputs StartingMaterial Starting Material (2-aminotoluene) Separation Separation on C18 Column StartingMaterial->Separation Product Product (this compound) Product->Separation Byproducts Potential Byproducts Byproducts->Separation Chromatogram Chromatogram with Resolved Peaks Separation->Chromatogram QuantitativeData Quantitative Data (Concentration vs. Time) Chromatogram->QuantitativeData

Application Notes and Protocols: Experimental Setup for the Bromination of 2-Aminotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-aminotoluene (o-toluidine) is a crucial electrophilic aromatic substitution reaction for the synthesis of various pharmaceutical intermediates and fine chemicals. The position of the bromine substituent on the aromatic ring is directed by the activating and ortho-, para-directing amino group, as well as the weakly activating and ortho-, para-directing methyl group. The regioselectivity of the reaction can be controlled by the choice of brominating agent, solvent, and other reaction conditions. This document provides detailed experimental protocols for the selective monobromination and dibromination of 2-aminotoluene.

Data Presentation

Table 1: Summary of Reagents for Monobromination of 2-Aminotoluene (Method 1)

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
2-AminotolueneC₇H₉N107.151.0710Substrate
Copper(II) BromideCuBr₂223.354.4620Brominating Agent
Tetrahydrofuran (THF)C₄H₈O72.1120 mL-Solvent
Ethyl AcetateC₄H₈O₂88.1130 mL-Extraction Solvent
Saturated Sodium CarbonateNa₂CO₃105.99As needed-Neutralizing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Petroleum Ether--2 mL-Recrystallization Solvent

Table 2: Reaction Conditions and Yield for Monobromination of 2-Aminotoluene (Method 1)

ParameterValue
Reaction Time4 hours
TemperatureRoom Temperature
Product4-Bromo-2-aminotoluene
Yield95%[1]
Purity (HPLC)98%[1]
Melting Point56-57 °C[1]

Table 3: Summary of Reagents for Bromination via Acetamide Protection (Method 2)

StepReagentMolecular FormulaRole
Acetylation 2-AminotolueneC₇H₉NSubstrate
Acetic AnhydrideC₄H₆O₃Acetylating Agent
Bromination N-(2-methylphenyl)acetamideC₉H₁₁NOSubstrate
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Brominating Agent
Carbon TetrachlorideCCl₄Solvent
Hydrolysis N-(4-bromo-2-methylphenyl)acetamideC₉H₁₀BrNOSubstrate
Concentrated Hydrochloric AcidHClAcid Catalyst
DioxaneC₄H₈O₂Solvent

Table 4: Summary of Reagents for Dibromination of p-Toluidine (Adaptable for 2-Aminotoluene)

ReagentMolecular FormulaAmount (g)Moles (mol)Role
p-ToluidineC₇H₉N10.70.1Substrate
Glacial Acetic AcidCH₃COOH45 mL + 40 mL-Solvent
BromineBr₂52.80.33Brominating Agent

Experimental Protocols

Method 1: Direct Monobromination using Copper(II) Bromide

This protocol describes a highly regioselective method for the synthesis of 4-bromo-2-aminotoluene.[1]

Procedure:

  • In a round-bottom flask, dissolve 1.07 g (10 mmol) of 2-aminotoluene in 20 mL of tetrahydrofuran (THF).

  • To the stirred solution, add 4.46 g (20 mmol) of copper(II) bromide (CuBr₂).

  • Allow the reaction to proceed at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • After the reaction is complete, remove the THF under reduced pressure.

  • To the residue, add 30 mL of ethyl acetate and 30 mL of water.

  • Neutralize the mixture to a pH of 7 with a saturated sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and perform an extraction.

  • Wash the organic phase twice with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Add a small amount of petroleum ether to the concentrated residue and cool to induce crystallization.

  • Filter the resulting white crystalline solid to obtain 4-bromo-2-aminotoluene.

Characterization Data for 4-Bromo-2-aminotoluene: [1]

  • ¹H NMR (CDCl₃, δ, ppm): 7.19 (d, J=2Hz, 1H), 7.14 (dd, J=2Hz, J=8.4Hz, 1H), 6.56 (d, J=8.4Hz, 1H), 3.61 (br, s, 2H), 2.16 (s, 3H).

  • ¹³C NMR (CDCl₃, δ, ppm): 143.7, 132.8, 129.6, 124.4, 116.4, 110.1, 17.2.

  • MS (EI, m/z): 184.97 (100%), 186.97 (97%).

Method 2: Monobromination via Acetamide Protection and N-Bromosuccinimide

This method involves the protection of the highly activating amino group as an acetamide to control the reactivity and achieve selective bromination.[2]

Step 1: Acetylation of 2-Aminotoluene

  • React 2-aminotoluene with acetic anhydride to form N-(2-methylphenyl)acetamide. This can be achieved by refluxing the mixture.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • In a single-neck flask, add N-(2-methylphenyl)acetamide, 17-18 g of N-bromosuccinimide (NBS), and 40-60 mL of carbon tetrachloride.

  • Reflux the mixture with rapid stirring for 4 hours.

  • After reflux, cool the mixture and allow it to stand.

  • The solid product, N-(4-bromo-2-methylphenyl)acetamide, can be purified by hot washing and drying.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • Add the N-(4-bromo-2-methylphenyl)acetamide to a beaker.

  • Add 25-35 mL of concentrated hydrochloric acid and 45-55 mL of freshly distilled dioxane.

  • Reflux the mixture for 1.5-2.5 hours.

  • After reflux, neutralize the reaction solution with ammonia solution to a pH of 8-10.

  • The precipitate is filtered, and the filtrate is allowed to separate into phases.

  • The organic phase is retained, washed twice, and dried with anhydrous magnesium sulfate.

  • After filtration of the drying agent, the product can be further purified by recrystallization from ethanol to yield 4-bromo-2-aminotoluene.

Method 3: Dibromination (Adapted from p-Toluidine Protocol)

This protocol is for the dibromination of p-toluidine and can be adapted for 2-aminotoluene, likely resulting in 4,6-dibromo-2-aminotoluene due to the directing effects of the amino and methyl groups.[3]

Procedure:

  • In a two-necked round-bottom flask placed in a cooling bath and equipped with a mechanical stirrer and a dropping funnel, dissolve 10.7 g (0.1 mol) of 2-aminotoluene in 45 mL of glacial acetic acid.

  • While stirring, slowly add a solution of 52.8 g (0.33 mol) of bromine in 40 mL of glacial acetic acid from the dropping funnel over 1.5 hours.

  • Maintain a low temperature during the addition using an ice bath as the reaction is exothermic.

  • After the addition is complete, pour the contents of the flask into 200 mL of ice-cold water with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like rectified spirit.

Mandatory Visualizations

experimental_workflow_method1 cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Aminotoluene in THF add_cuobr2 Add CuBr2 start->add_cuobr2 react Stir at RT for 4h add_cuobr2->react remove_thf Remove THF react->remove_thf add_etOAc_water Add Ethyl Acetate & Water remove_thf->add_etOAc_water neutralize Neutralize with Na2CO3 add_etOAc_water->neutralize extract Extract neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate crystallize Crystallize from Petroleum Ether concentrate->crystallize end 4-Bromo-2-aminotoluene crystallize->end

Caption: Experimental workflow for the direct monobromination of 2-aminotoluene.

signaling_pathway cluster_protection Protection Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step A 2-Aminotoluene B N-(2-methylphenyl)acetamide A->B Acetic Anhydride C N-(4-bromo-2-methylphenyl)acetamide B->C NBS / CCl4 D 4-Bromo-2-aminotoluene C->D HCl / Dioxane

Caption: Logical relationship of the multi-step synthesis of 4-bromo-2-aminotoluene.

References

Application Notes & Protocols: Derivatization of 2-Amino-3,5-dibromotoluene for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3,5-dibromotoluene (also known as 4,6-dibromo-2-methylaniline) is a versatile, albeit challenging, starting material in organic synthesis. Its structure, featuring a sterically hindered and electronically deactivated amino group, requires carefully optimized conditions for successful derivatization. The presence of two bromine atoms makes it a valuable precursor for introducing functionality through cross-coupling reactions, while the amino group serves as a key handle for building more complex molecular architectures.

These application notes provide detailed protocols for three fundamental derivatization pathways: N-Acylation, N-Alkylation, and Diazotization followed by Sandmeyer reactions. These methods allow for the strategic modification of the amino group, enabling its use in a wide array of synthetic applications, from pharmaceutical intermediates to materials science.

N-Acylation: Formation of Amides

N-acylation is a robust method for converting the primary amine of this compound into a stable amide. This transformation is useful for protecting the amine, altering the electronic properties of the aromatic ring, or introducing functionalities for further coupling. Due to the steric hindrance and the electron-withdrawing nature of the bromine atoms, the nucleophilicity of the amino group is significantly reduced. Therefore, highly reactive acylating agents or catalytic activation are often necessary for efficient conversion.[1]

G cluster_workflow N-Acylation General Workflow A Dissolve this compound and a base (e.g., Pyridine or Et3N) in an aprotic solvent (e.g., DCM, THF). B Cool the mixture in an ice bath (0°C). A->B C Slowly add the acylating agent (e.g., Acetyl Chloride or Acetic Anhydride). B->C D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). C->D E Quench the reaction with water or dilute HCl. Extract the product with an organic solvent. D->E F Wash, dry, and concentrate the organic layer. Purify the crude product via recrystallization or chromatography. E->F

Caption: General workflow for the N-Acylation of this compound.

Experimental Protocol: Synthesis of N-(4,6-dibromo-2-methylphenyl)acetamide
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration), and a base such as pyridine or triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the stirred solution in an ice bath to 0°C. Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise over 10-15 minutes. For particularly unreactive systems, a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can be included to accelerate the reaction.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding water or 1M HCl. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-(4,6-dibromo-2-methylphenyl)acetamide.

Quantitative Data for N-Acylation
Acylating AgentBase/CatalystSolventTemp (°C)Time (h)Typical Yield (%)Product
Acetic AnhydridePyridine/DMAPDCM0 to 25485-95N-(4,6-dibromo-2-methylphenyl)acetamide
Benzoyl ChlorideTriethylamineTHF0 to 25680-90N-(4,6-dibromo-2-methylphenyl)benzamide
Formic Acid[ChCl][ZnCl₂]₂Neat703HighN-(4,6-dibromo-2-methylphenyl)formamide[2]

N-Alkylation: Formation of Secondary and Tertiary Amines

N-alkylation of this compound is more challenging than acylation due to the amine's low nucleophilicity and the risk of over-alkylation. This derivatization is typically performed using a strong base to deprotonate the amine, thereby increasing its nucleophilicity, followed by the addition of an alkylating agent (e.g., an alkyl halide). This method is useful for introducing small alkyl groups.

Experimental Protocol: Synthesis of 4,6-dibromo-N,2-dimethylaniline (Example)
  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) or THF.

  • Deprotonation: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting solution back to 0°C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Reaction: Let the reaction stir at room temperature or with gentle heating (40-50°C) for 2-24 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and cautiously quench it by the slow addition of water. Extract the aqueous mixture with ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel to separate mono-alkylated, di-alkylated, and unreacted starting material.

Quantitative Data for N-Alkylation
Alkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)Product
Methyl IodideNaHDMF0 to 251250-704,6-dibromo-N,2-dimethylaniline
Benzyl BromideK₂CO₃Acetonitrile802440-60N-benzyl-4,6-dibromo-2-methylaniline

*Yields can vary significantly based on conditions and the degree of di-alkylation.

Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful synthetic tool that transforms the amino group into a wide range of other functionalities via a diazonium salt intermediate.[3] This two-step process first involves converting the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group.[3][4]

G cluster_pathway Derivatization Pathways Start This compound Acyl N-Acyl Derivatives (Amides) Start->Acyl RCOCl or (RCO)2O Alkyl N-Alkyl Derivatives (Secondary/Tertiary Amines) Start->Alkyl Base, then R-X Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HBr 0-5°C Sandmeyer Sandmeyer Products (e.g., Aryl Halides, Nitriles) Diazonium->Sandmeyer CuX (X = Br, Cl, CN)

Caption: Key derivatization pathways for this compound.

Experimental Protocol: Synthesis of 1,3,5-tribromo-2-methylbenzene
  • Diazotization (Step 1):

    • In a flask, add this compound (1.0 eq) to a 48% aqueous hydrobromic acid (HBr) solution (approx. 3-4 eq). Stir the mixture and cool it to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Slowly add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

  • Sandmeyer Reaction (Step 2):

    • In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60°C) for 30-60 minutes to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the product from the reaction mixture using an organic solvent like diethyl ether or DCM (3x).

    • Combine the organic extracts, wash with 1M NaOH, then with water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 1,3,5-tribromo-2-methylbenzene.

Quantitative Data for Sandmeyer Reactions
Reagent (Step 2)Acid (Step 1)Temp (°C)Typical Yield (%)Product
CuBrHBr0 to 6075-851,3,5-tribromo-2-methylbenzene
CuClHCl0 to 6070-803,5-dibromo-1-chloro-2-methylbenzene
CuCNH₂SO₄/neutralize0 to 6060-752,4-dibromo-6-methylbenzonitrile

References

Application Notes and Protocols: The Role of 2-Amino-3,5-dibromotoluene in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3,5-dibromotoluene is a versatile starting material in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its structure, featuring a nucleophilic amino group and two bromine atoms ortho and para to the methyl group, allows for a diverse range of chemical transformations. The bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino group can participate in condensation and cyclization reactions to form nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds using this compound as a key building block.

Synthesis of Substituted Carbazoles via Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

Application Note:

Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with significant biological activities and applications in materials science. A common and effective method for their synthesis is the intramolecular Buchwald-Hartwig amination of 2-aminobiphenyls. By first performing a Suzuki coupling on this compound with an appropriate boronic acid, a 2-amino-3',5'-dibromo-biphenyl intermediate can be generated. Subsequent intramolecular C-N bond formation via Buchwald-Hartwig amination affords the corresponding carbazole derivative. The bromine atoms on the carbazole scaffold can be further functionalized to generate a library of compounds for drug discovery.

Experimental Protocol:

Step 1: Suzuki Coupling to form 2-Amino-3,5-dibromo-X-phenyl-biphenyl

  • To a dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL per mmol of this compound) and an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-aminobiphenyl intermediate.

Step 2: Intramolecular Buchwald-Hartwig Amination to form the Carbazole

  • To a dried Schlenk flask, add the 2-aminobiphenyl intermediate from Step 1 (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and a suitable ligand like XPhos (0.1 eq).

  • Add a non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography to obtain the desired carbazole.

Quantitative Data Summary:

StepReactantsCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1 This compound, Arylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012-2470-90
2 2-Aminobiphenyl intermediatePd₂(dba)₃ / XPhosNaOtBuToluene11012-2460-85

Logical Workflow for Carbazole Synthesis:

carbazole_synthesis A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D 2-Aminobiphenyl Intermediate C->D Pd(OAc)₂, SPhos, K₂CO₃ E Intramolecular Buchwald-Hartwig Amination D->E F Substituted Carbazole E->F Pd₂(dba)₃, XPhos, NaO t Bu

Caption: Palladium-catalyzed synthesis of carbazoles from this compound.

Synthesis of Acridine Derivatives via Ullmann Condensation

Application Note:

Acridines are a class of nitrogen-containing heterocyclic compounds that have been extensively studied for their biological properties, including anticancer and antimicrobial activities[1]. The Ullmann condensation provides a classical and effective route to acridine derivatives. This involves the reaction of an aminobenzene derivative with a 2-halobenzoic acid, followed by cyclization. This compound can be reacted with 2-chlorobenzoic acid in the presence of a copper catalyst to form an N-arylanthranilic acid intermediate, which can then be cyclized using a dehydrating agent like polyphosphoric acid (PPA) to yield the corresponding acridone. The acridone can be subsequently reduced to the acridine.

Experimental Protocol:

Step 1: Ullmann Condensation to form N-(2-methyl-4,6-dibromophenyl)anthranilic acid

  • In a round-bottom flask, combine this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a catalytic amount of copper(I) iodide (CuI) (0.1 eq) and a ligand such as L-proline (0.2 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude N-arylanthranilic acid. The product can be purified by recrystallization.

Step 2: Cyclization to form the Acridone

  • Place the N-arylanthranilic acid from Step 1 into a flask and add polyphosphoric acid (PPA) (10-20 times the weight of the acid).

  • Heat the mixture to 140-160 °C and stir for 2-4 hours.

  • Pour the hot mixture carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the acridone.

  • Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography.

Quantitative Data Summary:

StepReactantsCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1 This compound, 2-Chlorobenzoic acidCuI / L-prolineK₂CO₃DMSO12024-4850-70
2 N-arylanthranilic acid--PPA140-1602-470-90

Reaction Pathway for Acridone Synthesis:

acridone_synthesis A This compound C Ullmann Condensation A->C B 2-Chlorobenzoic Acid B->C D N-arylanthranilic acid intermediate C->D CuI, L-proline, K₂CO₃ E Cyclization D->E F Substituted Acridone E->F PPA

Caption: Synthesis of acridone derivatives via Ullmann condensation.

Synthesis of Phenothiazine Analogs

Application Note:

Phenothiazines are a class of sulfur and nitrogen-containing tricyclic heterocycles that form the core structure of many antipsychotic and antihistaminic drugs. While the classical synthesis involves the reaction of a diphenylamine with sulfur, a more versatile approach for substituted derivatives involves the cyclization of a 2-amino-2'-halodiphenyl sulfide. This compound can be used as a precursor to such an intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3,5-dibromo-2'-thiol-diphenyl ether

  • In a Schlenk flask, combine this compound (1.0 eq), 2-bromothiophenol (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Josiphos (0.1 eq).

  • Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene as the solvent and heat to 110 °C for 18-24 hours.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the diphenyl sulfide intermediate.

Step 2: Intramolecular Cyclization to form the Phenothiazine

  • Dissolve the diphenyl sulfide from Step 1 in a suitable solvent like dimethylformamide (DMF).

  • Add a palladium catalyst, for instance, Pd(OAc)₂ (0.1 eq), a ligand like Xantphos (0.2 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Heat the reaction mixture to 130 °C for 24 hours in a sealed tube.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the phenothiazine derivative.

Quantitative Data Summary:

StepReactantsCatalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1 This compound, 2-BromothiophenolPd₂(dba)₃ / JosiphosCs₂CO₃Toluene11018-2460-80
2 Diphenyl sulfide intermediatePd(OAc)₂ / XantphosK₂CO₃DMF1302450-70

Workflow for Phenothiazine Synthesis:

phenothiazine_synthesis A This compound C C-S Coupling A->C B 2-Bromothiophenol B->C D Diphenyl sulfide intermediate C->D Pd₂(dba)₃, Josiphos, Cs₂CO₃ E Intramolecular C-N Coupling D->E F Substituted Phenothiazine E->F Pd(OAc)₂, Xantphos, K₂CO₃

Caption: Synthesis of phenothiazines from this compound.

Disclaimer: The provided protocols are generalized procedures based on established chemical reactions. The actual reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve desired yields and purity. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Safe handling and storage procedures for 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 2-Amino-3,5-dibromotoluene, a crucial intermediate in pharmaceutical synthesis. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

PropertyValueReference
Chemical Name This compound
CAS Number 50910-55-9[1]
Molecular Formula C₇H₇Br₂N
Appearance Light yellow crystal powder[1]
Melting Point 136-139°C[1]
Boiling Point 319.9°C at 760 mmHg[1]
Density 2.054 g/cm³[1]
Flash Point 147.3°C[1]
Stability Stable under normal shipping and handling conditions.[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4Harmful if swallowed.[2]
Skin corrosion/irritationCategory 2Causes skin irritation.[3]
Serious eye damage/eye irritationCategory 2Causes serious eye irritation.[3]
Specific target organ toxicity - single exposure (Respiratory system)Category 3May cause respiratory irritation.[3]

GHS Pictogram:

alt text

Signal Word: Warning

Safe Handling Protocols

3.1. Engineering Controls:

  • Work in a well-ventilated area.[4] The use of a chemical fume hood is strongly recommended.

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][4]

3.2. Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1][4] Wear protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][4] A dust mask of type N95 (US) is recommended.

3.3. General Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Minimize dust generation and accumulation.[4]

  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Do not ingest or inhale the compound.[4]

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[3]

Storage Procedures

  • Store in a tightly closed container.[1][4]

  • Store in a cool, dry, well-ventilated area.[1][4]

  • Keep away from incompatible substances such as strong oxidizing agents.[3][4]

  • Store locked up.[6]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. Wash clothing before reuse.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][4]

5.3. Accidental Release Measures:

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.[1] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Cleanup Procedures: Vacuum or sweep up the material and place it into a suitable disposal container.[1][4] Avoid generating dusty conditions.[4] Provide ventilation.[4]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow A Receiving and Inspection B Storage in Designated Area (Cool, Dry, Well-Ventilated, Locked) A->B Store Securely C Pre-Experiment Preparation B->C Retrieve for Use D Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) C->D Safety First E Handling in Controlled Environment (Fume Hood) D->E Enter Work Area F Experimental Procedure E->F Perform Experiment G Decontamination of Work Area and Equipment F->G Post-Experiment H Proper Waste Disposal (Labeled, Sealed Container) G->H Waste Management I Doffing PPE and Personal Hygiene H->I Final Steps J Return to Storage I->J If Material Remains

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3,5-dibromotoluene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: Harsh reaction conditions (e.g., excessively high temperature). 3. Ineffective Brominating Agent: The chosen brominating agent may not be suitable for the substrate or conditions. 4. Poor Quality Reagents: Use of old or impure starting materials or reagents.1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish, but be cautious of side reactions. 2. Control Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5°C) to minimize degradation and side reactions.[1] 3. Select Appropriate Brominating Agent: Consider using N-bromosuccinimide (NBS) as an alternative to liquid bromine for better control and selectivity.[2] For direct bromination, ensure the use of a suitable solvent like glacial acetic acid. 4. Use High-Purity Reagents: Ensure all starting materials and reagents are of high purity and appropriately stored.
Formation of Multiple Products (Low Purity) 1. Polybromination: Excess of the brominating agent can lead to the formation of tri- or tetra-brominated products.[3] 2. Isomer Formation: The directing effects of the amino and methyl groups can lead to the formation of various positional isomers.[2] 3. Side-Chain Bromination: Radical conditions can promote bromination on the methyl group.[2] 4. Oxidation of the Amino Group: The amino group is susceptible to oxidation by the brominating agent or under oxidative conditions.[4]1. Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. A slight excess may be needed, but a large excess should be avoided. 2. Protecting Group Strategy: Consider protecting the amino group (e.g., via acetylation) before bromination to control its directing effect and prevent oxidation. The protecting group can be removed in a subsequent step. 3. Avoid Radical Initiators: If side-chain bromination is an issue, avoid exposure to UV light or the addition of radical initiators. 4. Mild Reaction Conditions: Use milder brominating agents and lower reaction temperatures to minimize oxidation.
Difficulty in Product Purification 1. Presence of Closely Related Impurities: Isomers and polybrominated byproducts can have similar polarities, making separation by chromatography challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. 3. Contamination with Starting Material: Incomplete reaction can lead to contamination with the starting toluidine.1. Recrystallization: Utilize recrystallization from a suitable solvent system (e.g., ethanol/water, acetone, or methanol) to purify the product.[1][5] Multiple recrystallizations may be necessary. 2. Solvent Screening for Crystallization: Experiment with different solvent systems to find one that promotes good crystal growth. 3. Optimize Reaction Completion: Ensure the reaction goes to completion by monitoring with TLC or HPLC to minimize the amount of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is o-toluidine (2-aminotoluene). The amino and methyl groups on the aromatic ring direct the electrophilic substitution of bromine to the desired positions. p-Toluidine can also be used, but this will result in a different isomer, 4-Amino-3,5-dibromotoluene.[3][6]

Q2: Which brominating agent is best for this synthesis?

A2: Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used.

  • Molecular Bromine (Br₂): This is a strong brominating agent but can lead to over-bromination and the formation of multiple byproducts if not carefully controlled.[3][4] It is often used in a solvent like glacial acetic acid.

  • N-bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, which can help to reduce the formation of polybrominated side products.[2]

The choice of agent depends on the desired selectivity and the reaction conditions you can control.

Q3: How can I prevent the formation of polybrominated byproducts?

A3: To minimize polybromination, you should:

  • Control Stoichiometry: Use a precise molar equivalent of the brominating agent. A slight excess might be necessary for complete conversion, but a large excess will lead to over-bromination.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.[1]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the brominating species at any given time.

Q4: What is a typical purification method for this compound?

A4: The most common purification method is recrystallization. After the reaction is complete, the crude product is typically isolated by filtration and then recrystallized from a suitable solvent such as ethanol, methanol, or acetone to obtain the pure product.[1][5] Washing the crude product with a solution of sodium bicarbonate can help to neutralize any remaining acid and remove some impurities.[5]

Q5: Can this reaction be performed in a "one-pot" synthesis?

A5: Yes, a one-pot synthesis approach has been described for a similar compound, 2-amino-3,5-dibromobenzaldehyde, where the starting material (o-nitrobenzaldehyde) is first reduced and then brominated in the same reaction vessel without isolating the intermediate.[5] This approach can simplify the process and potentially increase the overall yield by avoiding losses during intermediate purification.[5]

Experimental Protocols

Protocol 1: Bromination of o-Toluidine using Molecular Bromine

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve o-toluidine in glacial acetic acid in a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer. Cool the mixture to 0-5°C in an ice bath.

  • Bromination: Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for a specified time (monitor by TLC).

  • Work-up: Pour the reaction mixture into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation: Filter the solid product, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde (One-Pot)

This protocol for a related compound illustrates a one-pot approach that can be adapted.[5]

  • Reduction: In a reaction vessel, dissolve o-nitrobenzaldehyde in an ethanol/water mixture. Add iron powder and glacial acetic acid, followed by a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux for 40-60 minutes.

  • Cooling: After the reduction is complete, cool the reaction mixture to -10 to 5°C.

  • Bromination: Directly add a slight excess of bromine dropwise to the cooled mixture. Allow the reaction to proceed at room temperature for 120-150 minutes.

  • Isolation and Purification: Filter the reaction mixture. The filtrate can be extracted with dichloromethane, washed with saturated sodium bicarbonate solution and water, and the organic layer dried. The solvent is then removed to yield the crude product, which can be recrystallized from acetone to give pure 2-amino-3,5-dibromobenzaldehyde with yields reported to be greater than 90% and purity greater than 99.0%.[5]

Data Presentation

Table 1: Comparison of Different Synthetic Routes for Similar Aminodibromo Aromatics

Starting MaterialBrominating AgentSolvent SystemKey ConditionsReported YieldPurityReference
o-NitrobenzaldehydeBromineEthanol/Water, Acetic AcidOne-pot reduction and bromination> 90%> 99.0%[5]
o-Nitrobenzyl bromideIron powder/HCl (reduction)Toluene/WaterReflux-96.8%[7]
2,6-Dibromo-4-methylanilineNaNO₂, HCl, then NaH₂PO₂Water, HClDiazotization then reduction93%94%[1]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation cluster_purification Purification start o-Toluidine in Glacial Acetic Acid cool Cool to 0-5°C start->cool Dissolve add_br2 Slowly Add Br₂ in Glacial Acetic Acid cool->add_br2 Maintain Temperature react Stir at Room Temperature (Monitor by TLC) add_br2->react Complete Addition quench Pour into Ice Water react->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from Ethanol filter->recrystallize Crude Product final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction polybromination Polybromination start->polybromination isomer_formation Isomer Formation start->isomer_formation side_chain Side-Chain Bromination start->side_chain optimize_time_temp Optimize Time/Temp incomplete_reaction->optimize_time_temp control_stoichiometry Control Stoichiometry polybromination->control_stoichiometry protecting_group Use Protecting Group isomer_formation->protecting_group avoid_radicals Avoid Radical Initiators side_chain->avoid_radicals

Caption: Troubleshooting logic for synthesis issues.

References

Preventing polybromination in the synthesis of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-3,5-dibromotoluene. It is intended for researchers, scientists, and drug development professionals to help navigate challenges, particularly the prevention of polybromination.

Frequently Asked Questions (FAQs)

Q1: Why is polybromination a significant issue in the synthesis of this compound from o-toluidine?

A1: The amino group (-NH₂) in the o-toluidine starting material is a strong activating group in electrophilic aromatic substitution reactions. Its electron-donating nature significantly increases the electron density of the aromatic ring, making it highly susceptible to substitution by multiple bromine atoms. This often leads to the formation of undesired tribrominated or other polybrominated byproducts, reducing the yield and complicating the purification of the desired this compound.

Q2: How can I selectively achieve dibromination and prevent the formation of tribrominated byproducts?

A2: Achieving selective dibromination requires careful control of the reaction conditions to moderate the high reactivity of the o-toluidine ring. Key strategies include:

  • Stoichiometry: Precise control over the molar equivalents of the brominating agent is crucial. Using a slight excess of the brominating agent (just over 2.0 equivalents) can favor dibromination without promoting further substitution.

  • Temperature Control: Running the reaction at low temperatures (e.g., 0-5°C) helps to control the reaction rate and improve selectivity by reducing the likelihood of over-bromination.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a prolonged period allows for better control of the local concentration of bromine, minimizing polybromination.

  • Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) can sometimes offer better selectivity for aromatic brominations.

Q3: What are the most common polybrominated byproducts, and how can I identify them?

A3: The most common polybrominated byproduct is likely 2-Amino-3,5,6-tribromotoluene, where the remaining open ortho/para position is also brominated. Identification of the desired product and byproducts can be achieved through analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the number of components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the desired dibrominated product and any polybrominated impurities. The number and splitting patterns of aromatic protons are particularly informative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and identify the presence of di- and tri-brominated species by their characteristic isotopic patterns for bromine.

Q4: Can I use a protecting group strategy to control the bromination?

A4: Yes, a protecting group strategy is a common and effective method to control the regioselectivity of bromination on highly activated aromatic rings. For o-toluidine, the amino group can be acetylated to form N-acetyl-o-toluidine. The N-acetyl group is still an ortho, para-director but is less activating than the amino group. This allows for more controlled bromination. After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired this compound.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound with a significant amount of starting material remaining. - Insufficient amount of brominating agent.- Reaction time is too short.- Reaction temperature is too low.- Ensure accurate stoichiometry of the brominating agent (at least 2.0 equivalents).- Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.- Gradually increase the reaction temperature, while carefully monitoring for the formation of byproducts.
Formation of a significant amount of tribrominated byproduct. - Excess of brominating agent.- Reaction temperature is too high.- Rapid addition of the brominating agent.- Use a precise amount of the brominating agent (start with 2.0-2.1 equivalents).- Maintain a low reaction temperature (0-5°C) using an ice bath.- Add the brominating agent slowly and dropwise with vigorous stirring.
Formation of a mixture of monobrominated and dibrominated products. - Insufficient amount of brominating agent.- Inhomogeneous reaction mixture.- Increase the amount of brominating agent to slightly above 2.0 equivalents.- Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Dark-colored reaction mixture or product, suggesting oxidation. - Presence of impurities in the starting materials or reagents.- Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).- Use purified starting materials and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize reaction time and temperature as much as possible.
Difficulty in purifying the product from polybrominated byproducts. - Similar polarity of the desired product and byproducts.- Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for separation.- Recrystallization from a suitable solvent can also be effective if the solubility differences between the products are significant.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Dibrominated Aromatic Amines

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (min)Yield (%)Purity (%)Reference
o-NitrobenzaldehydeBromineEthanol/WaterRoom Temp120-150>90>99.0[1]
o-AminobenzaldehydeH₂O₂/HBrMethanol5-30909899.3[2]
p-ToluidineBromineGlacial Acetic AcidIce Bath9015.7Not Specified[3]

Note: The data presented is for analogous reactions and should be used as a guide for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Bromination of o-Toluidine with Molecular Bromine

This protocol is adapted from procedures for similar aromatic amines.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve o-toluidine (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (2.1 eq) in glacial acetic acid.

  • Bromination: Add the bromine solution dropwise to the stirred o-toluidine solution over 1-2 hours, ensuring the temperature is maintained between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS can be a milder and more selective brominating agent.

  • Dissolution of Starting Material: Dissolve o-toluidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Addition of NBS: Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction time may vary depending on the solvent and temperature.

  • Work-up: Once the reaction is complete, filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway o_toluidine o-Toluidine reaction Electrophilic Aromatic Substitution o_toluidine->reaction brominating_agent Brominating Agent (e.g., Br2 or NBS) brominating_agent->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product This compound byproduct Polybrominated Byproducts reaction->product reaction->byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Start Synthesis check_polybromination Polybromination Observed? start->check_polybromination low_temp Lower Reaction Temperature (0-5°C) check_polybromination->low_temp Yes continue_synthesis Continue Synthesis check_polybromination->continue_synthesis No slow_addition Slow Dropwise Addition of Brominating Agent low_temp->slow_addition check_stoichiometry Check Stoichiometry (2.0-2.1 eq Br) slow_addition->check_stoichiometry protecting_group Consider Amino Protecting Group check_stoichiometry->protecting_group protecting_group->continue_synthesis

Caption: Troubleshooting workflow to prevent polybromination.

References

Technical Support Center: Purification of Crude 2-Amino-3,5-dibromotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3,5-dibromotoluene by recrystallization. The guidance is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

Q2: What are the common impurities in crude this compound?

A2: Common impurities in crude this compound can arise from the starting materials or side reactions during its synthesis. For instance, in the synthesis of the related 2-amino-3,5-dibromobenzaldehyde, over-bromination can lead to the formation of dibrominated byproducts.[5] Incomplete reactions could also leave unreacted starting materials in the crude product. The purification process, particularly recrystallization, is designed to remove these impurities.

Q3: How can I improve the recovery yield of the purified crystals?

A3: To improve the recovery yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[3] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. After filtration, the filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] Cooling the solution slowly to room temperature before placing it in an ice bath can also promote the formation of larger, purer crystals and improve the overall yield.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of crystallizing.

Cause: The compound may be coming out of solution at a temperature above its melting point, or the solution is too supersaturated. This is a common issue with aromatic amines.[1]

Solution:

  • Add more solvent: Re-heat the solution and add a small amount of additional solvent to decrease the saturation level.[6]

  • Slow down the cooling process: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[1]

  • Use a seed crystal: If a small amount of the pure solid is available, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 2: No crystals form upon cooling.

Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated without nucleation sites.

Solution:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to rapid precipitation of impurities. After concentrating, allow the solution to cool slowly.

  • Induce crystallization: As with "oiling out," try adding a seed crystal or scratching the inside of the flask.

  • Add an anti-solvent: If the product is highly soluble, an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) can be added dropwise to the solution until it becomes cloudy, which can induce precipitation.[2]

Issue 3: The recovered crystals are discolored or appear impure.

Cause: Impurities may have co-precipitated with the product. This can happen if the solution was cooled too quickly or if the crude material was highly impure.

Solution:

  • Perform a second recrystallization: Re-dissolve the crystals in the minimum amount of hot solvent and repeat the cooling and filtration steps. This can significantly improve the purity.

  • Use a different solvent system: If repeated recrystallization in the same solvent does not improve purity, consider trying a different solvent or a solvent pair.[3]

  • Charcoal treatment: For colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.

Data Presentation

Table 1: Recrystallization Solvents for Structurally Similar 2-Amino-3,5-dibromobenzaldehyde

SolventPurity AchievedYieldReference
Acetone>99%91.1% - 92.8%[1][7]
Ethanol--[2][3]
Methanol>99.9%-[4]
Chloroform>99.9%92.0%[4]
Dichloroethane>99.9%93.0%[4]

Note: The data presented is for the analogous compound 2-Amino-3,5-dibromobenzaldehyde and should be considered as a starting point for optimizing the recrystallization of this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent (e.g., Acetone)

This protocol is adapted from procedures for the recrystallization of the analogous compound, 2-Amino-3,5-dibromobenzaldehyde.[1][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture to boiling while stirring until the solid is completely dissolved. Add more acetone in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Mandatory Visualization

experimental_workflow start Start: Crude this compound dissolution Dissolve in minimal hot solvent (e.g., Acetone) start->dissolution hot_filtration Hot filtration (if insoluble impurities are present) dissolution->hot_filtration crystallization Cool slowly to room temperature, then in an ice bath hot_filtration->crystallization isolation Isolate crystals by vacuum filtration crystallization->isolation washing Wash crystals with cold solvent isolation->washing drying Dry crystals under vacuum washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered During Recrystallization oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form start->no_crystals impure_crystals Crystals are impure/discolored start->impure_crystals solution_oiling Add more solvent, cool slowly, seed, or scratch oiling_out->solution_oiling Solution solution_no_crystals Concentrate solution, seed, scratch, or add anti-solvent no_crystals->solution_no_crystals Solution solution_impure Re-recrystallize, use a different solvent, or use charcoal treatment impure_crystals->solution_impure Solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Column chromatography protocol for isolating 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolating 2-Amino-3,5-dibromotoluene

This technical support guide provides a comprehensive column chromatography protocol for the purification of this compound. It includes frequently asked questions (FAQs), troubleshooting advice for common issues, a detailed experimental protocol, and a summary of recommended solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound by silica gel column chromatography challenging?

A1: this compound is an aromatic amine. The basic nature of the amino group leads to strong interactions with the acidic silanol groups on the surface of silica gel.[1][2] This can result in poor separation, significant peak tailing, and potential loss of the compound on the column.[1]

Q2: What are the alternatives to standard silica gel for this purification?

A2: If standard silica gel proves problematic, consider using a less acidic stationary phase. Options include:

  • Alumina (basic or neutral): Can be a good alternative for basic compounds.

  • Amine-functionalized silica: This stationary phase has a modified surface that minimizes the strong interactions with basic analytes, often leading to better peak shape and recovery.[2]

  • Reversed-phase silica (C18): For this, you would use a polar mobile phase. Purifying amines at a high pH on reversed-phase columns can be effective as it keeps them in their neutral, more retained form.[1]

Q3: Can I use Thin Layer Chromatography (TLC) to develop a solvent system for this compound?

A3: Yes, TLC is an essential first step to determine an appropriate mobile phase. It is advisable to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the TLC developing solvent to mimic the conditions of the column. This will provide a more accurate prediction of the compound's behavior on the column.

Troubleshooting Guide

Q1: My compound is sticking to the top of the column and won't elute. What should I do?

A1: This is a common issue with basic compounds like aromatic amines on silica gel.[1] Here are some solutions:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.

  • Add a basic modifier: If you haven't already, add a small amount (0.5-1%) of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase. This will compete with your amine for the acidic sites on the silica gel, reducing its retention.[1][3]

  • Check for compound degradation: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[4]

Q2: The separation of my compound from impurities is poor, and the peaks are broad (tailing). How can I improve this?

A2: Peak tailing is often caused by the strong interaction between the basic amine and acidic silica.[1][2] To improve separation and peak shape:

  • Use a basic modifier: As mentioned above, adding TEA or ammonia to your mobile phase is highly effective in reducing peak tailing.[2][3]

  • Optimize the mobile phase: A less polar solvent system might improve separation from less polar impurities, while a more polar one will help with more polar impurities. Experiment with different solvent mixtures based on your TLC analysis.

  • Dry-load the sample: Dissolving the sample in a strong solvent to load it onto the column can cause band broadening. Instead, adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[5]

  • Adjust the flow rate: A very fast flow rate can lead to poor equilibration and tailing, while a very slow rate can cause diffusion and band broadening.[5]

Q3: I can't see my compound coming off the column. What could be the reason?

A3: There are several possibilities:

  • Compound is still on the column: You may need a much more polar solvent system to elute it.

  • Compound degradation: The compound may have decomposed on the silica gel.[4]

  • Fractions are too dilute: Your compound might be eluting, but at a concentration too low to be detected by TLC. Try concentrating some of the fractions where you expect your compound to be.[4]

  • Compound is colorless: If you are relying on visual inspection, you might miss it. Ensure you are analyzing your fractions by TLC and using a UV lamp or an appropriate staining agent for visualization.

Data Presentation: Recommended Mobile Phase Systems

The choice of mobile phase is critical for successful separation. The following table provides starting points for developing a suitable solvent system. It is highly recommended to first test these on a TLC plate.

Stationary PhaseMobile Phase System (v/v)ModifierApplication Notes
Silica GelHexane / Ethyl Acetate0.5-1% TriethylamineStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Silica GelDichloromethane / Methanol0.5-1% TriethylamineUseful for more polar impurities. Start with a low percentage of methanol (e.g., 1-2%).
Alumina (Neutral)Hexane / Ethyl AcetateNone initiallyAlumina is less acidic and may not require a basic modifier.
Amine-functionalized SilicaHexane / Ethyl AcetateNoneThis stationary phase is designed for the purification of basic compounds and typically does not require a modifier.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol assumes the use of standard silica gel and a basic modifier.

1. Preparation of the Slurry and Packing the Column:

  • Choose a glass column of appropriate size for the amount of sample to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is just level with the top of the silica.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[5]

  • Add a small amount of silica gel to this solution and mix well.[5]

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder of your crude compound adsorbed onto the silica.[5]

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Carefully add the initial mobile phase to the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase as the column runs (gradient elution) to elute your compound.

  • Monitor the fractions by TLC to identify which ones contain the purified this compound.

4. Isolation:

  • Combine the pure fractions containing your desired compound.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G cluster_prep Preparation cluster_loading Sample Loading (Dry) cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry in Low-Polarity Mobile Phase pack_column Pack Column prep_slurry->pack_column load_powder Load Dry Powder onto Column pack_column->load_powder dissolve_sample Dissolve Crude Sample adsorb_silica Adsorb onto Silica Gel dissolve_sample->adsorb_silica evaporate Evaporate Solvent adsorb_silica->evaporate evaporate->load_powder elute_solvent Elute with Mobile Phase (Gradient Polarity) load_powder->elute_solvent collect_fractions Collect Fractions elute_solvent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent via Rotary Evaporation combine_fractions->remove_solvent final_product Purified this compound remove_solvent->final_product

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dibromotoluene. The following sections address common issues, particularly the identification and mitigation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the bromination of 2-aminotoluene (o-toluidine), is prone to the formation of several side products due to the high reactivity of the aromatic ring activated by the amino group. The most common side products include:

  • Over-brominated species: The strong activating nature of the amino and methyl groups can lead to the addition of more than two bromine atoms to the aromatic ring, resulting in tri- or even tetra-brominated toluenes.

  • Mono-brominated isomers: Incomplete bromination can result in a mixture of mono-brominated 2-aminotoluene isomers.

  • Oxidation products: The amino group is susceptible to oxidation, especially when using strong brominating agents or harsh reaction conditions. This can lead to the formation of colored impurities.[1] o-Toluidine itself can become reddish-brown upon exposure to air and light.[2]

  • Positional isomers: While the directing effects of the amino and methyl groups favor the formation of the 3,5-dibromo isomer, other isomers may form in smaller quantities.

Q2: My reaction mixture turned dark, and the final product is colored. What is the likely cause and how can I prevent it?

A2: A dark reaction mixture and a colored final product are often indicative of oxidation side reactions. The amino group in 2-aminotoluene is sensitive to oxidation, which can be exacerbated by factors such as the choice of brominating agent, reaction temperature, and exposure to air.

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5°C) to minimize oxidation. The reaction is often exothermic, so careful control of the addition rate of the brominating agent is crucial.

  • Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) in place of elemental bromine. NBS is a solid and generally easier to handle, and it can sometimes lead to cleaner reactions with fewer oxidation byproducts.[3]

  • Protect the Amino Group: The activating and oxidizable nature of the amino group can be temporarily masked by acetylation to form 2-acetamidotoluene. The acetyl group can be removed by hydrolysis after bromination. This strategy helps to control the reactivity and prevent oxidation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation.

Q3: I am observing a mixture of products with different degrees of bromination. How can I improve the selectivity for the desired this compound?

A3: The formation of a mixture of mono-, di-, and poly-brominated products is a common challenge in the direct bromination of activated aromatic rings.[4]

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-bromination.

  • Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Glacial acetic acid is commonly used for the bromination of anilines.

  • Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration of the electrophile in the reaction mixture, which can help to reduce the formation of over-brominated products.

Experimental Protocols

A representative protocol for the synthesis of a related compound, 4-Amino-3,5-dibromo-toluene from p-toluidine, is described below. A similar approach can be adapted for the synthesis of this compound from o-toluidine.

Synthesis of 4-Amino-3,5-dibromo-toluene[4]

  • Dissolve p-toluidine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel over a period of 1.5 hours while stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-Amino-3,5-dibromo-toluene.

Quantitative Data

The following table summarizes typical yields and purities for the synthesis of related aminodibromobenzaldehyde compounds, which can serve as a benchmark for the synthesis of this compound.

ProductStarting MaterialBrominating AgentSolventYieldPurityReference
2-Amino-3,5-dibromobenzaldehydeo-AminobenzaldehydeBromineDichloromethane91.1%99.4%[5]
2-Amino-3,5-dibromobenzaldehydeo-AminobenzaldehydeBromineDichloromethane92.8%99.2%[5]
2-Amino-3,5-dibromobenzaldehydeo-NitrobenzaldehydeHBr/H₂O₂Methanol98%99.3%[6]
2-Amino-3,5-dibromobenzaldehydeo-NitrobenzaldehydeHBr/H₂O₂Ethanol96.3%99.1%[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving issues related to side product formation during the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Side Products cluster_solutions Corrective Actions Start Start Synthesis of This compound Reaction Bromination of 2-Aminotoluene Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Analyze Product Mixture (TLC, NMR, GC-MS) Workup->Analysis Identify Identify Side Products Analysis->Identify Side Products Detected End End Analysis->End Desired Product (High Purity) OverBromination Over-bromination (Tri/Tetra-bromo) Identify->OverBromination MonoBromination Incomplete Reaction (Mono-bromo) Identify->MonoBromination Oxidation Oxidation Products (Colored Impurities) Identify->Oxidation Isomers Positional Isomers Identify->Isomers Sol_Over Reduce Bromine Stoichiometry Slow Addition OverBromination->Sol_Over Sol_Mono Increase Reaction Time/Temp Slight Excess of Bromine MonoBromination->Sol_Mono Sol_Ox Lower Temperature Inert Atmosphere Protect Amine Group Oxidation->Sol_Ox Sol_Iso Optimize Solvent/Catalyst Purification (Chromatography) Isomers->Sol_Iso Sol_Over->Reaction Modify Protocol Sol_Mono->Reaction Modify Protocol Sol_Ox->Reaction Modify Protocol Sol_Iso->Workup Improve Purification

Caption: Troubleshooting workflow for identifying and mitigating side products in the synthesis of this compound.

References

Optimizing temperature control for the bromination of o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature control for the bromination of o-toluidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bromination of o-toluidine is resulting in a low yield of the desired monobrominated product. What are the likely causes and how can I improve it?

A1: Low yields in the bromination of o-toluidine can stem from several factors. The primary issues are often related to reaction conditions and the inherent reactivity of the substrate.

  • Polysubstitution: The amino group (-NH₂) in o-toluidine is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of di- or even tri-brominated products, consuming your starting material and reducing the yield of the desired monobrominated product.[1]

  • Oxidation: Aromatic amines can be sensitive to oxidation by bromine, leading to the formation of colored impurities and reducing the overall yield.

  • Suboptimal Temperature: Temperature plays a critical role. High temperatures can increase the rate of side reactions, including polysubstitution and oxidation. Conversely, a temperature that is too low may lead to an incomplete reaction.

  • Inadequate Mixing: Poor mixing can lead to localized high concentrations of bromine, promoting polysubstitution in those areas.

Troubleshooting Steps:

  • Protect the Amino Group: To achieve selective monobromination, it is highly recommended to protect the amino group by acetylation with acetic anhydride to form N-acetyl-o-toluidine. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled bromination.[1] The protecting group can be removed by hydrolysis after bromination.

  • Optimize Reaction Temperature: Conduct the reaction at a low temperature, typically between 0°C and 5°C, to minimize side reactions. An ice bath is commonly used for this purpose.

  • Slow Addition of Bromine: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise and slowly to the solution of o-toluidine or its acetylated derivative. This maintains a low concentration of bromine in the reaction mixture at all times.

  • Use an Appropriate Solvent: Glacial acetic acid is a commonly used solvent for this reaction.

Q2: I am observing the formation of multiple brominated products. How can I improve the selectivity for a specific isomer?

A2: Achieving high regioselectivity in the bromination of o-toluidine can be challenging due to the activating effects of both the amino and methyl groups.

  • Directing Effects: The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The positions ortho and para to the strongly activating amino group will be the most reactive.

  • Steric Hindrance: The methyl group can sterically hinder the positions adjacent to it, potentially influencing the ratio of isomers formed.

Strategies for Improved Selectivity:

  • Protecting Group Strategy: As mentioned previously, acetylating the amino group is the most effective method to control the reaction. The bulkier N-acetyl group will sterically favor bromination at the para position relative to the amino group.

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) can sometimes offer improved selectivity.[2][3] The reaction conditions, including the solvent, will need to be optimized for NBS.

Q3: The reaction mixture turns dark, and I am having difficulty purifying the final product. What is causing this and what purification strategies are recommended?

A3: The formation of a dark color in the reaction mixture is often an indication of oxidation of the aromatic amine.

Preventative Measures:

  • Low Temperature: Maintaining a low reaction temperature is crucial to minimize oxidation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Purification Strategies:

  • Work-up Procedure: After the reaction is complete, the mixture is typically poured into a large volume of cold water. Any excess bromine can be quenched by adding a reducing agent like sodium bisulfite until the color disappears.[4]

  • Extraction: The product can then be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired monobrominated isomer from unreacted starting material, polysubstituted byproducts, and colored impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Data Presentation

Table 1: Effect of Temperature on the Yield of Monobrominated o-Toluidine (Illustrative Data)

Reaction Temperature (°C)Yield of Monobrominated Product (%)Yield of Dibrominated Product (%)
0-57510
25 (Room Temperature)5030
502555

This data is illustrative and serves to highlight the general trend of increased polysubstitution at higher temperatures.

Experimental Protocols

Protocol: Controlled Monobromination of o-Toluidine via Acetylation

Step 1: Acetylation of o-Toluidine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of cold water with stirring.

  • Collect the precipitated N-acetyl-o-toluidine by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-acetyl-o-toluidine

  • Dissolve the dried N-acetyl-o-toluidine in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the flask in an ice bath to 0-5°C.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of N-acetyl-o-toluidine over a period of 30-60 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

Step 3: Work-up and Isolation

  • Pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.

  • If the solution has a persistent yellow or orange color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

Step 4: Hydrolysis of the Acetyl Group

  • Transfer the crude brominated acetanilide to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the amide.

  • Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Collect the crude brominated o-toluidine by filtration, wash with water, and dry.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Mandatory Visualizations

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Low Yield or Impure Product check_poly Check for Polysubstitution (e.g., by TLC, GC-MS) start->check_poly check_ox Observe Dark Coloration (Oxidation) start->check_ox protect Protect Amino Group (Acetylation) check_poly->protect Yes lower_temp Lower Reaction Temperature (0-5°C) check_poly->lower_temp Yes slow_add Slow, Dropwise Addition of Bromine check_poly->slow_add Yes check_ox->lower_temp Yes quench Quench Excess Bromine (e.g., NaHSO3) check_ox->quench Yes end Improved Yield and Purity protect->end lower_temp->end slow_add->end quench->end

Caption: Troubleshooting flowchart for low yield in o-toluidine bromination.

G cluster_prep Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification start Start: o-Toluidine acetyl Acetylation (Acetic Anhydride) start->acetyl dissolve Dissolve N-acetyl-o-toluidine in Glacial Acetic Acid acetyl->dissolve cool Cool to 0-5°C (Ice Bath) dissolve->cool add_br2 Slowly Add Br2 in Acetic Acid cool->add_br2 quench_h2o Pour into Ice Water Quench with NaHSO3 add_br2->quench_h2o filter Filter Crude Product quench_h2o->filter hydrolyze Hydrolyze Acetyl Group (HCl, Ethanol) filter->hydrolyze purify Purify (Chromatography/Recrystallization) hydrolyze->purify end Final Product: Brominated o-Toluidine purify->end

Caption: Experimental workflow for the controlled bromination of o-toluidine.

References

Troubleshooting low yield in Sandmeyer reaction of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions to address low yields in the Sandmeyer reaction of 2-Amino-3,5-dibromotoluene, a crucial transformation for synthesizing valuable brominated aromatic compounds.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses the most common issues encountered during the Sandmeyer reaction in a direct question-and-answer format.

Q1: My overall yield is extremely low. What are the primary factors I should investigate?

Low yields in a Sandmeyer reaction typically originate from three critical areas: incomplete diazotization, decomposition of the aryl diazonium salt, or issues related to the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired 2-bromo-3,5-dibromotoluene.

Q2: I suspect the initial diazotization is incomplete. How can I verify this and improve the step?

Incomplete diazotization is a frequent cause of low yield. The presence of two electron-withdrawing bromine atoms on the starting material, this compound, can reduce the nucleophilicity of the amino group, making the reaction more challenging.

  • Verification: A simple and effective way to check for completion is to use starch-iodide indicator paper. A drop of the reaction mixture is applied to the paper; the presence of excess nitrous acid (indicating the full consumption of the starting amine) will result in an immediate dark blue color.[1]

  • Optimization:

    • Ensure a sufficient excess of strong acid (e.g., HBr or H₂SO₄) is used to fully dissolve the amine and generate nitrous acid in situ.

    • Add the sodium nitrite solution slowly and maintain the temperature strictly between 0-5°C to prevent premature decomposition of the nitrous acid.[2]

    • Allow for sufficient reaction time after the addition of sodium nitrite (typically 15-30 minutes) while maintaining the low temperature.[3]

Q3: I observed significant foaming (gas evolution) and a color change to dark brown during the diazotization step, even before adding the copper catalyst. What is happening?

This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are thermally unstable, and their decomposition is highly exothermic.[4][5]

  • Cause: The most likely cause is a loss of temperature control, with the reaction temperature rising above the critical 0-5°C range.[1]

  • Solution: Vigorously stir the reaction mixture and use a well-prepared ice-salt bath to maintain the internal temperature below 5°C throughout the sodium nitrite addition. The addition must be done dropwise to manage the exothermic nature of the reaction.[3]

Q4: My final product is heavily contaminated with 3,5-dibromo-2-methylphenol. How can I minimize this side product?

The formation of phenols is a major competing side reaction where the diazonium group is replaced by a hydroxyl group from water.[6]

  • Cause: This occurs when the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[4]

  • Prevention:

    • Strict Temperature Control: Maintain the temperature at 0-5°C until the diazonium salt is consumed in the subsequent Sandmeyer step.[7]

    • Minimize Water: Use concentrated acids and prepare the copper(I) bromide solution with the minimum amount of aqueous acid required.

    • Immediate Use: Use the freshly prepared diazonium salt solution immediately; it should not be stored.[5]

Q5: The color of my reaction mixture turned dark red/orange and I isolated a colored, tarry byproduct. What does this indicate?

The formation of intensely colored, often polymeric, materials suggests that an azo coupling side reaction has occurred.

  • Cause: The electrophilic diazonium salt can attack an unreacted molecule of the starting amine (this compound) or the phenol byproduct to form a brightly colored azo compound. This is more likely if the diazotization is incomplete or the pH is not sufficiently acidic.

  • Prevention:

    • Ensure complete diazotization before proceeding.

    • Maintain a strongly acidic environment throughout the reaction to keep the concentration of the free amine low.

    • Add the diazonium salt solution to the copper catalyst solution, rather than the other way around, to ensure the diazonium salt reacts quickly in the desired pathway.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the copper(I) bromide catalyst?

The copper(I) salt is the defining catalyst of the Sandmeyer reaction. It initiates the substitution by transferring a single electron to the diazonium salt. This transfer leads to the formation of an aryl radical and the release of stable nitrogen gas (N₂), which is a major driving force for the reaction. The aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[8][9][10]

Q2: Can I use copper(II) bromide instead of copper(I) bromide?

The classic Sandmeyer reaction mechanism relies specifically on copper(I) as the active catalyst for the single-electron transfer.[1] While some modern protocols have been developed that use Cu(II) salts, often in combination with other reagents, Cu(I) is essential for the traditional pathway.[11] Using Cu(II) bromide directly will likely result in a significantly lower yield or failure of the reaction.

Q3: Besides phenols and azo compounds, what other side products are possible?

Other potential side products include:

  • Biaryl Compounds: Formed by the coupling of two aryl radicals. Their presence is evidence for the radical mechanism of the reaction.[8][12]

  • Hydrodediazoniation Product (1,3-Dibromotoluene): The diazonium group is replaced by a hydrogen atom. This can occur in the presence of certain reducing agents or solvents.[13]

Q4: Is it necessary to isolate the this compound diazonium salt before reacting it with CuBr?

No, and it is strongly discouraged. Solid diazonium salts are notoriously unstable and can be explosive when dry.[4] The standard and safest procedure is to generate the diazonium salt in a cold aqueous solution and use this solution directly and immediately in the subsequent reaction with the copper(I) bromide.[14]

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale & Impact on Yield
Diazotization Temperature 0–5 °CPrevents thermal decomposition of the unstable diazonium salt; temperatures above 5°C drastically increase phenol formation and lower the yield.[5]
Acid Concentration High (e.g., 48% HBr)Ensures complete dissolution of the amine and maintains a low pH, which suppresses azo coupling side reactions.
Nitrite Addition Rate Slow, dropwiseControls the exothermic reaction, preventing localized overheating and decomposition of the diazonium salt.[3]
Catalyst Purity Freshly prepared or purified CuBrCopper(I) salts can oxidize to inactive Cu(II) upon storage. Using active Cu(I) is critical for the electron-transfer step.
Sandmeyer Step Temperature 0–50 °C (substrate dependent)While the diazonium salt is added cold, gentle warming may be needed to drive the reaction to completion, but must be carefully controlled.

Table 2: Common Side Products and Prevention Strategies

Side ProductChemical NameCause of FormationPrevention Strategy
Phenol 3,5-Dibromo-2-methylphenolReaction of the diazonium salt with water, accelerated by heat.[4]Maintain strict temperature control (0-5°C); use the diazonium salt immediately after preparation.
Azo Compound (e.g., Diazoamino compound)Coupling of the diazonium salt with unreacted amine.Ensure complete diazotization; maintain high acidity; add diazonium solution to the catalyst.
Biaryl Dibromo-dimethyl-biphenyl derivativeDimerization of aryl radical intermediates.[8]Use of a solvent that can effectively trap the radical; ensure efficient halogen transfer from the copper complex.
Dediazoniation 1,3-DibromotolueneReduction of the diazonium salt.[13]Avoid unintended reducing agents; choose appropriate solvents.

Experimental Protocols

Protocol 1: Diazotization of this compound

  • Reagents: this compound, 48% Hydrobromic Acid (HBr), Sodium Nitrite (NaNO₂), Water.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 eq) in 48% HBr (approx. 3.0 eq).

    • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, continue to stir the resulting clear diazonium salt solution at 0-5°C for an additional 20 minutes.

    • This solution should be used immediately in the next step.

Protocol 2: Sandmeyer Bromination

  • Reagents: Copper(I) Bromide (CuBr), 48% Hydrobromic Acid (HBr), the freshly prepared diazonium salt solution.

  • Procedure:

    • In a separate reaction vessel, dissolve copper(I) bromide (1.2 eq) in 48% HBr (approx. 1.5 eq).

    • Cool this solution to 0°C in an ice-salt bath.

    • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the stirred CuBr solution.

    • A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to keep the foaming manageable.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm slowly to room temperature.

    • The reaction mixture may be gently heated (e.g., to 40-50°C) to ensure the reaction goes to completion, as monitored by TLC or GC-MS.

    • Proceed with product workup (e.g., steam distillation or solvent extraction).

Mandatory Visualizations

Sandmeyer_Mechanism Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Amine This compound Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂, HBr 0-5°C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical e⁻ from Cu(I) Product 2-Bromo-3,5-dibromotoluene (Ar-Br) ArylRadical->Product Br• from Cu(II) N2 N₂ (gas) ArylRadical->N2 CuBr Cu(I)Br Product->CuBr Regenerates Catalyst CuBr2 Cu(II)Br₂

Caption: The two-stage mechanism of the Sandmeyer reaction.

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Side_Reactions Conditions Leading to Side Products HighTemp High Temperature (> 5°C) Decomp Diazonium Salt Decomposition HighTemp->Decomp IncompleteD Incomplete Diazotization FreeAmine Excess Free Amine Remains IncompleteD->FreeAmine InactiveCu Inactive Cu(I) Catalyst SlowRadical Slow Radical Formation/Trapping InactiveCu->SlowRadical Phenol Phenol Formation Decomp->Phenol + H₂O Azo Azo Coupling FreeAmine->Azo + ArN₂⁺ SlowRadical->Decomp Biaryl Biaryl Formation SlowRadical->Biaryl Dimerization

Caption: Relationship between reaction conditions and common side products.

References

Stability issues of 2-Amino-3,5-dibromotoluene in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-Amino-3,5-dibromotoluene in various solvents is not extensively available in published literature. The following guidance is based on general chemical principles for aromatic amines, data from the structurally similar compound 2-Amino-3,5-dibromobenzaldehyde, and standard practices for chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Improper storage can lead to degradation.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific data is limited, aromatic amines like this compound are susceptible to degradation, particularly in the presence of light, air (oxygen), and certain solvents. Protic solvents may facilitate degradation, and the compound's stability should be experimentally verified for your specific application. The structurally related 2-Amino-3,5-dibromobenzaldehyde is noted to be stable under normal handling and storage conditions in a solid form.[2] However, in solution, its stability can be compromised.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Aromatic amines are prone to oxidation.[4][5] The primary degradation pathway is likely the oxidation of the amino group, which can lead to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials. Exposure to light can accelerate this process.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of aromatic amines can be pH-dependent. In strongly acidic or basic solutions, the compound may be more susceptible to hydrolysis or other degradation reactions. The amino group can be protonated in acidic conditions, which may alter its reactivity and stability.

Q5: What is the general solubility profile of this compound?

A5: Based on its structure and information for similar compounds, this compound is expected to be sparingly soluble in water but soluble in many organic solvents.[6] The related compound, 2-Amino-3,5-dibromobenzaldehyde, is soluble in tetrahydrofuran (THF) and slightly soluble in chloroform and methanol.[7]

Troubleshooting Guide

Issue 1: My solution of this compound has changed color (e.g., turned yellow, brown, or pink).

  • Potential Cause: This is a common indicator of degradation, likely due to oxidation of the amino group. This process can be accelerated by exposure to air (oxygen) and/or light.

  • Solution:

    • Prepare fresh solutions before use.

    • Use de-gassed solvents to minimize dissolved oxygen.

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Issue 2: I observe precipitation or cloudiness in my solution over time.

  • Potential Cause 1: Poor Solubility. The solvent may not be optimal for the desired concentration, or the temperature may have decreased, reducing solubility.

  • Solution 1:

    • Consult the solubility data table below and consider a different solvent or a co-solvent system.

    • Gently warm the solution to aid dissolution, but monitor for any signs of degradation.

  • Potential Cause 2: Degradation. The precipitate could be an insoluble degradation product.

  • Solution 2:

    • Analyze the precipitate to identify its nature.

    • If it is a degradant, follow the steps in Issue 1 to prevent its formation.

Issue 3: My reaction yield is lower than expected, or I am seeing unexpected byproducts.

  • Potential Cause: The stability of this compound in the reaction solvent under the experimental conditions (e.g., temperature, pH, presence of other reagents) may be poor. The compound might be degrading before it can react as intended.

  • Solution:

    • Perform a control experiment (blank reaction without other starting materials) to assess the stability of this compound under the reaction conditions.

    • If degradation is observed, consider changing the solvent, lowering the reaction temperature, or reducing the reaction time.

    • Ensure the starting material is pure before use. Impurities can sometimes catalyze degradation.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly SolubleAromatic amines have limited water solubility.[6]
MethanolSlightly SolubleBased on data for the benzaldehyde analog.
EthanolSolubleCommon solvent for aromatic compounds.
AcetoneSolubleGood solvent for a wide range of organic compounds.
Dichloromethane (DCM)SolubleA common solvent for organic synthesis.
Tetrahydrofuran (THF)SolubleThe benzaldehyde analog is soluble in THF.[7]
TolueneSoluble"Like dissolves like" principle.
HexaneInsolubleNon-polar solvent, unlikely to dissolve the polar amine.

Table 2: Potential Degradants of this compound under Stress Conditions

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Oxidative (e.g., H₂O₂)Oxidation of the amino group2-Nitroso-3,5-dibromotoluene, 2-Nitro-3,5-dibromotoluene, Azo-dimers
Acidic HydrolysisProtonation and potential for subsequent reactionsSalt formation, potential for de-bromination under harsh conditions
Basic HydrolysisGenerally more stable, but degradation possible at high pH/tempPotential for de-bromination or other reactions
Photolytic (Light)Photo-oxidationSimilar to oxidative degradation, often accelerated formation of colored impurities
Thermal (Heat)DecompositionComplex mixture of byproducts, potential for polymerization

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in a chosen solvent.[8]

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a selected solvent.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetonitrile/water 50:50).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Follow the same temperature and time course as the acidic degradation study.

    • Withdraw, neutralize, and dilute samples for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Monitor over time (e.g., 2, 4, 8, 24 hours) and analyze samples by HPLC.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 60°C or 80°C).

    • Withdraw samples at various time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at appropriate time points.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

G cluster_0 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of this compound acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid Expose Aliquots base Basic (e.g., 0.1M NaOH, 60°C) prep->base Expose Aliquots oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative Expose Aliquots thermal Thermal (e.g., 80°C) prep->thermal Expose Aliquots photo Photolytic (ICH Q1B) prep->photo Expose Aliquots sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC Analysis (Stability-Indicating Method) sampling->analysis data Data Interpretation (Assess Degradation, Identify Products) analysis->data

Caption: Workflow for a forced degradation study.

G cluster_1 Plausible Oxidative Degradation Pathway start This compound nitroso 2-Nitroso-3,5-dibromotoluene (Colored Intermediate) start->nitroso Oxidation [O] nitro 2-Nitro-3,5-dibromotoluene (Final Oxidation Product) nitroso->nitro Further Oxidation [O] dimer Azo Dimer (Polymeric Impurity) nitroso->dimer Condensation

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Quenching Unreacted Bromine in 2-Amino-3,5-dibromotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of quenching unreacted bromine during the synthesis of 2-Amino-3,5-dibromotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted bromine?

A1: Unreacted bromine is a hazardous and highly reactive substance that must be neutralized before workup and product isolation.[1] Quenching converts the volatile and corrosive elemental bromine (Br₂) into non-volatile and less reactive bromide salts (Br⁻), ensuring safer handling and preventing unwanted side reactions during product purification.

Q2: What are the most common quenching agents for this reaction?

A2: Commonly used quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃).[2] These agents efficiently reduce elemental bromine to bromide ions.[2]

Q3: How do I choose the appropriate quenching agent?

A3: The choice of quenching agent depends on the reaction conditions, particularly the pH.

  • Sodium bisulfite and sodium sulfite are effective in both acidic and neutral conditions and are often preferred as they are less likely to form precipitates.[2]

  • Sodium thiosulfate is also very effective, but it can decompose in acidic media to form elemental sulfur, which can complicate product purification.[2] If using sodium thiosulfate, it is advisable to neutralize or basify the reaction mixture first.[2]

Q4: What are the primary safety concerns during the quenching process?

A4: The reaction between bromine and quenching agents is highly exothermic and can lead to a rapid increase in temperature if not controlled.[2] It is crucial to cool the reaction mixture using an ice bath and add the quenching agent slowly and portion-wise to manage the heat generated.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Persistent orange or yellow color after adding the quenching agent. 1. Insufficient amount of quenching agent added.2. Poor mixing between the organic and aqueous phases.3. The quenching solution has degraded over time.1. Add more of the quenching solution in small portions until the color disappears.[2]2. Increase the stirring rate to ensure efficient mixing.[2]3. Prepare a fresh solution of the quenching agent.[2]
Formation of a fine white or yellow precipitate (sulfur) during quenching. The use of sodium thiosulfate in an acidic reaction mixture.[2]1. Adjust pH: Before or during the quenching process, carefully add a base such as sodium bicarbonate to neutralize the mixture.2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are recommended alternatives as they do not form sulfur under acidic conditions.[2]3. Removal of precipitate: If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite.
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of unreacted bromine or the quenching agent is too high.2. The quenching agent is being added too quickly.1. Cool the reaction: Place the reaction flask in an ice-water bath before and during the addition of the quenching agent.[2]2. Slow addition: Add the quenching agent dropwise or in very small portions to control the rate of reaction and heat generation.
Difficulty in separating the organic and aqueous layers after quenching. Formation of an emulsion due to vigorous stirring or the presence of byproducts.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separation funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.2. Allow to stand: Let the mixture stand for a longer period without agitation to allow the layers to separate.3. Filtration: In some cases, filtering the entire mixture through Celite can help break the emulsion.
Data Presentation: Comparison of Common Quenching Agents
Quenching AgentMolar Mass ( g/mol )Recommended Aqueous Solution ConcentrationStoichiometry (moles of agent per mole of Br₂)Key Considerations
Sodium Sulfite 126.0410-20% w/v1Effective in acidic and basic conditions. Byproducts are water-soluble salts.[1]
Sodium Bisulfite 104.0610-20% w/v1Similar to sodium sulfite, effective across a range of pH values.[2]
Sodium Thiosulfate 158.11 (anhydrous)248.18 (pentahydrate)10% w/v2Highly effective, but can form elemental sulfur in acidic solutions.[2]

Experimental Protocols

Detailed Methodology for Quenching with Sodium Bisulfite

This protocol is recommended to avoid the formation of sulfur byproducts.

1. Preparation of the Quenching Solution:

  • Prepare a 10% (w/v) aqueous solution of sodium bisulfite. For example, dissolve 10 g of sodium bisulfite in 90 mL of deionized water.

2. Quenching Procedure:

  • a. Once the synthesis of this compound is complete, cool the reaction mixture to 0-5 °C using an ice-water bath.[2]

  • b. With vigorous stirring, slowly add the 10% sodium bisulfite solution dropwise to the reaction mixture.

  • c. Monitor the color of the reaction mixture. Continue adding the sodium bisulfite solution until the reddish-brown color of the bromine is completely discharged and the mixture becomes colorless or pale yellow.[2]

3. Work-up:

  • a. Transfer the mixture to a separatory funnel. If two layers are not distinct, add deionized water and/or brine to facilitate separation.

  • b. Separate the aqueous and organic layers.

  • c. Wash the organic layer sequentially with deionized water and then with brine.[2]

  • d. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • e. Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude this compound.

Mandatory Visualizations

Synthesis Pathway and Quenching

G A o-Toluidine (Starting Material) C Electrophilic Aromatic Substitution A->C B Bromine (Br₂) in Acetic Acid B->C D Reaction Mixture (Product + Unreacted Br₂) C->D F Neutralization Br₂ → 2Br⁻ D->F E Quenching Agent (e.g., NaHSO₃) E->F G Workup (Extraction, Washing, Drying) F->G H This compound (Final Product) G->H

Caption: Reaction workflow for the synthesis of this compound.

Troubleshooting Workflow for Bromine Quenching

G start Begin Quenching: Slowly add quenching agent to cold reaction mixture check_color Is the bromine color discharged? start->check_color add_more Add more quenching agent Ensure vigorous stirring Prepare fresh solution if needed check_color->add_more No check_precipitate Is there a solid precipitate (sulfur)? check_color->check_precipitate Yes add_more->check_color precipitate_yes Adjust pH with base OR Filter through Celite check_precipitate->precipitate_yes Yes proceed Proceed to Workup check_precipitate->proceed No precipitate_yes->proceed

Caption: A logical workflow for troubleshooting common issues during bromine quenching.

References

Technical Support Center: Scaling Up 2-Amino-3,5-dibromotoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scaled-up synthesis of 2-Amino-3,5-dibromotoluene. The information presented is also largely applicable to the synthesis of the closely related compound, 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceuticals like Ambroxol.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for scaling up this compound production?

A1: The two primary routes for industrial-scale synthesis are:

  • Direct bromination of 2-aminotoluene (o-toluidine): This method involves the direct electrophilic substitution of bromine onto the aromatic ring of o-toluidine.[4]

  • Reduction of a nitrotoluene precursor followed by bromination: This two-step process begins with the reduction of a suitable nitro-substituted toluene to form an aminotoluene intermediate, which is then brominated. A common starting material for the analogous benzaldehyde synthesis is o-nitrobenzaldehyde.[2][5][6]

Q2: What are the major challenges encountered during the scale-up of these synthesis routes?

A2: Key scale-up challenges include:

  • Exothermic Reaction Control: Bromination reactions are highly exothermic and can lead to thermal runaways if not properly controlled.[7][8]

  • Formation of Byproducts: Over-bromination (tri-bromo or other isomers) and other side reactions can reduce yield and purity.[4][9]

  • Handling of Hazardous Materials: Bromine is highly corrosive, toxic, and requires specialized handling procedures and equipment.[10][11][12][13][14]

  • Product Purification: Isolating the desired product in high purity from the reaction mixture can be challenging at a large scale, often requiring multiple recrystallization steps.[2][15]

  • Solid Handling: Processes involving solids, such as iron powder in reduction reactions, can present challenges in large-scale reactors regarding mixing and removal.

Q3: How can I minimize the formation of poly-brominated byproducts?

A3: To control the bromination and minimize poly-substitution, consider the following:

  • Control of Stoichiometry: Use a precise molar ratio of bromine to the substrate. A slight excess of the substrate may be beneficial.

  • Reaction Temperature: Maintain a low reaction temperature to reduce the reaction rate and improve selectivity.

  • Slow Addition of Brominating Agent: Add the bromine solution dropwise or at a controlled rate to avoid localized high concentrations.[7][8]

  • Protecting Groups: For aromatic amines, the reactivity of the amino group can be moderated by acetylation to form an acetanilide, which is less activating and allows for more controlled bromination.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My synthesis is resulting in a lower than expected yield. What are the potential causes and solutions?

A: Low yields can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Side Reactions (e.g., Oxidation) - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. - Use a milder brominating agent if oxidation is a suspected issue.
Loss during Workup and Purification - Optimize extraction procedures by ensuring the correct pH for phase separation. - Minimize the number of transfer steps. - For purification by recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
Substrate Deactivation - In strongly acidic conditions, the amino group can be protonated, deactivating the ring towards electrophilic substitution. Ensure the pH of the reaction medium is appropriate.[4]
Issue 2: Product Purity Issues - Presence of Impurities

Q: My final product is contaminated with byproducts. How can I improve its purity?

A: The presence of impurities is a common challenge. The logical diagram and table below will guide you through troubleshooting purity issues.

G start Low Product Purity identify_impurity Identify Impurity Structure (e.g., via NMR, MS) start->identify_impurity over_bromination Over-bromination (e.g., tri-bromo species) identify_impurity->over_bromination Impurity has higher MW and more Br atoms starting_material Unreacted Starting Material identify_impurity->starting_material Impurity matches starting material spectrum other_byproduct Other Byproducts identify_impurity->other_byproduct Unidentified structure solution_over_bromination - Reduce bromine stoichiometry - Lower reaction temperature - Slower bromine addition over_bromination->solution_over_bromination solution_starting_material - Increase reaction time/temperature - Check reagent purity/activity starting_material->solution_starting_material solution_other_byproduct - Modify reaction conditions - Change solvent - Investigate alternative synthesis route other_byproduct->solution_other_byproduct purification Optimize Purification solution_over_bromination->purification solution_starting_material->purification solution_other_byproduct->purification recrystallization Recrystallization: - Test different solvents - Optimize cooling rate purification->recrystallization chromatography Column Chromatography: - Select appropriate stationary and mobile phases purification->chromatography

Troubleshooting workflow for product purity issues.
Impurity TypeIdentificationMitigation Strategies
Over-brominated species Mass Spectrometry (MS) will show a higher molecular weight corresponding to additional bromine atoms.- Precisely control the stoichiometry of the brominating agent. - Lower the reaction temperature. - Slow down the addition of the brominating agent.
Unreacted starting material Nuclear Magnetic Resonance (NMR) and HPLC will show signals corresponding to the starting material.- Increase the reaction time or cautiously increase the temperature. - Ensure the activity of your reagents.
Isomeric byproducts HPLC may show peaks with similar mass but different retention times. NMR can confirm different substitution patterns.- Optimize reaction conditions (temperature, solvent) to favor the desired isomer. - Purification by fractional crystallization or chromatography may be necessary.

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminotoluene

This protocol is a representative procedure for the direct bromination of 2-aminotoluene.

Materials:

  • 2-Aminotoluene (o-toluidine)

  • Bromine

  • Glacial Acetic Acid

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminotoluene (1.0 eq) in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification dissolve Dissolve 2-aminotoluene in glacial acetic acid cool Cool solution in ice bath dissolve->cool add_br2 Slowly add Bromine in glacial acetic acid cool->add_br2 stir Stir at room temperature add_br2->stir monitor Monitor by TLC stir->monitor quench Pour into ice-water monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry and concentrate extract->dry recrystallize Recrystallize dry->recrystallize

Experimental workflow for the direct bromination of 2-aminotoluene.

Mandatory Visualization

Signaling Pathways and Logical Relationships

The following diagram illustrates the key considerations and their relationships in scaling up the bromination of an activated aromatic compound.

G cluster_synthesis Synthesis Parameters cluster_outcomes Process Outcomes cluster_challenges Scale-up Challenges temp Reaction Temperature yield Yield temp->yield exotherm Exotherm Control temp->exotherm stoich Stoichiometry stoich->yield byproducts Byproduct Formation stoich->byproducts addition_rate Addition Rate purity Purity addition_rate->purity addition_rate->exotherm solvent Solvent solvent->yield solvent->purity purity->yield safety Safety exotherm->safety byproducts->purity handling Hazardous Material Handling handling->safety

Key parameter relationships in scaling up bromination reactions.

References

Validation & Comparative

A Comparative Guide to HPLC-UV Method Validation for 2-Amino-3,5-dibromotoluene Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity determination of 2-Amino-3,5-dibromotoluene against other potential analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines a detailed, validated HPLC-UV protocol, presents comparative experimental data, and discusses alternative methodologies. The accurate assessment of this compound's purity is crucial as it serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography is a highly specific and sensitive technique, making it a preferred method for purity analysis and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates. The following table summarizes the performance of a validated HPLC-UV method, using data from a closely related compound, 2-Amino-3,5-dibromobenzaldehyde, as a reliable surrogate, and compares it with other common analytical techniques used for aromatic amine analysis.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
Linearity (R²) > 0.999Analyte Dependent> 0.999
Limit of Detection (LOD) 0.05 µg/mL[1]Can be in the µg/L range0.5 ng/mL[2][3]
Limit of Quantification (LOQ) 0.15 µg/mL[1]Analyte Dependent2 ng/mL[3]
Accuracy (% Recovery) 98.0% - 102.0%[1]Method DependentMethod Dependent
Precision (% RSD) ≤ 2.0%[1]Method Dependent0.5% - 2.7% (Area)[2][3]
Sample Throughput ModerateLow to ModerateHigh
Selectivity GoodHighVery High
Cost LowModerateHigh

Experimental Protocols

A detailed experimental protocol for a validated Reverse-Phase HPLC (RP-HPLC) method for the purity determination of a compound structurally similar to this compound is presented below. This method can be adapted for this compound.

Validated RP-HPLC Method

A reverse-phase HPLC method was developed and validated to separate the main component from its potential process-related impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).[1]

  • Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1][4]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.[1]

Method Validation Summary

The HPLC method was validated according to ICH Q2(R1) guidelines, with the results for a similar compound summarized below.[1]

Validation ParameterAcceptance CriteriaResultConclusion
Specificity Resolution > 2.0 for all known impurities from the main peak.All known impurities were well-resolved.The method is specific.
Linearity (Correlation Coefficient) R² ≥ 0.999> 0.999The method is linear.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.[1]
Precision (Repeatability, n=6) RSD ≤ 1.0%0.65%The method is precise.[1]
Intermediate Precision RSD ≤ 2.0%1.10%The method demonstrates good intermediate precision.[1]
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.All variations resulted in an RSD of < 2.0%.The method is robust.[1]
LOD Signal-to-Noise ratio of 3:10.05 µg/mLThe method has adequate sensitivity.[1]
LOQ Signal-to-Noise ratio of 10:10.15 µg/mLThe method can accurately quantify low levels of the analyte.[1]

Visualizing the Method Validation Workflow and Logic

The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the validation parameters, which collectively ensure the method's reliability.

HPLC_Validation_Workflow prep Preparation of Solutions (Standard, Sample, Mobile Phase) system_suitability System Suitability Testing prep->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Method Validation Report robustness->report

Caption: Experimental workflow for HPLC method validation.

Validation_Parameters_Relationship method Reliable Analytical Method specificity Specificity specificity->method accuracy Accuracy accuracy->method precision Precision precision->method linearity Linearity range Range linearity->range range->accuracy range->precision sensitivity Sensitivity (LOD/LOQ) sensitivity->method robustness Robustness robustness->method

Caption: Interrelationship of HPLC validation parameters.

References

A Comparative Guide to Impurity Profiling of 2-Amino-3,5-dibromo Aromatic Intermediates: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the impurity profiling of 2-Amino-3,5-dibromobenzaldehyde, a critical pharmaceutical intermediate. While the request specified 2-Amino-3,5-dibromotoluene, the available scientific literature predominantly focuses on the analogous benzaldehyde derivative, which presents similar analytical challenges due to its polar functional groups and thermal lability. The principles and methodologies discussed are directly applicable to related brominated aromatic amines.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in analytical method selection and implementation.

Overview of Analytical Techniques for Impurity Profiling

Impurity profiling is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). 2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of drugs like Ambroxol and Bromhexine and is also considered a process impurity (Ambroxol Impurity E). Its structure, containing both a primary amine and an aldehyde group, poses significant challenges for direct analysis, often leading to poor chromatographic performance and on-column degradation.

The two primary analytical techniques employed for the analysis of such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), typically with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar and thermally unstable molecules like 2-Amino-3,5-dibromobenzaldehyde, a chemical modification step known as derivatization is essential to increase volatility and stability. GC-MS offers high sensitivity and selectivity, making it a "gold standard" for the positive identification of substances.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase. It is well-suited for analyzing polar and non-volatile compounds without the need for derivatization. When coupled with a UV detector, it provides a robust and reliable method for quantification. However, peak tailing can be an issue for basic compounds like aromatic amines due to interactions with the column's stationary phase.

Comparative Summary
ParameterGC-MS AnalysisHPLC-UV Analysis
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of soluble compounds in a liquid phase followed by UV absorbance detection.
Derivatization Often mandatory for polar analytes like 2-Amino-3,5-dibromobenzaldehyde to improve volatility and thermal stability.Generally not required, simplifying sample preparation.
Selectivity Very high; provides structural information from mass fragmentation patterns, aiding in unequivocal peak identification.Moderate to high; relies on chromatographic retention time. Co-elution can be a challenge.
Sensitivity Generally very high, especially with techniques like Selected Ion Monitoring (SIM) or tandem MS (MS/MS).Good, but typically less sensitive than targeted GC-MS methods.
Sample Throughput Lower, due to longer run times and sample preparation steps (derivatization).Higher, with typically shorter run times and direct injection.
Instrumentation Consists of a gas chromatograph coupled to a mass spectrometer.Consists of a pump, autosampler, column, and UV detector.
Primary Application Ideal for identification of unknown impurities and trace-level quantification.Ideal for routine purity assessment and quantification of known impurities in quality control settings.

Experimental Protocol: GC-MS for Impurity Identification

Due to the polar and thermally labile nature of 2-Amino-3,5-dibromobenzaldehyde, a two-step derivatization is required to ensure the analyte is suitable for GC-MS analysis. This process enhances volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Logical Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow with Derivatization cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dry Dry Aliquot under N2 Dissolve->Dry Oximation Step 1: Oximation Add PFBHA in Pyridine Heat at 70°C for 30 min Dry->Oximation Silylation Step 2: Silylation Add BSTFA + 1% TMCS Heat at 80°C for 30 min Oximation->Silylation Inject Inject Derivatized Sample into GC-MS Silylation->Inject Separate Chromatographic Separation on Capillary Column Inject->Separate Detect MS Detection & Fragmentation Separate->Detect Identify Identify Impurities (Mass Spectra Library) Detect->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify

Caption: Workflow for GC-MS analysis including a two-step derivatization.

Detailed Protocol

1. Sample Preparation & Derivatization

  • Stock Solution: Prepare a stock solution of the 2-Amino-3,5-dibromobenzaldehyde sample at a concentration of 1 mg/mL in a suitable solvent like ethyl acetate.

  • Aliquot Preparation: Transfer a 100 µL aliquot of the sample solution to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Step 1: Oximation: To the dried residue, add 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine. Cap the vial and heat at 70°C for 30 minutes. This step targets the aldehyde group.

  • Step 2: Silylation: After cooling, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the reaction mixture. Recap the vial and heat at 80°C for 30 minutes. This step targets the amino group.

  • Final Sample: After cooling, the derivatized sample is ready for injection into the GC-MS.

2. GC-MS Instrumental Parameters The following table provides typical starting parameters for GC-MS analysis, which may require optimization.

ParameterRecommended Setting
GC System Gas chromatograph with a capillary column
Injector Splitless mode, 250 - 280°C
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl polydimethylsiloxane)
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min
Oven Program Initial: 50°C, hold for 1 minRamp: 15-20°C/min to 320°CHold: 5 min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 - 250°C
Mass Range Scan m/z 40 - 550
Potential Impurities and Data Interpretation

Synthesis of 2-Amino-3,5-dibromobenzaldehyde often starts from o-nitrobenzaldehyde, which is reduced to o-aminobenzaldehyde and then brominated. Potential process-related impurities could include starting materials, intermediates, and by-products from incomplete or side reactions.

CompoundPotential SourceExpected Observation in GC-MS
o-NitrobenzaldehydeUnreacted starting materialWill likely not derivatize under these conditions but may be observed if thermally stable.
o-AminobenzaldehydeUnreacted intermediateWill undergo the same derivatization, yielding a distinct peak and mass spectrum.
2-Amino-3-bromobenzaldehydeIncomplete brominationWill form a mono-brominated derivative with a characteristic isotopic pattern for one bromine atom.
2-Amino-5-bromobenzaldehydeIncomplete brominationWill also form a mono-brominated derivative, potentially separable by GC.

The mass spectrometer will fragment the derivatized molecules in a predictable way, providing a "fingerprint" for identification. The presence of two bromine atoms in the target analyte results in a characteristic M, M+2, M+4 isotopic pattern in its mass spectrum.

Experimental Protocol: HPLC-UV for Purity Assessment

HPLC with UV detection is a robust alternative for routine quality control and purity assessment, offering simpler sample preparation.

Logical Workflow for HPLC-UV Analysis

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase or Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at Specific Wavelength Separate->Detect Identify Identify Peaks (by Retention Time) Detect->Identify Quantify Quantify by Area % (Purity Assessment) Identify->Quantify

Caption: Standard workflow for HPLC-UV analysis.

Detailed Protocol

1. Sample and Mobile Phase Preparation

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., in a 50:50 v/v ratio). The mobile phase should be filtered and degassed before use.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent to a final concentration of approximately 10-100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumental Parameters The following table provides typical starting parameters for HPLC analysis.

ParameterRecommended Setting
HPLC System System with a pump, autosampler, column oven, and UV detector
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)

Quantitative Performance Comparison

The choice of method often depends on the specific analytical requirement, such as the need for structural confirmation versus high-throughput quantitative analysis. The following table presents illustrative performance data for the analysis of aromatic amines using chromatographic techniques.

ParameterGC-MS (Derivatized)HPLC-UV
Limit of Detection (LOD) Excellent (pg/L to low ng/L range possible).Good (typically in the µg/mL or high ng/mL range).
Linearity (r²) Typically ≥ 0.99 over 3-5 orders of magnitude.Typically ≥ 0.999 over a 2-3 order of magnitude range.
Precision (%RSD) Good (Intra-day < 15%, Inter-day < 20%).Excellent (Repeatability RSD ≤ 1.0%).
Accuracy (% Recovery) Good (80 - 104%).Excellent (98.0% - 102.0%).

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful techniques for the analysis of 2-Amino-3,5-dibromobenzaldehyde and its related impurities.

  • GC-MS is the method of choice for:

    • Identification of unknown impurities: The mass spectral data provides structural information that is invaluable for identifying unexpected peaks.

    • Trace-level analysis: Its superior sensitivity is ideal for detecting impurities at very low concentrations.

    • Confirmatory analysis: It serves as a definitive method for confirming the identity of compounds.

  • HPLC-UV is the preferred method for:

    • Routine Quality Control: Its high precision, simpler sample preparation, and faster throughput make it ideal for routine purity testing.

    • Quantification of known impurities: It provides accurate and reliable quantitative data for established impurity profiles.

    • Analysis of highly polar or non-volatile impurities that are not amenable to GC even after derivatization.

For comprehensive impurity profiling during drug development, a dual-method approach is often optimal. HPLC-UV can be used for routine monitoring and purity assessment, while GC-MS can be employed to investigate and identify any unknown peaks that may appear, ensuring a complete and thorough understanding of the impurity profile.

A Comparative Analysis of the Reactivity of 2-Amino-3,5-dibromotoluene and 4-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two closely related aromatic amines: 2-Amino-3,5-dibromotoluene and 4-Amino-3,5-dibromotoluene. Understanding the nuanced differences in their reactivity is crucial for their effective utilization as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This comparison is based on established principles of organic chemistry and available experimental data.

Structural and Electronic Overview

The reactivity of an aromatic compound is primarily governed by the electronic effects and steric hindrance imparted by its substituents. In the case of this compound and 4-Amino-3,5-dibromotoluene, the key substituents are the activating amino (-NH₂) group, the weakly activating methyl (-CH₃) group, and the deactivating but ortho-, para-directing bromo (-Br) groups.

The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The methyl group is a weak activating group that donates electron density through an inductive effect. Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions through resonance.

The relative positions of these groups in the two isomers lead to significant differences in their reactivity profiles.

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}

Caption: Chemical structures of this compound and 4-Amino-3,5-dibromotoluene.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regioselectivity and rate of these reactions are highly dependent on the existing substitution pattern.

This compound: In this isomer, the positions ortho and para to the strongly activating amino group are either occupied by bromine atoms or sterically hindered by the adjacent methyl and bromo groups. The C4 and C6 positions are the most activated by the amino group. However, the C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the C4 position.

4-Amino-3,5-dibromotoluene: Here, the positions ortho to the powerful amino group (C3 and C5) are blocked by bromine atoms. The position para to the amino group is occupied by the methyl group. The positions ortho to the methyl group (C3 and C5) are also blocked. The remaining open positions are C2 and C6, which are ortho to the amino group and meta to the methyl group. Both C2 and C6 are activated by the amino group and are the most probable sites for electrophilic attack. Due to the symmetrical nature of the substitution pattern concerning the amino and methyl groups, attack at C2 and C6 would be electronically similar, with steric hindrance being the deciding factor for larger electrophiles.

dot digraph "EAS_Reactivity" { graph [splines=true, overlap=false, nodesep=0.8]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

}

Caption: General mechanism of electrophilic aromatic substitution on an activated aromatic ring.

Comparative Summary:

FeatureThis compound4-Amino-3,5-dibromotoluene
Most Activated Positions C4, C6C2, C6
Steric Hindrance Significant at C6 (adjacent to -CH₃)Less steric hindrance at C2 and C6 compared to the ortho positions of the 2-isomer.
Predicted Major Product in EAS Substitution at C4Substitution at C2 and C6
Overall Reactivity Potentially lower due to steric hindrance and fewer highly activated, unhindered sites.Likely more reactive in EAS due to two accessible and activated positions.

Reactivity of the Amino Group: Diazotization and Subsequent Reactions

The amino group in both isomers can be converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer reactions (introduction of a halide or cyanide), Schiemann reactions (introduction of fluorine), and azo coupling reactions (formation of azo dyes).

The formation of the diazonium salt should proceed readily for both isomers under standard conditions (NaNO₂, aq. acid, 0-5 °C). The stability and subsequent reactivity of the diazonium salt may be subtly influenced by the electronic environment, but significant differences are not generally expected for these isomers.

dot digraph "Sandmeyer_Reaction" { graph [splines=true, overlap=false, nodesep=0.8]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

}

Caption: Generalized pathway for the Sandmeyer reaction starting from an aromatic amine.

Azo Coupling: Diazonium salts act as electrophiles and will react with activated aromatic compounds (the coupling component) to form brightly colored azo dyes. The reactivity of the diazonium salts derived from both this compound and 4-Amino-3,5-dibromotoluene in azo coupling reactions is expected to be similar, with the primary determinant of the reaction's success being the nucleophilicity of the coupling partner.

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur if the ring is sufficiently activated by strong electron-withdrawing groups and a good leaving group is present. In the case of these dibromotoluenes, the bromine atoms could potentially act as leaving groups. However, the presence of the strongly activating amino and methyl groups makes SɴAr reactions highly unlikely under typical conditions. For SɴAr to be a viable pathway, the presence of strong electron-withdrawing groups (like -NO₂) would be necessary.

Experimental Data and Protocols

Experimental Protocol: Synthesis of 4-Amino-3,5-dibromotoluene [1]

Materials:

  • p-Toluidine

  • Glacial Acetic Acid

  • Bromine

  • Ice

Procedure:

  • Dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel to the stirred solution of p-toluidine. The addition should be carried out over a period of approximately 1.5 hours, maintaining the temperature of the reaction mixture with the ice bath due to the exothermic nature of the reaction.

  • After the addition of bromine is complete, pour the contents of the flask into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of 4-Amino-3,5-dibromotoluene will form.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • The crude product can be recrystallized from a suitable solvent like rectified spirit to obtain the purified product.

Quantitative Data from a Representative Synthesis of 4-Amino-3,5-dibromotoluene: [1]

ReactantMolar EquivalentAmount Used
p-Toluidine1(Not specified in moles)
Bromine~252.8 g (0.33 mol)
ProductYieldMelting Point
4-Amino-3,5-dibromotoluene15.66%75–76 °C

Note: The reported yield is relatively low, and optimization of reaction conditions could potentially improve it.

Conclusion

  • 4-Amino-3,5-dibromotoluene is predicted to be more reactive towards electrophilic aromatic substitution due to the presence of two accessible and highly activated positions (C2 and C6).

  • This compound is expected to be less reactive in EAS, with substitution likely favoring the less sterically hindered C4 position.

  • The reactivity of the amino group itself in reactions such as diazotization is anticipated to be similar for both isomers, making them both suitable precursors for Sandmeyer and azo coupling reactions.

The choice between these two isomers in a synthetic route will therefore depend on the desired substitution pattern of the final product. For drug development professionals, a thorough understanding of these reactivity differences is essential for designing efficient and regioselective synthetic pathways.

References

A Comparative Analysis of Brominating Agents for o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into the aromatic ring of o-toluidine is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselectivity and yield of this electrophilic aromatic substitution are highly dependent on the chosen brominating agent and reaction conditions. This guide provides an objective comparison of common brominating agents for o-toluidine, supported by experimental data to facilitate informed reagent selection.

Executive Summary

The bromination of o-toluidine, an activated aromatic system, is a facile reaction that can lead to multiple products. The amino and methyl groups are both ortho, para-directing, making the 4- and 6-positions susceptible to electrophilic attack. The primary challenges in the bromination of o-toluidine are controlling the degree of bromination (mono- versus poly-bromination) and achieving high regioselectivity. This guide compares the performance of molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Bromide Perbromide (PBPB), focusing on reaction yield, product distribution, and operational safety.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent is a critical parameter that dictates the outcome of the reaction. The following table summarizes the performance of different agents in the bromination of o-toluidine and related aromatic amines.

Brominating AgentTypical Reaction ConditionsMajor Products from o-ToluidineReported YieldSelectivityKey Advantages & Disadvantages
Molecular Bromine (Br₂) Glacial Acetic Acid, Room Temperature4-Bromo-2-methylaniline, 2,4-Dibromo-6-methylaniline, 4,6-Dibromo-2-methylanilineVariable, often moderate for monobrominated productLow selectivity, prone to over-bromination.[1]Advantages: Inexpensive and readily available. Disadvantages: Highly corrosive and toxic, requires careful handling. Often leads to polybrominated byproducts.[1]
N-Bromosuccinimide (NBS) Acetonitrile or DMF, Room Temperature4-Bromo-2-methylanilineHigh (with amine protection)High para-selectivity, especially in polar aprotic solvents like DMF.[2]Advantages: Solid reagent, easier and safer to handle than Br₂.[3] Selectivity can be tuned by solvent choice. Disadvantages: Higher cost compared to Br₂. May require a protected amine for optimal results.
Pyridinium Bromide Perbromide (PBPB) Acetic Acid or THF, Room Temperature4-Bromo-2-methylanilineGood to HighGenerally good selectivity for monobromination.Advantages: Solid, stable, and non-volatile source of bromine, making it safer and easier to handle. Disadvantages: Stoichiometric use of the reagent is common.

Experimental Protocols

Detailed methodologies for the bromination of toluidine derivatives using different reagents are provided below. These protocols are based on established procedures and may require optimization for specific applications.

Protocol 1: Bromination with Molecular Bromine in Acetic Acid (Adapted from p-Toluidine Bromination)

This protocol involves the protection of the amine group as an acetamide to control the reactivity and improve selectivity.

  • Acetylation of o-Toluidine:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (40 mL).

    • Slowly add acetic anhydride (11.2 g, 0.11 mol) to the stirred solution.

    • Heat the mixture to reflux for 30 minutes.

    • Cool the reaction mixture and pour it into 200 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated N-(2-methylphenyl)acetamide by filtration, wash with cold water, and dry.

  • Bromination of N-(2-methylphenyl)acetamide:

    • Dissolve the dried N-(2-methylphenyl)acetamide (0.05 mol) in glacial acetic acid (50 mL).

    • In a separate flask, prepare a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid.

    • Slowly add the bromine solution to the acetamide solution with constant stirring at room temperature.

    • Continue stirring for 1-2 hours after the addition is complete.

    • Pour the reaction mixture into 250 mL of cold water containing sodium bisulfite (1 g) to quench excess bromine.

    • Filter the precipitated N-(4-bromo-2-methylphenyl)acetamide, wash with water, and dry.

  • Hydrolysis to 4-Bromo-2-methylaniline:

    • Reflux the N-(4-bromo-2-methylphenyl)acetamide with 70% sulfuric acid for 1-2 hours.

    • Cool the solution and neutralize with a concentrated sodium hydroxide solution to precipitate the free amine.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-bromo-2-methylaniline.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This method often provides higher selectivity for the para-bromo isomer.

  • Dissolution: Dissolve o-toluidine (10.7 g, 0.1 mol) in 100 mL of acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Mechanisms and Pathways

The bromination of o-toluidine proceeds via an electrophilic aromatic substitution mechanism. The choice of brominating agent influences the generation of the active electrophilic bromine species.

EAS_Mechanism cluster_reagent Brominating Agent Activation cluster_electrophile Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution Br2 Br-Br Br_plus Br+ (active electrophile) Br2->Br_plus + FeBr3 NBS NBS NBS->Br_plus + H+ PBPB [Py-H]+ Br3- PBPB->Br_plus FeBr3 FeBr3 (Lewis Acid) H_plus H+ (acid catalyst) o_toluidine o-Toluidine arenium_ion Arenium Ion (Carbocation Intermediate) o_toluidine->arenium_ion + Br+ product Brominated o-Toluidine arenium_ion->product - H+

Caption: Generalized mechanism of electrophilic aromatic bromination of o-toluidine.

The amino (-NH₂) and methyl (-CH₃) groups are activating and direct the incoming electrophile to the ortho and para positions. In o-toluidine, the positions ortho and para to the strongly activating -NH₂ group are C3, C5, and C6, while for the -CH₃ group, they are C3, C5, and C6. The combined directing effect strongly favors substitution at the C4 and C6 positions.

regioselectivity o_toluidine o-Toluidine (2-methylaniline) pos4_attack Attack at C4 (para to -NH2) o_toluidine->pos4_attack Bromination pos6_attack Attack at C6 (ortho to -NH2) o_toluidine->pos6_attack Bromination product4 4-Bromo-2-methylaniline (Major Product) pos4_attack->product4 product6 6-Bromo-2-methylaniline (Minor Product) pos6_attack->product6

Caption: Regioselectivity in the monobromination of o-toluidine.

Conclusion

The choice of brominating agent for o-toluidine significantly impacts the selectivity and yield of the desired brominated product. For high para-selectivity and safer handling, N-Bromosuccinimide (NBS) is often the preferred reagent, particularly when used in polar aprotic solvents. Protecting the highly activating amino group through acetylation can further enhance selectivity and prevent over-bromination, especially when using the more reactive and less expensive molecular bromine . Pyridinium Bromide Perbromide offers a good balance of reactivity and safety. The selection of the optimal agent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired product purity.

References

A Researcher's Guide to Distinguishing Isomers of Aminodibromotoluene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. In the case of substituted aromatics like aminodibromotoluene, multiple isomers can exist, each potentially possessing distinct chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous identification of these isomers.

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for various isomers of aminodibromotoluene. By presenting predicted spectral data alongside detailed experimental protocols, this document aims to equip researchers with the necessary information to confidently distinguish between these closely related compounds.

Comparative NMR Data of Aminodibromotoluene Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for three distinct isomers of aminodibromotoluene. These predictions are based on established principles of NMR spectroscopy and computational prediction tools, providing a reliable reference for experimental work.

Table 1: Predicted ¹H NMR Spectral Data for Aminodibromotoluene Isomers (in CDCl₃)

IsomerStructurePredicted ¹H Chemical Shifts (ppm)
2-Amino-3,5-dibromotoluene Ar-H (C4): ~7.3 ppm (d, J ≈ 2.0 Hz)Ar-H (C6): ~7.0 ppm (d, J ≈ 2.0 Hz)-NH₂: ~4.0 ppm (br s)-CH₃: ~2.2 ppm (s)
4-Amino-3,5-dibromotoluene Ar-H (C2, C6): ~7.2 ppm (s)-NH₂: ~4.1 ppm (br s)-CH₃: ~2.1 ppm (s)
3-Amino-2,4-dibromotoluene Ar-H (C5): ~7.1 ppm (d, J ≈ 8.0 Hz)Ar-H (C6): ~6.8 ppm (d, J ≈ 8.0 Hz)-NH₂: ~3.9 ppm (br s)-CH₃: ~2.3 ppm (s)

Table 2: Predicted ¹³C NMR Spectral Data for Aminodibromotoluene Isomers (in CDCl₃)

IsomerStructurePredicted ¹³C Chemical Shifts (ppm)
This compound C-Ar (C1): ~138C-Ar (C2-NH₂): ~145C-Ar (C3-Br): ~112C-Ar (C4): ~133C-Ar (C5-Br): ~115C-Ar (C6): ~125-CH₃: ~18
4-Amino-3,5-dibromotoluene C-Ar (C1): ~130C-Ar (C2, C6): ~130C-Ar (C3, C5-Br): ~110C-Ar (C4-NH₂): ~144-CH₃: ~20
3-Amino-2,4-dibromotoluene C-Ar (C1): ~135C-Ar (C2-Br): ~118C-Ar (C3-NH₂): ~146C-Ar (C4-Br): ~114C-Ar (C5): ~132C-Ar (C6): ~120-CH₃: ~22

Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized data acquisition parameters.

Sample Preparation
  • Sample Purity: Ensure the aminodibromotoluene isomer is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR in organic solvents.[2]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time of the protons of interest is necessary.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for aromatic compounds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.[3]

Distinguishing Isomers: A Logic Flowchart

The following diagram illustrates the logical workflow for differentiating between the isomers of aminodibromotoluene based on their NMR spectra. The key distinguishing features are the number of aromatic proton signals, their splitting patterns (multiplicity), and the number of unique carbon signals in the ¹³C NMR spectrum.

G Workflow for Isomer Identification cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis cluster_2 Isomer Identification A Acquire ¹H NMR Spectrum B Count Aromatic Proton Signals A->B C Analyze Splitting Patterns B->C F This compound (2 Ar-H signals, both doublets) C->F 2 signals G 4-Amino-3,5-dibromotoluene (1 Ar-H signal, singlet) C->G 1 signal H 3-Amino-2,4-dibromotoluene (2 Ar-H signals, both doublets) C->H 2 signals D Acquire ¹³C NMR Spectrum E Count Aromatic Carbon Signals D->E I Further differentiation via ¹³C NMR (Distinct number of Ar-C signals) E->I F->I H->I

Caption: Logical workflow for distinguishing aminodibromotoluene isomers using NMR.

By systematically analyzing the number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra, researchers can confidently and accurately determine the specific isomer of aminodibromotoluene present in their sample. This guide serves as a practical resource to facilitate this critical step in chemical research and development.

References

A Comparative Guide to Alternative Reagents for 2-Amino-3,5-dibromobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound 2-Amino-3,5-dibromotoluene is a known chemical entity (CAS 30273-41-7), a comprehensive review of its synthetic applications reveals that the structurally similar 2-Amino-3,5-dibromobenzaldehyde (CAS 50910-55-9) is of far greater significance in industrial and pharmaceutical chemistry. This guide will therefore focus on 2-Amino-3,5-dibromobenzaldehyde, a key intermediate widely used in the synthesis of the mucolytic drug Ambroxol.[1][2][3]

This document provides a comparative analysis of alternative reagents and synthetic pathways that circumvent the direct use of 2-Amino-3,5-dibromobenzaldehyde, offering researchers and process chemists valuable insights into different strategic approaches for synthesizing Ambroxol and related compounds. The comparison will be supported by experimental data and detailed protocols.

The Benchmark: Reductive Amination with 2-Amino-3,5-dibromobenzaldehyde

The most common and direct route to Ambroxol involves the reductive amination of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[4] This process is typically performed as a "one-pot" synthesis, where an intermediate Schiff base is formed and then reduced in-situ to the final product.[5]

G

This benchmark route is valued for its efficiency. However, challenges include the formation of process-related impurities and the need for careful control of reaction conditions to prevent side reactions, such as the reduction of the starting aldehyde before condensation is complete.[5]

Alternative Reagents and Synthetic Strategies

Several alternative synthetic routes to Ambroxol have been developed to improve yield, purity, or process safety. These routes utilize different starting materials, which serve as functional alternatives to 2-Amino-3,5-dibromobenzaldehyde.

Alternative 1: 2-Nitro-3,5-dibromobenzaldehyde

This strategy begins earlier in the synthetic sequence, starting with o-nitrobenzaldehyde. This material is first brominated to produce 2-nitro-3,5-dibromobenzaldehyde. This nitro-analogue then undergoes reductive amination with trans-4-aminocyclohexanol, followed by the reduction of both the imine and the nitro group to furnish Ambroxol.[6]

G

This approach avoids handling the potentially unstable o-aminobenzaldehyde intermediate required to make the benchmark reagent.[2] The choice of reducing agent is critical to simultaneously reduce the nitro group and the imine.

Alternative 2: 2-Amino-3,5-dibromobenzyl Bromide

Another established pathway involves a substitution reaction rather than a reductive amination. In this route, 2-Amino-3,5-dibromobenzyl bromide is reacted directly with trans-4-aminocyclohexanol.[7] The benzyl bromide is a more potent electrophile than the corresponding aldehyde, leading to a direct alkylation of the amine.

This method avoids the use of reducing agents like sodium borohydride but can be complicated by side reactions, as the amino group on the benzene ring can also participate in alkylation, leading to impurities.[7]

Alternative 3: N-Protected Starting Materials

To circumvent side reactions associated with the free aniline amino group, strategies using N-protected starting materials have been developed. For example, a route starting from a 3,5-dibromo-2-diacetylamino substituted benzene derivative has been reported.[7] This approach involves:

  • Condensation of the protected starting material with trans-4-aminocyclohexanol.

  • Hydrolysis of the protecting groups (the diacetylamino group) to reveal the free amine and yield Ambroxol.

This strategy adds steps for protection and deprotection but can significantly reduce the formation of certain impurities, leading to a higher purity final product.[7]

Performance Comparison

The following table summarizes the key performance indicators for the benchmark synthesis and its alternatives.

ParameterBenchmark: 2-Amino-3,5-dibromobenzaldehydeAlternative 1: 2-Nitro-3,5-dibromobenzaldehydeAlternative 2: 2-Amino-3,5-dibromobenzyl BromideAlternative 3: N-Protected Derivatives
Key Reaction Reductive AminationReductive Amination & Nitro ReductionNucleophilic SubstitutionSubstitution & Deprotection
Typical Yield >90% (for the final step)[2]~85% (overall from nitro-analogue)[6]~10% (overall, due to side reactions)[7]>67% (overall)[7]
Purity 92 - 99% (highly process dependent)[5][7]>99% achievable[6]~92% (often requires significant purification)[7]>99.9% reported[7]
Advantages Fewer steps, efficient "one-pot" process.Low-cost starting material (o-nitrobenzaldehyde), avoids unstable intermediates.[6]Avoids potentially hazardous reducing agents.Very high purity, minimizes specific side reactions.[7]
Disadvantages Impurity formation (e.g., Impurity A, B, C).[5][7]Longer route, requires powerful reduction conditions.Low overall yield due to significant side reactions.[7]Increased number of synthetic steps (protection/deprotection).

Experimental Protocols

Protocol 1: Benchmark Synthesis of Ambroxol HCl

This protocol is adapted from established "one-pot" procedures.[5]

  • Condensation: To a suitable reaction vessel, add 2-Amino-3,5-dibromobenzaldehyde (1.0 eq), trans-4-aminocyclohexanol (1.2 eq), and methanol. Heat the mixture to reflux (approx. 60-65°C) and stir for 3-8 hours. Reaction progress is monitored by TLC or HPLC until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture to 20-30°C. Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise, ensuring the temperature is maintained. Stir for approximately 6 hours. Monitor the disappearance of the Schiff base intermediate by TLC or HPLC.

  • Salification & Isolation: Cool the mixture to 10-20°C. Slowly add concentrated hydrochloric acid to adjust the pH to 1-2. Further cool to 0-5°C and stir for 2-4 hours to facilitate crystallization.

  • Purification: Filter the precipitate, wash with cold methanol, and dry under vacuum to yield Ambroxol hydrochloride.

Protocol 2: Synthesis via 2-Nitro-3,5-dibromobenzaldehyde (Alternative 1)

This protocol is based on the synthetic route described in patent literature.[6]

  • Bromination: Dissolve o-nitrobenzaldehyde in a suitable solvent (e.g., acetic acid). Add a brominating agent (e.g., bromine) and heat as required to form 2-nitro-3,5-dibromobenzaldehyde. Isolate the product.

  • Condensation: React the isolated 2-nitro-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol in a solvent like ethanol to form the nitro-Schiff base intermediate.

  • Reduction & Salification: The intermediate is subjected to catalytic hydrogenation (e.g., using a Palladium catalyst under H₂ pressure) or reduced with a chemical agent capable of reducing both the nitro group and the imine. Following reduction, the product is acidified with HCl to precipitate Ambroxol hydrochloride.

  • Purification: The final product is isolated by filtration and can be recrystallized to achieve high purity.

Conclusion

The choice of starting material for the synthesis of Ambroxol is a critical decision that impacts the overall efficiency, cost, and purity of the final active pharmaceutical ingredient.

  • 2-Amino-3,5-dibromobenzaldehyde remains the benchmark for a direct and efficient "one-pot" synthesis, which is well-suited for industrial production where process optimization can control impurity profiles.

  • 2-Nitro-3,5-dibromobenzaldehyde serves as an excellent alternative when starting from cheaper, more readily available materials. It offers a pathway to high purity by avoiding certain unstable intermediates, though it requires an additional reduction step.

  • N-Protected Derivatives represent a superior strategy when the primary goal is to achieve the highest possible purity by minimizing side reactions, albeit at the cost of a longer synthetic route.[7]

  • 2-Amino-3,5-dibromobenzyl Bromide is generally a less favorable alternative due to significantly lower yields and the prevalence of side reactions.[7]

Ultimately, the selection of an alternative reagent depends on the specific priorities of the synthesis, whether they be cost, speed, safety, or the ultimate purity of the final compound. This guide provides the foundational data for making an informed decision tailored to the needs of the research or drug development professional.

References

A Comparative Guide to the Synthesis of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted anilines such as 2-Amino-3,5-dibromotoluene is a critical step in the development of new molecular entities. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of the most suitable method for your laboratory's needs.

Method 1: Direct Bromination of o-Toluidine

A straightforward and common approach to the synthesis of this compound is the direct electrophilic bromination of o-toluidine. The amino group of the starting material is a strong activating group, directing the bromine atoms to the ortho and para positions. Steric hindrance from the methyl group favors substitution at the 3 and 5 positions.

Method 2: Reduction of 2-Nitro-3,5-dibromotoluene

An alternative pathway involves the reduction of a pre-brominated nitro-aromatic compound, 2-Nitro-3,5-dibromotoluene. This method offers a different set of reaction conditions and may be advantageous depending on the availability of the starting material and the desired purity profile of the final product.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: Direct BrominationMethod 2: Reduction of Nitro-Compound
Starting Material o-Toluidine2-Nitro-3,5-dibromotoluene
Key Reagents Bromine, Glacial Acetic AcidIron powder, Hydrochloric Acid, Toluene
Reaction Time ~2 hours2-3 hours
Reaction Temperature 0-10°CReflux (approx. 110°C)
Reported Purity High (with recrystallization)95-97% (by HPLC)[1]
Typical Yield Moderate to High~90% (estimated based on similar reductions)

Experimental Protocols

Method 1: Direct Bromination of o-Toluidine

This protocol is adapted from the synthesis of the analogous p-isomer and general principles of aromatic bromination.[2]

Materials:

  • o-Toluidine

  • Glacial Acetic Acid

  • Bromine

  • Ice

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluidine (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 1.5 hours, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at the same temperature for another 30 minutes.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Quench any excess bromine by adding a sodium bisulfite solution until the orange color disappears.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water.

Method 2: Reduction of 2-Nitro-3,5-dibromotoluene

This protocol is based on a similar reduction of a nitro-dibromo aromatic compound.[1]

Materials:

  • 2-Nitro-3,5-dibromotoluene

  • Iron powder (activated)

  • Hydrochloric acid (catalytic amount)

  • Toluene

  • Water

  • 5% Sodium carbonate solution

Procedure:

  • To a reaction flask, add water, activated iron powder, and a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Nitro-3,5-dibromotoluene in toluene to the flask.

  • Heat the mixture to reflux and monitor the reaction by HPLC or TLC until the starting material is consumed (approximately 2-3 hours).

  • After the reaction is complete, cool the mixture slightly and add a 5% sodium carbonate solution to adjust the pH to 7-9.

  • Filter the hot mixture to remove the iron salts.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Synthesis Workflow and Comparison Diagrams

The following diagrams illustrate the workflows of the two synthetic methods and a logical comparison of their key features.

Synthesis Workflow for this compound cluster_0 Method 1: Direct Bromination cluster_1 Method 2: Reduction o-Toluidine o-Toluidine Bromination Bromination o-Toluidine->Bromination Br2, AcOH 0-10°C, 2h Quenching & Neutralization Quenching & Neutralization Bromination->Quenching & Neutralization Extraction & Purification Extraction & Purification Quenching & Neutralization->Extraction & Purification 2-Amino-3,5-dibromotoluene_1 This compound Extraction & Purification->2-Amino-3,5-dibromotoluene_1 2-Nitro-3,5-dibromotoluene 2-Nitro-3,5-dibromotoluene Reduction Reduction 2-Nitro-3,5-dibromotoluene->Reduction Fe, HCl Toluene, Reflux, 2-3h Workup Workup Reduction->Workup Na2CO3, Filtration Isolation Isolation Workup->Isolation 2-Amino-3,5-dibromotoluene_2 This compound Isolation->2-Amino-3,5-dibromotoluene_2

Caption: Workflow diagrams for the synthesis of this compound.

Comparison of Synthesis Methods Synthesis_Parameters Synthesis Parameters Method_1 Method 1: Direct Bromination Synthesis_Parameters->Method_1 Method_2 Method 2: Reduction Synthesis_Parameters->Method_2 Starting_Material_1 Readily available o-Toluidine Method_1->Starting_Material_1 Reaction_Conditions_1 Mild Temperature (0-10°C) Method_1->Reaction_Conditions_1 Reagent_Handling_1 Requires handling of Bromine Method_1->Reagent_Handling_1 Yield_Purity_1 Good yield and purity after recrystallization Method_1->Yield_Purity_1 Starting_Material_2 Requires synthesis of 2-Nitro-3,5-dibromotoluene Method_2->Starting_Material_2 Reaction_Conditions_2 Higher Temperature (Reflux) Method_2->Reaction_Conditions_2 Reagent_Handling_2 Uses common reducing agents Method_2->Reagent_Handling_2 Yield_Purity_2 High reported purity and good yield Method_2->Yield_Purity_2

Caption: Logical comparison of the two synthesis methods.

References

A Comparative Guide to the Synthesis and Byproduct Characterization of 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Amino-3,5-dibromotoluene, a key intermediate in pharmaceutical synthesis. The characterization of byproducts is crucial for quality control and process optimization. This document outlines common synthetic methodologies, details potential impurities, and provides established analytical protocols for their identification and quantification.

Introduction

This compound is a substituted toluene derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Byproducts and impurities can arise from the starting materials, side reactions, or degradation during the synthesis. Understanding and controlling these impurities is a critical aspect of process chemistry.

Synthetic Pathways and Byproduct Formation

The synthesis of this compound typically involves the bromination of an aminotoluene precursor. The primary challenge in these syntheses is controlling the regioselectivity of the bromination and preventing over-bromination.

A common synthetic approach starts from o-toluidine (2-aminotoluene). The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination of o-toluidine can lead to a mixture of brominated isomers.

Alternative Synthesis from p-Toluidine:

A related synthesis of 4-Amino-3,5-dibromotoluene from p-toluidine has been reported.[1][2] In this process, p-toluidine is treated with bromine in glacial acetic acid.[2] This reaction is exothermic and requires careful temperature control to minimize the formation of byproducts.[2]

Potential Byproducts:

Based on the principles of electrophilic aromatic substitution and analysis of related reactions, the following byproducts can be anticipated in the synthesis of this compound:

  • Isomeric Monobrominated Byproducts: 2-Amino-3-bromotoluene, 2-Amino-5-bromotoluene, and 2-Amino-6-bromotoluene.

  • Over-brominated Byproducts: 2-Amino-3,5,X-tribromotoluene, where X is another position on the aromatic ring. Direct bromination of aromatic compounds can often lead to polybromination.[2]

  • Starting Material: Unreacted o-toluidine.

  • Other Isomers: Depending on the starting material and reaction conditions, other isomers of dibromo-aminotoluene could be formed.

Comparative Analysis of Synthesis Methods

Synthesis Method (for 2-Amino-3,5-dibromobenzaldehyde)Key ReagentsReported Purity (by HPLC)Potential ByproductsReference
Iron Powder Reduction followed by BrominationFe, HCl, Toluene95%Unreacted starting material, monobrominated species[3]
Catalytic Hydrogenation and BrominationH₂, Pd/C, HBr, H₂O₂99.3%Minimal byproducts reported[4]
Iron Powder Reduction with in-situ BrominationFe, Acetic Acid, Bromine>99.0%Undisclosed[5]

This data suggests that catalytic hydrogenation and in-situ bromination methods may lead to higher purity products compared to the classical iron powder reduction.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of brominated aromatic compounds are essential for reproducible results.

Synthesis of 4-Amino-3,5-dibromotoluene from p-Toluidine[2]
  • Dissolve p-toluidine (0.1 mol) in glacial acetic acid (45 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (0.33 mol) in glacial acetic acid (40 mL) from the dropping funnel over 1.5 hours while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from rectified spirit to obtain pure 4-Amino-3,5-dibromotoluene.

Characterization of Byproducts by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the main product and its byproducts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase.

Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the identification of volatile byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A suitable temperature ramp to separate the components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

Visualizations

Synthesis_Pathway o-Toluidine o-Toluidine This compound This compound o-Toluidine->this compound Bromination Bromination Bromination Isomeric Byproducts Isomeric Byproducts Bromination->Isomeric Byproducts Side Reaction Over-brominated Byproducts Over-brominated Byproducts Bromination->Over-brominated Byproducts Side Reaction Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Purification Purification Purity Assessment->Purification Byproduct Identification Byproduct Identification GC-MS Analysis->Byproduct Identification Process Optimization Process Optimization Byproduct Identification->Process Optimization Logical_Comparison Synthesis Method A Synthesis Method A Byproduct Profile A Byproduct Profile A Synthesis Method A->Byproduct Profile A Purity A Purity A Synthesis Method A->Purity A Synthesis Method B Synthesis Method B Byproduct Profile B Byproduct Profile B Synthesis Method B->Byproduct Profile B Purity B Purity B Synthesis Method B->Purity B

References

Cross-Validation of Analytical Methods for Brominated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of brominated anilines, a class of compounds often scrutinized as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), is paramount for ensuring drug safety and quality. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, the sample matrix, and the specific brominated aniline congener. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of brominated anilines. The performance of these methods is evaluated based on key validation parameters, supported by compiled experimental data to aid in informed method selection and cross-validation.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of formally comparing the results from two or more distinct analytical methods to ensure that they provide equivalent and reliable data.[1] This is a critical step when transferring a method between laboratories, introducing a new method to replace an existing one, or when data from different analytical techniques need to be correlated.[1] The core of cross-validation lies in assessing key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1]

A typical workflow for the cross-validation of analytical methods is depicted below.

Cross-Validation Workflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., GC-MS) M1_Dev Method Development & Optimization M1_Val Full Method Validation (ICH Q2(R1)) M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Data_Comp Data Comparison & Equivalence Testing M1_Analysis->Data_Comp M2_Dev Method Development & Optimization M2_Val Full Method Validation (ICH Q2(R1)) M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Data_Comp Conclusion Conclusion on Method Interchangeability Data_Comp->Conclusion

Caption: General workflow for analytical method cross-validation.

Comparative Analysis of Analytical Methods

HPLC-UV, GC-MS, and LC-MS/MS are powerful techniques for the analysis of brominated anilines, each with its own set of advantages and limitations. HPLC-UV is a robust and widely accessible method, particularly suitable for non-volatile and thermally labile compounds.[1][2] GC-MS offers excellent sensitivity and specificity, especially for volatile and semi-volatile compounds, though it may require derivatization to improve the volatility of certain anilines.[1][3] LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a gold standard for trace-level analysis of a wide range of compounds without the need for derivatization.[2][4]

The selection of a suitable method often involves a trade-off between these characteristics, as illustrated in the decision-making flow below.

Method Selection Logic Start Analyze Brominated Aniline Volatility Is the analyte volatile & thermally stable? Start->Volatility Sensitivity Is trace level detection (ppm/ppb) required? Volatility->Sensitivity Yes HPLC_UV Consider HPLC-UV Volatility->HPLC_UV No GC_MS Consider GC-MS Sensitivity->GC_MS Yes Sensitivity->HPLC_UV No LC_MSMS Consider LC-MS/MS Sensitivity->LC_MSMS Yes (Higher Selectivity) HPLC_UV->Sensitivity Check Sensitivity

Caption: Logical flow for selecting an analytical method.

Data Presentation: Performance Comparison

The following tables summarize typical performance characteristics for the analysis of brominated anilines and related compounds using HPLC-UV, GC-MS, and LC-MS/MS. It is important to note that these values are compiled from various studies and serve as a general guide.[1][2][5] Direct comparison should be made with caution, as performance can vary based on the specific analyte, instrumentation, and sample matrix.

Table 1: Comparison of Validation Parameters for HPLC-UV, GC-MS, and LC-MS/MS

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.998[6]> 0.990[7]> 0.999[8]
Accuracy (% Recovery) 98.0% - 102.0%82.0% - 95.0%[7]94.9% - 115.5%[9]
Precision (% RSD) ≤ 2.0%[10]< 5.0%[7]< 15.9%[8]
Limit of Detection (LOD) ng/mL - µg/mL range0.042 - 2.0 ng/g[5]0.025 - 0.20 ng/mL[8]
Limit of Quantitation (LOQ) Dependent on chromophore0.05 - 4.00 ng/mL[5]0.1 - 1.0 ng/mL[8]
Selectivity Moderate to HighHighVery High[5]

Experimental Protocols

Detailed and reproducible methodologies are fundamental for successful cross-validation. The following sections provide representative experimental protocols for the analysis of brominated anilines by HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of brominated anilines.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile and/or methanol.[6]

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 - 20 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile/water) to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general approach for the GC-MS analysis of brominated anilines. Derivatization may be necessary for less volatile or more polar analytes to improve chromatographic performance.[3]

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[3][10]

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Oven Temperature Program: A programmed temperature ramp is used, for example: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode for trace analysis.[5]

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]

  • Sample Preparation:

    • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the anilines from the sample matrix.[1] For aqueous samples, adjust pH to >11 with NaOH, and extract with a solvent like dichloromethane.[3]

    • Derivatization (Optional): If needed, derivatize the extracted anilines (e.g., via acylation) to increase volatility.[1]

    • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for a highly sensitive and selective LC-MS/MS method.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[11]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Source: ESI in positive ion mode (ESI+).[11]

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each brominated aniline must be determined and optimized.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile/water) to a final concentration appropriate for the instrument's sensitivity range.[2]

Conclusion

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of brominated anilines depends on the specific requirements of the analysis, particularly the desired level of sensitivity and selectivity. HPLC-UV is a robust workhorse for routine analysis at higher concentrations. GC-MS provides excellent sensitivity for volatile compounds, while LC-MS/MS offers the highest selectivity and sensitivity for a broad range of analytes at trace levels, often being the method of choice for genotoxic impurity analysis.[2][4] A thorough cross-validation, comparing key performance parameters, is essential when transitioning between these techniques or when comparing data across different laboratories to ensure the integrity and reliability of the analytical results.[1]

References

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-dibromotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dibromotoluene (IUPAC Name: 3,5-Dibromo-2-methylaniline), a halogenated aromatic amine.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is necessary.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound (3,5-Dibromo-2-methylaniline).

PropertyValue
CAS Number 67365-47-3
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.94 g/mol [1]
Appearance Solid
Boiling Point Not available
Melting Point Not available

Disposal Workflow

The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram outlines the decision-making process for its safe and compliant disposal.

Disposal Workflow Diagram

Detailed Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated aromatic amine, it is considered a hazardous waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with non-halogenated or other incompatible waste streams.

  • Collect the solid waste in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.

  • The label on the container must clearly identify the contents as "Hazardous Waste" and list "this compound" or "3,5-Dibromo-2-methylaniline" and its CAS number (67365-47-3).

Step 2: Storage

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be well-ventilated, secure, and away from sources of ignition.

  • Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents.

Step 3: Final Disposal

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Properly complete all required hazardous waste manifests and documentation.

  • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound and minimizes environmental impact.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) office for detailed and compliant disposal procedures.

References

Personal protective equipment for handling 2-Amino-3,5-dibromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical operational and safety protocols for handling 2-Amino-3,5-dibromotoluene in a laboratory setting. Adherence to these procedures is essential for the safety of all personnel and to ensure experimental integrity. The following information is synthesized from safety data for structurally related compounds and general best practices for handling aromatic amines and halogenated compounds.

Hazard Summary: this compound is irritating to the eyes, skin, and respiratory system.[1] It may be harmful if swallowed or inhaled.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[4][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4][5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the exposure assessment.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][4]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[4]

Handling Procedures:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[1][4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

  • Reactions: Conduct all reactions within a certified chemical fume hood.[4]

  • Post-Handling: Decontaminate the work area with an appropriate solvent and cleaning agent. Wash hands and any exposed skin thoroughly after handling.[2]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[2]

Experimental Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh Weigh Compound ppe_check->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate wash Wash Hands decontaminate->wash waste_collection Collect Hazardous Waste wash->waste_collection dispose Dispose via Approved Vendor waste_collection->dispose end End dispose->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.